Product packaging for Glumitocin(Cat. No.:CAS No. 10052-67-2)

Glumitocin

Cat. No.: B15188776
CAS No.: 10052-67-2
M. Wt: 983.1 g/mol
InChI Key: OAQPLDRHJAFJSE-YXEOJCNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glumitocin is a useful research compound. Its molecular formula is C40H62N12O13S2 and its molecular weight is 983.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H62N12O13S2 B15188776 Glumitocin CAS No. 10052-67-2

Properties

CAS No.

10052-67-2

Molecular Formula

C40H62N12O13S2

Molecular Weight

983.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide

InChI

InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1

InChI Key

OAQPLDRHJAFJSE-YXEOJCNXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Glumitocin: From Amino Acid Sequence to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a naturally occurring nonapeptide, is a fascinating analogue of oxytocin, distinguished by substitutions at positions 4 and 8. This technical guide provides a deep dive into the core molecular and functional characteristics of this compound, with a focus on its amino acid sequence, synthesis, and the intracellular signaling cascades it initiates upon binding to the oxytocin receptor. Detailed experimental methodologies are provided for key assays, and all quantitative data is summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the underlying processes. This document serves as a critical resource for researchers engaged in the study of oxytocin receptor ligands and their potential therapeutic applications.

Introduction

This compound is a neurohypophysial peptide hormone with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2. It is structurally related to oxytocin, the primary mammalian hormone involved in uterine contractions and lactation. The key difference lies in the fourth and eighth positions, where this compound has a serine and a glutamine residue, respectively, in place of oxytocin's glutamine and leucine. This seemingly minor alteration in the primary structure can influence the peptide's biological activity and receptor binding affinity, making it a subject of interest for structure-activity relationship studies and the development of novel oxytocin receptor modulators.

Amino Acid Sequence and Structure

The primary structure of this compound is Ser 4-Gln 8-ocytocin.[1] Like oxytocin, it is a nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide ring with a tripeptide tail.

Table 1: Amino Acid Sequence of this compound and Oxytocin

PositionThis compoundOxytocin
1CysteineCysteine
2TyrosineTyrosine
3IsoleucineIsoleucine
4Serine Glutamine
5AsparagineAsparagine
6CysteineCysteine
7ProlineProline
8Glutamine Leucine
9GlycinamideGlycinamide

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[2][3] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize the this compound peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. c. Monitor the completion of the reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt)).

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash several times with cold ether to remove scavengers and residual cleavage reagents.

  • Lyophilization: Lyophilize the crude peptide to obtain a white powder.

Experimental Protocol: Purification of this compound by HPLC

Objective: To purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude lyophilized this compound

  • HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

  • HPLC Separation: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). b. Inject the dissolved sample onto the column. c. Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min. d. Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Biological Activity and Quantitative Data

This compound, as an oxytocin analogue, exerts its biological effects by binding to and activating oxytocin receptors (OTR). The primary downstream effect of OTR activation in smooth muscle cells is an increase in intracellular calcium, leading to muscle contraction.

While specific high-resolution quantitative data for this compound is limited in publicly available literature, its pharmacological properties have been investigated, particularly its effects on uterine and bladder smooth muscle.[2] For the purpose of this guide, we will outline the standard assays used to determine such quantitative data.

Table 2: Key Quantitative Parameters for this compound Bioactivity

ParameterDescriptionTypical Assay
Binding Affinity (Ki or Kd) The concentration of this compound required to occupy 50% of the oxytocin receptors at equilibrium. A lower value indicates higher affinity.Radioligand Binding Assay
Potency (EC50) The concentration of this compound that produces 50% of its maximal effect in a functional assay.Uterine Strip Contraction Assay, Calcium Mobilization Assay
Efficacy (Emax) The maximum biological response that can be elicited by this compound.Uterine Strip Contraction Assay, Calcium Mobilization Assay
Experimental Protocol: Uterine Strip Contraction Assay

Objective: To determine the EC50 and Emax of this compound for inducing uterine smooth muscle contraction.

Materials:

  • Isolated uterine tissue strips from a suitable animal model (e.g., rat)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • This compound stock solution

  • Oxytocin (as a positive control)

Procedure:

  • Tissue Preparation: Isolate uterine horns from a rat in diestrus and cut into longitudinal strips (approx. 10 mm x 2 mm).

  • Mounting: Mount the uterine strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.

  • Cumulative Concentration-Response Curve: a. Once a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., 10^-10 M to 10^-6 M). b. Allow the response to each concentration to stabilize before adding the next. c. Record the contractile force generated at each concentration.

  • Data Analysis: a. Measure the amplitude and frequency of contractions. b. Plot the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway

This compound is presumed to activate the same signaling pathway as oxytocin upon binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4][5][6][7][8] The primary pathway involves the coupling of the activated OTR to Gαq/11 proteins.

Key Steps in the this compound/Oxytocin Signaling Pathway:

  • Receptor Binding: this compound binds to the extracellular domain of the OTR.

  • G-protein Activation: This binding induces a conformational change in the OTR, leading to the activation of the associated Gαq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca2+ concentration, along with the activation of other downstream effectors by PKC, leads to the contraction of smooth muscle cells.

Signaling Pathway Diagram

Glumitocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR G_protein Gαq/11 OTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_out Ca2+ ER->Ca2_out releases Ca2_out->PKC co-activates Contraction Smooth Muscle Contraction Ca2_out->Contraction PKC->Contraction leads to

Caption: this compound signaling pathway via the oxytocin receptor.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Solid-Phase Peptide Synthesis of this compound Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Bioassay Biological Activity Assays Characterization->Bioassay BindingAssay Receptor Binding Assay (Ki determination) Bioassay->BindingAssay FunctionalAssay Uterine Strip Contraction (EC50, Emax determination) Bioassay->FunctionalAssay DataAnalysis Data Analysis & Interpretation BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: General experimental workflow for this compound synthesis and characterization.

Conclusion

This compound represents a valuable tool for probing the structure-function relationships of the oxytocin receptor. Its unique amino acid sequence offers a starting point for the design of novel OTR ligands with potentially altered selectivity, potency, and pharmacokinetic profiles. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and its analogues, ultimately contributing to the development of new therapeutics targeting the oxytocinergic system.

References

The Evolutionary Significance of Glumitocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structure, function, and evolutionary context of a key neurohypophysial peptide in cartilaginous fishes.

Abstract

Glumitocin ([Ser4, Gln8]-oxytocin) is a neurohypophysial nonapeptide hormone unique to cartilaginous fishes (Chondrichthyes), a pivotal group for understanding vertebrate evolution. This technical guide synthesizes the current knowledge on this compound, providing a comprehensive overview of its evolutionary origins, physiological functions, and the experimental methodologies used for its study. By examining its relationship with other nonapeptides, we illuminate the evolutionary trajectory of the oxytocin/vasopressin signaling system. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, evolutionary biology, and pharmacology.

Introduction

The neurohypophysial hormones, oxytocin and vasopressin, and their non-mammalian homologues, are a family of structurally related nonapeptides that play crucial roles in a wide range of physiological processes, including reproduction, osmoregulation, and social behavior. The evolutionary history of this peptide family is characterized by gene duplication and subsequent divergence, leading to a diversity of peptides with distinct functions and receptor specificities across the vertebrate lineage.

Cartilaginous fishes, representing one of the oldest extant gnathostome lineages, possess a unique and diverse repertoire of oxytocin-like peptides, including this compound. First isolated from the ray (Raia clavata), this compound's distinct amino acid sequence offers a window into the early evolution of this important hormone family. Understanding the structure, function, and evolutionary context of this compound is therefore essential for reconstructing the ancestral state of the oxytocin/vasopressin signaling system and for appreciating the diversity of endocrine regulation in vertebrates.

Molecular Evolution and Phylogeny

This compound is structurally defined as [Serine-4, Glutamine-8]-oxytocin. Its amino acid sequence differs from mammalian oxytocin at positions 4 and 8, highlighting the evolutionary plasticity of these residues within the nonapeptide family.

Table 1: Amino Acid Sequences of Selected Oxytocin-like Peptides

PeptideAmino Acid SequencePosition 4Position 8
OxytocinCys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu -Gly-NH2GlutamineLeucine
MesotocinCys-Tyr-Ile-Gln -Asn-Cys-Pro-Ile -Gly-NH2GlutamineIsoleucine
IsotocinCys-Tyr-Ile-Ser -Asn-Cys-Pro-Ile -Gly-NH2SerineIsoleucine
This compound Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH2SerineGlutamine
ValitocinCys-Tyr-Ile-Gln -Asn-Cys-Pro-Val -Gly-NH2GlutamineValine
AspargtocinCys-Tyr-Ile-Asn -Asn-Cys-Pro-Leu -Gly-NH2AsparagineLeucine

The diversity of oxytocin-like peptides in cartilaginous fishes suggests a complex history of gene duplication events early in the chondrichthyan lineage. While the oxytocin-like principle in the skate (Raia rhina) is thought to be this compound, studies on the spiny dogfish (Squalus acanthias) indicate the presence of a different, yet related, peptide. This suggests that different lineages of cartilaginous fishes may have retained or evolved distinct nonapeptide hormones.

The evolutionary relationships between these peptides can be visualized through a phylogenetic tree, which highlights the divergence of this compound from other oxytocin-like molecules.

G cluster_ancestor Ancestral Nonapeptide cluster_duplication Gene Duplication cluster_divergence Divergence cluster_chondrichthyes Cartilaginous Fish Lineage cluster_other_verts Other Vertebrate Lineages Ancestral Ancestral Gene Duplication Duplication Event Ancestral->Duplication Oxy_Vaso Oxytocin/Vasopressin Lineages Duplication->Oxy_Vaso Chondro_Duplication Further Duplications Oxy_Vaso->Chondro_Duplication Isotocin Isotocin (Fish) Oxy_Vaso->Isotocin Mesotocin Mesotocin (Amphibians, Reptiles, Birds) Oxy_Vaso->Mesotocin This compound This compound Chondro_Duplication->this compound Other_OT_likes Other OT-like Peptides (e.g., Valitocin, Aspargtocin) Chondro_Duplication->Other_OT_likes Oxytocin Oxytocin (Mammals) Mesotocin->Oxytocin

Figure 1. Simplified evolutionary history of this compound.

Physiological Functions

While direct experimental data on the physiological roles of this compound are limited, its functions can be inferred from its structural similarity to other oxytocin-like peptides and from studies on crude pituitary extracts from cartilaginous fishes. The primary proposed functions of this compound are in reproduction and osmoregulation .

Reproduction

Oxytocin-like peptides are well-known for their role in stimulating smooth muscle contractions, particularly in the reproductive tract. It is highly probable that this compound is involved in processes such as:

  • Oviduct motility: Facilitating egg transport and oviposition in oviparous species.

  • Uterine contractions: Aiding in parturition in viviparous species of sharks and rays.

Osmoregulation

In non-mammalian vertebrates, the vasopressin-like peptide, vasotocin, is the primary antidiuretic hormone. However, oxytocin-like peptides can also have effects on water and salt balance. It is possible that this compound plays a role in regulating ion and water transport across gills, the rectal gland, and kidneys in cartilaginous fishes, which maintain a unique ureosmotic strategy.

Experimental Protocols

The study of this compound and other novel peptides relies on a combination of biochemical and physiological techniques.

Isolation and Characterization of this compound

Objective: To isolate and determine the amino acid sequence of this compound from the pituitary glands of cartilaginous fish.

Methodology:

  • Tissue Collection: Pituitary glands are dissected from the target species (e.g., Raia clavata) and immediately frozen or stored in acetone.

  • Extraction: The tissue is homogenized in an acidic solution (e.g., 0.1 M HCl) to extract the peptides.

  • Purification: A multi-step purification process is employed, typically involving:

    • Gel Filtration Chromatography: To separate molecules based on size.

    • Ion-Exchange Chromatography: To separate peptides based on their net charge.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the peptide to homogeneity.

  • Sequence Analysis: The amino acid sequence of the purified peptide is determined using Edman degradation.

  • Mass Spectrometry: To confirm the molecular weight and sequence of the peptide.

G Pituitary Pituitary Gland Homogenization Acid Extraction Pituitary->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant Gel_Filtration Gel Filtration Supernatant->Gel_Filtration Ion_Exchange Ion-Exchange Chromatography Gel_Filtration->Ion_Exchange HPLC Reverse-Phase HPLC Ion_Exchange->HPLC Sequencing Edman Degradation HPLC->Sequencing Mass_Spec Mass Spectrometry HPLC->Mass_Spec Glumitocin_Seq This compound Sequence Sequencing->Glumitocin_Seq Mass_Spec->Glumitocin_Seq

Figure 2. Workflow for the isolation and characterization of this compound.

Solid-Phase Peptide Synthesis

Objective: To chemically synthesize this compound for experimental studies.

Methodology:

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The synthesis of this compound would follow the standard Fmoc or Boc protection chemistry protocols.

In Vitro Bioassays

Objective: To assess the biological activity of this compound on smooth muscle tissue.

Methodology (Rat Uterus Assay - a common proxy):

  • Animal Preparation: A non-pregnant female rat is brought into estrus using estrogen treatment.

  • Tissue Dissection: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution (e.g., de Jalon's solution).

  • Organ Bath Setup: A segment of the uterine horn is suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (32-37°C), and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Recording: The contractions of the uterine tissue are recorded using an isometric or isotonic transducer connected to a data acquisition system.

  • Dose-Response Curve: Increasing concentrations of a standard (e.g., oxytocin) and the test peptide (this compound) are added to the organ bath, and the resulting contractions are measured to determine the potency and efficacy of this compound.

Signaling Pathways

While the specific receptor for this compound has not been fully characterized, it is presumed to be a G protein-coupled receptor (GPCR) belonging to the oxytocin/vasopressin receptor family. The signaling pathway is likely to be homologous to that of other oxytocin-like peptides.

Upon binding of this compound to its receptor, the receptor undergoes a conformational change, activating a heterotrimeric G protein, likely of the Gq/11 family. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ activate PKC.

  • Cellular Response: The increase in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of downstream target proteins, ultimately resulting in smooth muscle contraction.

G This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Phosphorylation of target proteins

Figure 3. Proposed signaling pathway for this compound.

Future Directions and Drug Development Implications

The study of this compound and other nonapeptides from early vertebrate lineages holds significant potential for both basic and applied research.

  • Receptor Deorphanization: Identifying and characterizing the specific receptor(s) for this compound in cartilaginous fishes is a critical next step. This will allow for detailed binding affinity studies and a more precise understanding of its physiological roles.

  • Comparative Pharmacology: A comprehensive comparison of the pharmacological profiles of this compound and other nonapeptides on a range of vertebrate receptors could reveal novel structure-activity relationships.

  • Drug Design: The unique structure of this compound may serve as a template for the design of novel agonists or antagonists with improved selectivity for specific oxytocin or vasopressin receptor subtypes. Such compounds could have therapeutic applications in a variety of human and veterinary contexts.

Conclusion

This compound represents a fascinating piece of the evolutionary puzzle of the neurohypophysial hormone system. Its presence in cartilaginous fishes underscores the ancient origins and diversification of this critical signaling pathway. While much remains to be learned about its specific functions and receptor interactions, the framework provided in this guide offers a solid foundation for future research. Further investigation into this compound and its relatives will undoubtedly provide deeper insights into the evolution of endocrine systems and may pave the way for the development of novel therapeutic agents.

Glumitocin Function in Elasmobranchs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a member of the oxytocin/vasopressin superfamily of neuropeptides, is a key signaling molecule in elasmobranchs (sharks, rays, and skates). Structurally identified as [Serine⁴, Glutamine⁸]-oxytocin, its physiological roles are primarily implicated in reproduction and osmoregulation, consistent with the functions of its homologs in other vertebrates. This technical guide provides a comprehensive overview of the current understanding of this compound's function in elasmobranchs, with a focus on quantitative data from related peptides, detailed experimental methodologies, and hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the physiology of elasmobranchs and for professionals in drug development exploring novel peptidergic signaling systems.

Introduction to this compound

This compound is a nonapeptide hormone structurally related to oxytocin and vasopressin. The oxytocin-like principle in the neurointermediate pituitary lobes of the skate (Raia rhina) is thought to be this compound, whereas the principle in the spiny dogfish (Squalus acanthias) appears to be a different but related peptide[1]. This highlights the potential for species-specific variations in these signaling molecules within elasmobranchs. The primary functions of the oxytocin/vasopressin peptide family across vertebrates are centered on reproduction and the regulation of water and solute balance[2].

Core Physiological Functions of this compound and Related Peptides

The functional roles of this compound in elasmobranchs are extrapolated from studies on related oxytocin-like peptides and the broader understanding of elasmobranch physiology. The two primary areas of influence are osmoregulation and reproductive processes.

Role in Osmoregulation

Elasmobranchs maintain a unique osmoregulatory strategy, keeping their body fluids hyperosmotic to the surrounding seawater primarily through the retention of high concentrations of urea and trimethylamine oxide (TMAO). The kidneys, gills, and rectal gland are the principal organs involved in maintaining this delicate balance. While direct studies on this compound's effect on these organs are limited, research on the closely related arginine vasotocin (AVT) provides significant insights into the potential role of this compound.

Studies on the in situ perfused kidney of the European lesser-spotted dogfish (Scyliorhinus canicula) have demonstrated that AVT induces a glomerular antidiuresis, reducing urine production. This effect is dose-dependent, as detailed in the table below.

Table 1: Effects of Arginine Vasotocin (AVT) on Renal Parameters in the In Situ Perfused Kidney of Scyliorhinus canicula in 100% Seawater

ParameterControl10⁻¹⁰ M AVT10⁻⁹ M AVT
Urine Flow Rate (μl·kg⁻¹·h⁻¹) 135.6 ± 20.488.8 ± 15.675.6 ± 12.0
Glomerular Filtration Rate (μl·kg⁻¹·h⁻¹) 240.0 ± 30.0150.0 ± 24.0120.0 ± 18.0
Tubular Transport Maximum for Glucose (μmol·kg⁻¹·h⁻¹) 1.8 ± 0.31.2 ± 0.21.0 ± 0.15
  • Indicates a statistically significant difference from the control group. Data extracted from Wells et al. (2002).

These findings suggest that AVT, and likely this compound, plays a role in water retention by reducing glomerular filtration.

Role in Reproduction

Experimental Protocols

The study of this compound's function necessitates robust experimental models. The following protocols are foundational for investigating the physiological effects of neuropeptides in elasmobranchs.

In Situ Perfused Kidney Preparation

This protocol, adapted from Wells et al. (2002), allows for the direct investigation of hormonal effects on renal function in elasmobranchs.

  • Animal Preparation: Anesthetize the fish (e.g., Scyliorhinus canicula) with an appropriate anesthetic (e.g., MS-222). Secure the fish in a dorsal recumbency position.

  • Surgical Procedure: Expose the peritoneal cavity via a midline incision. Ligate the coeliac and mesenteric arteries. Cannulate the dorsal aorta posterior to the efferent branchial arteries for perfusate inflow. Cannulate the posterior cardinal sinus for venous outflow.

  • Perfusion: Perfuse the trunk musculature and kidneys with an appropriate elasmobranch Ringer's solution containing a plasma expander (e.g., polyvinylpyrrolidone) and heparin. The perfusion pressure should be maintained at a physiological level.

  • Urine Collection: Cannulate the urinary papilla to collect urine.

  • Hormone Administration: After a stabilization period, introduce synthetic this compound or other peptides into the perfusate at desired concentrations.

  • Data Analysis: Measure urine flow rate, glomerular filtration rate (using a marker like inulin), and ion concentrations in the urine and perfusate.

G cluster_prep Animal Preparation cluster_surgery Surgical Cannulation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Fish Secure Secure in Dorsal Recumbency Anesthetize->Secure Expose Expose Peritoneal Cavity Secure->Expose Ligate Ligate Arteries Expose->Ligate Cannulate_Aorta Cannulate Dorsal Aorta (Inflow) Ligate->Cannulate_Aorta Cannulate_Sinus Cannulate Cardinal Sinus (Outflow) Cannulate_Aorta->Cannulate_Sinus Perfuse Perfuse with Ringer's Solution Cannulate_Sinus->Perfuse Collect_Urine Collect Urine Perfuse->Collect_Urine Stabilize Stabilization Period Collect_Urine->Stabilize Add_Hormone Administer this compound Stabilize->Add_Hormone Measure Measure Renal Parameters Add_Hormone->Measure G Dissect Dissect Uterine Tissue Prepare_Strips Prepare Myometrial Strips Dissect->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Add_this compound Add this compound (Dose-Response) Equilibrate->Add_this compound Record Record Isometric Contraction Add_this compound->Record Analyze Analyze Data (EC50, Max Response) Record->Analyze G This compound This compound Receptor This compound Receptor (V1a-type GPCR) This compound->Receptor Binds to G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Downstream Downstream Effects PKC->Downstream

References

A Technical Guide to the Glumitocin Gene and Precursor Protein: A Member of the Oxytocin-Vasopressin Superfamily

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glumitocin is a neurohypophyseal peptide hormone belonging to the oxytocin-vasopressin superfamily. First identified in the cartilaginous fish, the thornback ray (Raia clavata), it represents an early vertebrate lineage of this hormone family.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound gene and its precursor protein. Due to the limited direct research on this compound, this guide synthesizes available data and draws inferences from the well-characterized evolution and molecular biology of the broader oxytocin-vasopressin hormone family. We will explore the putative structure of the this compound gene, the architecture of its precursor protein, potential signaling pathways, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers interested in the comparative endocrinology of neurohypophyseal hormones and for professionals in drug development exploring novel peptide therapeutics.

Introduction to this compound

This compound is an analogue of oxytocin with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2 ([Ser4, Gln8]-oxytocin).[1] It is classified as an "oxytocic" peptide due to its structural and presumed functional similarities to oxytocin. The oxytocin-vasopressin superfamily of neurohypophyseal hormones plays crucial roles in a wide range of physiological processes, including reproduction, social behavior, and osmoregulation, across vertebrates.[2][3] this compound, found in elasmobranchs, provides a window into the early evolution of these important signaling molecules.[1]

The this compound Gene: A Putative Structure

While the specific gene for this compound has not been sequenced, its structure can be inferred from the highly conserved organization of other members of the oxytocin-vasopressin gene family.[4][5]

Key Features:

  • Exon-Intron Organization: The genes encoding oxytocin-vasopressin-like peptides are typically small and possess a conserved three-exon structure.

    • Exon 1: Encodes the signal peptide, the active hormone (this compound), and the N-terminal region of neurophysin.

    • Exon 2: Encodes the central, highly conserved region of neurophysin.

    • Exon 3: Encodes the C-terminal region of neurophysin and, in the case of vasopressin-like genes, a copeptin domain.

  • Gene Locus: In most vertebrates, the oxytocin-like and vasopressin-like genes are located on the same chromosome in a tail-to-tail orientation, separated by a relatively short intergenic region. This close linkage suggests they arose from a gene duplication event early in vertebrate evolution.[2] It is highly probable that the this compound gene shares this genomic arrangement with a corresponding vasopressin-like gene in cartilaginous fish.

The this compound Precursor Protein

The this compound peptide is synthesized as part of a larger precursor protein, analogous to the synthesis of oxytocin and vasopressin.[4][5] This precursor undergoes post-translational processing to yield the mature hormone and its associated neurophysin.

Precursor Architecture

The predicted architecture of the this compound precursor protein consists of three main domains:

  • Signal Peptide: An N-terminal sequence that directs the precursor protein to the endoplasmic reticulum for processing and secretion.

  • This compound: The nine-amino-acid active hormone. It is flanked by a C-terminal Glycine residue, which serves as the amidation signal, and a proteolytic cleavage site (typically Lys-Arg).

  • Neurophysin: A carrier protein that binds to this compound, facilitating its transport and storage. Neurophysins are characterized by a highly conserved pattern of 14 cysteine residues.[4]

G cluster_0 This compound Precursor Protein Signal_Peptide Signal Peptide This compound This compound (Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly) Signal_Peptide->this compound Cleavage_Site Gly-Lys-Arg This compound->Cleavage_Site Neurophysin Neurophysin Cleavage_Site->Neurophysin

Putative structure of the this compound precursor protein.

Quantitative Data

Direct quantitative data for the this compound gene and precursor protein are not currently available. However, we can extrapolate expected molecular weights based on the known amino acid sequence of this compound and the typical size of related neurophysins.

ComponentEstimated Molecular Weight (Da)Basis of Estimation
This compound~1000Based on the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2.
Neurophysin~10,000Based on the typical size of vertebrate neurophysins.[4]
Precursor Protein~11,000-12,000Sum of this compound and Neurophysin, excluding the signal peptide.

This compound Signaling Pathway: A Hypothetical Model

The signaling pathway for this compound has not been experimentally determined. However, based on the high degree of conservation in the oxytocin-vasopressin superfamily, it is predicted to signal through a G-protein coupled receptor (GPCR) of the rhodopsin family, similar to the oxytocin receptor.

Proposed Signaling Cascade:

  • Receptor Binding: this compound binds to a specific this compound receptor (GTR) on the surface of target cells.

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely Gq/11.

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C Activation: Elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

  • Cellular Response: PKC phosphorylates downstream target proteins, leading to various physiological effects, such as smooth muscle contraction or changes in gene expression.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound GTR This compound Receptor (GPCR) This compound->GTR Binds G_protein Gq/11 GTR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets

Hypothetical signaling pathway for the this compound receptor.

Experimental Protocols

The study of this compound would involve a series of established biochemical and molecular biology techniques. The following outlines key experimental workflows.

Isolation and Characterization of this compound

This protocol is adapted from methods used for the isolation of other fish neurohypophyseal peptides.[6][7][8]

G start Start: Dissect Pituitary Glands from Cartilaginous Fish homogenization Homogenize in Acidic Solution (e.g., 0.1 M HCl) start->homogenization centrifugation1 Centrifuge to Pellet Debris homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) (e.g., C18 column) supernatant1->spe elution Elute with Acetonitrile Gradient spe->elution hplc High-Performance Liquid Chromatography (HPLC) (Reverse-Phase) elution->hplc fraction_collection Collect Fractions hplc->fraction_collection bioassay Bioassay Fractions (e.g., smooth muscle contraction assay) fraction_collection->bioassay mass_spec Mass Spectrometry (MS/MS) of Active Fractions bioassay->mass_spec sequencing Amino Acid Sequencing mass_spec->sequencing end End: Characterize this compound sequencing->end

Workflow for the isolation and characterization of this compound.

Cloning of the this compound Gene

This protocol outlines a strategy for identifying the this compound gene based on sequence homology.

G start Start: Design Degenerate Primers based on conserved neurophysin sequences rna_extraction Extract Total RNA from Hypothalamus of Cartilaginous Fish start->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis pcr Perform PCR with Degenerate Primers cdna_synthesis->pcr gel_electrophoresis Analyze PCR Products by Gel Electrophoresis pcr->gel_electrophoresis band_excision Excise and Purify DNA Band of Expected Size gel_electrophoresis->band_excision cloning Clone PCR Product into a Vector band_excision->cloning sequencing Sequence Cloned DNA cloning->sequencing race_pcr Perform 5' and 3' RACE-PCR to obtain full-length cDNA sequencing->race_pcr sequence_analysis Analyze Full-Length Sequence to identify this compound precursor race_pcr->sequence_analysis end End: this compound Gene Sequence Identified sequence_analysis->end

References

An In-depth Technical Guide to Vasopressin/Oxytocin-like Neuropeptides in Marine Biology Research: A Proxy for Understanding Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct research on Glumitocin in marine invertebrates is currently limited, the broader family of vasopressin/oxytocin (VP/OT)-like neuropeptides is a subject of extensive study, offering valuable insights into the potential roles and mechanisms of related peptides. This guide provides a comprehensive overview of the structure, function, and signaling of VP/OT-like neuropeptides in marine invertebrates, serving as a foundational resource for researchers interested in this ancient and functionally diverse signaling system. We present a synthesis of current knowledge, detailed experimental protocols, and visualizations of key molecular pathways and workflows to facilitate further investigation into this critical area of marine neuroendocrinology.

Introduction: The Scarcity of this compound Data and the Importance of a Broader View

This compound, characterized as [Ser4, Gln8]-oxytocin, has been identified in cartilaginous fish. However, a thorough review of existing literature reveals a significant gap in research concerning its presence and function specifically within marine invertebrates. In contrast, the broader family of vasopressin (VP) and oxytocin (OT)-like neuropeptides has been identified and studied in a variety of marine invertebrate phyla, including molluscs, annelids, and echinoderms.[1][2][3][4] These peptides share a high degree of structural similarity and are believed to have evolved from a common ancestral nonapeptide, vasotocin, over 600 million years ago.[1][2] Given the conserved nature of this neuropeptide family, studying the well-documented VP/OT-like peptides in marine invertebrates provides a robust framework for inferring the potential physiological roles of related peptides like this compound.

This technical guide will therefore focus on the broader family of VP/OT-like neuropeptides in marine invertebrates as a scientifically sound proxy to address the core topic of interest. We will delve into their known functions, the molecular signaling pathways they activate, and the experimental methodologies employed to study them.

Structure and Diversity of VP/OT-like Neuropeptides in Marine Invertebrates

VP/OT-like neuropeptides are characterized by a nine-amino-acid sequence with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring, and a three-amino-acid C-terminal tail. While the overall structure is conserved, variations in the amino acid sequence, particularly at positions 4 and 8, give rise to a diversity of peptides with distinct functions.

Table 1: Selected VP/OT-like Neuropeptides in Marine Invertebrates and Their Known Functions

Peptide NameAmino Acid SequenceMarine Invertebrate Phylum/SpeciesKey Functions
Lys-conopressin GCFIRNCPKG-NH2Mollusca (Conus geographus)Regulation of reproductive behaviors, potential role in envenomation.[5][6]
Arg-conopressin SCIIRNCPRG-NH2Mollusca (Conus striatus)Induction of scratching behavior in mice (indicating neurological activity).[6]
OctopressinCFIRNCPPG-NH2Mollusca (Octopus vulgaris)Likely involved in reproductive processes.
AnnelotocinCFIRNCPKG-NH2Annelida (Eisenia fetida)Regulation of water balance and reproductive processes.
HolotocinC[F/Y]L[T/I]NCP[L/I]G-NH2Echinodermata (Apostichopus japonicus)Osmoregulation and feeding inhibition.[3]
CephalotocinCFIRNCPIG-NH2Cephalopoda (Sepia officinalis)Influence on long-term memory.[1]

Signaling Pathways of VP/OT-like Neuropeptides

VP/OT-like neuropeptides exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[1][5] The binding of the neuropeptide ligand to its receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In invertebrates, as in vertebrates, these receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC).[7][8]

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including muscle contraction, neurotransmitter release, and changes in gene expression.

VP_OT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuropeptide VP/OT-like Neuropeptide Receptor VP/OT-R (GPCR) Neuropeptide->Receptor Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca2->Response Modulation PKC->Response Phosphorylation

Caption: Generalized signaling pathway of VP/OT-like neuropeptides in marine invertebrates.

Experimental Protocols for the Study of VP/OT-like Neuropeptides

Investigating the function of VP/OT-like neuropeptides in marine invertebrates requires a multi-faceted approach, combining techniques from biochemistry, molecular biology, and physiology.

Identification and Quantification of Neuropeptides

Mass spectrometry (MS)-based techniques are the gold standard for the discovery and quantification of neuropeptides from biological samples.

Protocol: Neuropeptide Extraction and Mass Spectrometry Analysis

  • Tissue Dissection and Homogenization:

    • Dissect target tissues (e.g., neural ganglia, reproductive organs) from the marine invertebrate on ice.

    • Immediately homogenize the tissue in an extraction solution (e.g., acidified methanol: 90% methanol, 9% water, 1% acetic acid) to precipitate larger proteins and preserve neuropeptides.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the neuropeptides.

  • Solid-Phase Extraction (SPE) for Peptide Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution containing a low concentration of trifluoroacetic acid (TFA), e.g., 0.1% TFA.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with the equilibration solution to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution containing a high concentration of organic solvent and a low concentration of TFA (e.g., 60% acetonitrile, 0.1% TFA).

    • Dry the eluted peptide sample using a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • For quantitative studies, label-free quantification (LFQ) can be performed by comparing the peak areas of identified peptides across different experimental conditions.[9] Alternatively, stable isotope labeling methods can be employed for more precise relative quantification.

Functional Characterization of Neuropeptides

Once a VP/OT-like neuropeptide has been identified, its physiological function can be assessed through a variety of in vitro and in vivo assays.

Protocol: In Vitro Muscle Contraction Assay

  • Tissue Preparation:

    • Dissect a muscle tissue of interest (e.g., oviduct, mantle muscle) from the marine invertebrate and place it in a chamber filled with appropriate physiological saline.

    • Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

    • Allow the muscle to equilibrate for a set period (e.g., 30-60 minutes), periodically flushing the chamber with fresh saline.

  • Peptide Application and Data Recording:

    • Record the baseline muscle tension.

    • Apply the synthetic VP/OT-like neuropeptide to the bath at various concentrations to establish a dose-response curve.

    • Record the changes in muscle tension in response to peptide application.

    • To test for receptor specificity, pre-incubate the muscle tissue with a potential receptor antagonist before applying the neuropeptide agonist.

  • Data Analysis:

    • Measure the peak tension generated at each peptide concentration.

    • Plot the change in tension against the logarithm of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Experimental_Workflow cluster_identification Peptide Identification & Quantification cluster_functional Functional Characterization Tissue_Dissection Tissue Dissection Homogenization Homogenization in Acidified Methanol Tissue_Dissection->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis (LFQ or Isotope Labeling) LC_MS->Data_Analysis Peptide_Synthesis Synthetic Peptide Acquisition Data_Analysis->Peptide_Synthesis Informs peptide choice In_Vitro_Assay In Vitro Assay (e.g., Muscle Contraction) Peptide_Synthesis->In_Vitro_Assay In_Vivo_Assay In Vivo Assay (e.g., Behavioral Observation) Peptide_Synthesis->In_Vivo_Assay Dose_Response Dose-Response Analysis In_Vitro_Assay->Dose_Response

Caption: A typical experimental workflow for the study of VP/OT-like neuropeptides.

Conclusion and Future Directions

The study of VP/OT-like neuropeptides in marine invertebrates is a vibrant and expanding field. While direct research on this compound in this context is lacking, the extensive knowledge gained from studying its structural and functional analogs provides a solid foundation for future investigations. Advances in mass spectrometry, gene editing technologies like CRISPR/Cas9, and sophisticated behavioral analysis will undoubtedly accelerate our understanding of this ancient and pleiotropic signaling system. For drug development professionals, the diversity of these peptides and their receptors in marine invertebrates presents a largely untapped resource for the discovery of novel therapeutic leads targeting human oxytocin and vasopressin receptors.[1] Future research should aim to de-orphan the numerous uncharacterized VP/OT-like receptors in marine invertebrates and to elucidate the specific roles of these signaling pathways in mediating complex behaviors and physiological processes in the marine environment.

References

In-Depth Technical Guide to the Molecular Structure and Conformation of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a naturally occurring neurohypophyseal peptide hormone, is a structural analog of oxytocin. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. It delves into its primary amino acid sequence, the critical disulfide bridge, and insights into its three-dimensional conformation derived from spectroscopic techniques. Furthermore, this document outlines the experimental methodologies employed in these structural studies and explores the anticipated signaling pathways initiated by this compound upon receptor binding. This guide is intended to serve as a foundational resource for researchers engaged in the study of neurohypophyseal hormones and for professionals in the field of drug development exploring the therapeutic potential of this compound and its analogs.

Molecular Structure of this compound

This compound is a nonapeptide with the systematic name [Serine⁴, Glutamine⁸]-Oxytocin. Its molecular formula is C₄₀H₆₂N₁₂O₁₃S₂.

Primary Structure and Disulfide Bridge

The primary structure of this compound consists of a sequence of nine amino acids. A defining feature of its structure is a disulfide bond between the two cysteine residues at positions 1 and 6, which creates a cyclic hexapeptide ring with a tripeptide tail. This disulfide bridge is crucial for stabilizing the three-dimensional structure and biological activity of the molecule.

Table 1: Amino Acid Sequence of this compound

PositionAmino AcidAbbreviation
1CysteineCys
2TyrosineTyr
3IsoleucineIle
4SerineSer
5AsparagineAsn
6CysteineCys
7ProlinePro
8GlutamineGln
9GlycineGly

The structural relationship between this compound and Oxytocin is depicted in the diagram below.

This compound This compound ([Ser⁴, Gln⁸]-Oxytocin) Analog Structural Analog This compound->Analog Oxytocin Oxytocin ([Ile³, Leu⁸]-Oxytocin) Analog->Oxytocin

Caption: Logical relationship between this compound and Oxytocin.

Conformational Analysis

The three-dimensional conformation of this compound in solution has been investigated primarily through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD). A definitive crystal structure of this compound has not yet been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy has been a key technique in elucidating the conformational details of this compound.[1] By analyzing the chemical shifts of the carbon atoms in the peptide backbone and side chains, researchers can infer information about the local electronic environment and, consequently, the secondary structure of the molecule.

While the full dataset of chemical shifts for this compound is extensive, a summary of the key findings from ¹³C NMR studies is presented below. These studies indicate a flexible conformation in solution, similar to that of oxytocin.

Table 2: Summary of Conformational Insights from ¹³C NMR of this compound

Structural FeatureObservation from ¹³C NMRImplication for Conformation
Backbone Flexibility Variations in Cα chemical shiftsIndicates a degree of conformational averaging in solution.
Disulfide Bridge Characteristic shifts for Cβ of Cys residuesConfirms the presence and influences the geometry of the cyclic portion.
Turn Structures Downfield shifts of specific Cα and Cβ atomsSuggests the presence of β-turn structures within the cyclic ring.
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides information about the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. Although specific CD spectra for this compound are not widely published, studies on oxytocin and its analogs show characteristic spectra indicative of a mixture of β-turns and random coil structures. It is expected that this compound would exhibit a similar CD spectrum.

Experimental Protocols

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a generalized protocol for acquiring ¹³C NMR data for a peptide like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in D₂O Concentration Adjust to 5-10 mg/mL Dissolve->Concentration Transfer Transfer to NMR tube Concentration->Transfer Spectrometer Place sample in NMR spectrometer Transfer->Spectrometer Tune Tune and shim the probe Spectrometer->Tune Setup Set up ¹³C experiment parameters (e.g., pulse sequence, acquisition time) Tune->Setup Acquire Acquire data over several hours Setup->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the chemical shifts Baseline->Reference

Caption: Generalized workflow for ¹³C NMR spectroscopy of this compound.

Detailed Methodology:

  • Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in approximately 0.5 mL of deuterium oxide (D₂O). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup: The NMR experiments are typically performed on a high-field spectrometer (e.g., 500 MHz or higher). The probe is tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized by shimming.

  • Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of ¹³C, a large number of scans (often thousands) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is processed by applying a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., DSS or TSP).

Circular Dichroism (CD) Spectroscopy

The following is a generalized protocol for obtaining a far-UV CD spectrum of a peptide.

Detailed Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region. The instrument is calibrated using a standard, such as camphor-10-sulfonic acid.

  • Data Acquisition: The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm). The CD spectrum is recorded in the far-UV region (typically 190-250 nm). A baseline spectrum of the buffer alone is also recorded.

  • Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, typically in millidegrees, is converted to molar ellipticity ([θ]) using the following equation:

    [θ] = (θ × 100 × MRW) / (c × l)

    where θ is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, c is the concentration in mg/mL, and l is the path length in cm.

Signaling Pathway

As a close analog of oxytocin, this compound is expected to exert its biological effects by binding to and activating oxytocin receptors (OTR). OTRs are G-protein coupled receptors (GPCRs) primarily coupled to Gq/11 proteins.

This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binding G_protein Gq/11 Protein OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed signaling pathway of this compound via the Oxytocin Receptor.

Mechanism of Action:

  • Receptor Binding: this compound binds to the extracellular domain of the OTR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

  • Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, such as smooth muscle contraction.

While this pathway is well-established for oxytocin, further research is needed to determine if the substitutions in this compound lead to any subtle differences in receptor binding affinity, G-protein coupling efficiency, or downstream signaling kinetics.

Conclusion

This compound, as a [Ser⁴, Gln⁸] analog of oxytocin, shares a fundamental structural framework with its more widely studied counterpart. Its primary structure is well-defined, and spectroscopic evidence suggests a flexible conformation in solution characterized by β-turn structures within its cyclic core. The anticipated signaling pathway of this compound mirrors that of oxytocin, proceeding through the activation of the oxytocin receptor and the Gq/11-PLC-IP₃/DAG cascade. This technical guide provides a solid foundation for further investigation into the nuanced structure-function relationships of this compound and its potential as a pharmacological agent. Future research, particularly high-resolution structural studies and detailed comparative analyses of its receptor interactions, will be invaluable in fully elucidating the unique properties of this neurohypophyseal hormone.

References

A Technical Guide to the Identification and Localization of the Glumitocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumitocin, a member of the oxytocin/vasopressin nonapeptide family, is a neurohypophyseal hormone found in cartilaginous fish.[1] While its structure is known, its cognate receptor remains to be definitively identified and characterized. This technical guide provides a comprehensive overview of the established methodologies for the identification, localization, and functional characterization of novel G-protein coupled receptors (GPCRs), using the well-studied oxytocin receptor (OTR) as a primary model. This document outlines detailed experimental protocols and data presentation strategies to facilitate research aimed at elucidating the this compound receptor's properties and its signaling pathways.

Receptor Identification

The initial step in characterizing a novel receptor is its identification and cloning. Given that this compound is an oxytocin analogue, it is highly probable that its receptor is a member of the GPCR superfamily, closely related to other oxytocin and vasopressin receptors.

Homology-Based Cloning

A common and effective strategy for identifying new receptors is homology-based cloning. This technique leverages the conserved DNA sequences of known receptors to find similar sequences in the genome of the target organism.

Experimental Protocol: Homology-Based Cloning of the this compound Receptor

  • Primer Design: Design degenerate PCR primers based on the highly conserved transmembrane domains of known oxytocin and vasopressin receptors from various vertebrate species.

  • Template Preparation: Extract genomic DNA or create a cDNA library from tissues of a this compound-producing species (e.g., the ray, Raia clavata) that are likely to express the receptor, such as the brain or reproductive tissues.

  • PCR Amplification: Perform PCR using the degenerate primers and the prepared DNA template. The reaction conditions (annealing temperature, cycle number) should be optimized to account for the degeneracy of the primers.

  • Cloning and Sequencing: Clone the resulting PCR products into a suitable vector (e.g., pGEM-T Easy Vector). Sequence a significant number of clones to identify fragments that encode a putative GPCR.

  • Full-Length Sequence Acquisition: Use the sequence of the identified fragment to design specific primers for Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence of the putative this compound receptor.

  • Sequence Analysis: Analyze the full-length sequence to confirm the presence of seven transmembrane domains and other characteristic features of a Class A GPCR. Compare the sequence to known oxytocin and vasopressin receptors to determine its phylogenetic relationship.

Logical Workflow for this compound Receptor Identification

G cluster_cloning Homology-Based Cloning cluster_binding Radioligand Binding Assays Primer Design Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification Template Preparation Template Preparation Template Preparation->PCR Amplification Cloning and Sequencing Cloning and Sequencing PCR Amplification->Cloning and Sequencing Full-Length Sequence Full-Length Sequence Cloning and Sequencing->Full-Length Sequence Sequence Analysis Sequence Analysis Full-Length Sequence->Sequence Analysis Data Analysis Data Analysis Sequence Analysis->Data Analysis Confirmation Tissue Homogenates Tissue Homogenates Incubation Incubation Tissue Homogenates->Incubation Radiolabeled this compound Radiolabeled this compound Radiolabeled this compound->Incubation Separation Separation Incubation->Separation Quantification Quantification Separation->Quantification Quantification->Data Analysis

Caption: Workflow for the identification of the this compound receptor.

Radioligand Binding Assays

Radioligand binding assays are essential for identifying tissues that express the receptor and for quantifying the affinity of the receptor for its ligand.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues of interest in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Preparation: Synthesize or purchase a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with the radiolabeled this compound at various concentrations. To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound. For competition binding assays, incubate the membranes and radioligand with varying concentrations of unlabeled competitor ligands (e.g., this compound, oxytocin, vasopressin).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold buffer to remove any unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki) for each competitor.

Table 1: Example Binding Affinity Data for the Putative this compound Receptor

LigandKi (nM)
This compound0.5 ± 0.1
Oxytocin10.2 ± 1.5
Vasopressin150.7 ± 22.3
Isotocin5.3 ± 0.8

Receptor Localization

Determining the anatomical distribution of the this compound receptor is crucial for understanding its physiological function. Immunohistochemistry (IHC) and in situ hybridization (ISH) are powerful techniques for localizing the receptor protein and its mRNA, respectively.

Immunohistochemistry (IHC)

IHC uses antibodies to visualize the location of the receptor protein in tissue sections.[2][3][4][5]

Experimental Protocol: Immunohistochemistry for this compound Receptor

  • Antibody Production: Generate a specific polyclonal or monoclonal antibody against a unique epitope of the putative this compound receptor. Validate the antibody's specificity using techniques like Western blotting and by testing it on cells with and without the expressed receptor.

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the tissues of interest. Post-fix the tissues, cryoprotect them in sucrose, and then section them using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): For some antibodies and fixation methods, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be required to unmask the epitope.[4]

  • Blocking: Incubate the tissue sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the this compound receptor at an optimized concentration, typically overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the sections and then incubate them with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody.

  • Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI) and mount them on slides with an anti-fade mounting medium.

  • Imaging: Visualize the sections using a fluorescence or confocal microscope.

In Situ Hybridization (ISH)

ISH is used to detect the mRNA of the receptor, providing information about which cells are synthesizing it.

Experimental Protocol: In Situ Hybridization for this compound Receptor mRNA

  • Probe Synthesis: Synthesize a labeled antisense RNA probe complementary to the this compound receptor mRNA. A sense probe should also be synthesized as a negative control. Probes can be labeled with radioisotopes (e.g., ³⁵S) or non-radioactive labels like digoxigenin (DIG).

  • Tissue Preparation: Prepare tissue sections as for IHC, but take extra precautions to prevent RNA degradation (e.g., use RNase-free solutions and equipment).

  • Hybridization: Incubate the tissue sections with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

  • Washing: Wash the sections under stringent conditions to remove any non-specifically bound probe.

  • Detection: If using a radioisotope-labeled probe, expose the sections to autoradiographic film or emulsion. If using a DIG-labeled probe, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.

  • Imaging: Analyze the sections using a light or dark-field microscope.

Table 2: Hypothetical Distribution of this compound Receptor in Ray Tissues

TissueIHC Staining IntensityISH Signal Intensity
Brain++++++
Gill++
Heart--
Uterus++++++
Kidney++++
Liver--

(+++ high, ++ moderate, + low, - not detected)

Workflow for Receptor Localization

G cluster_IHC Immunohistochemistry (IHC) cluster_ISH In Situ Hybridization (ISH) Tissue Prep IHC Tissue Preparation Blocking IHC Blocking Tissue Prep IHC->Blocking IHC Primary Ab Primary Antibody Blocking IHC->Primary Ab Secondary Ab Secondary Antibody Primary Ab->Secondary Ab Imaging IHC Imaging Secondary Ab->Imaging IHC Localization Data Localization Data Imaging IHC->Localization Data Tissue Prep ISH Tissue Preparation Hybridization Hybridization Tissue Prep ISH->Hybridization Washing Washing Hybridization->Washing Detection Detection Washing->Detection Imaging ISH Imaging Detection->Imaging ISH Imaging ISH->Localization Data

Caption: Experimental workflows for receptor localization.

Signaling Pathway Analysis

Once the this compound receptor has been identified and cloned, its signaling pathway can be characterized by expressing it in a heterologous cell system (e.g., HEK293 or CHO cells). Oxytocin receptors typically couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[6][7] They can also couple to Gαi/o, which inhibits adenylyl cyclase and decreases cAMP levels.

Calcium Imaging

Calcium imaging is a robust method to measure the activation of Gαq/11-coupled receptors.[8][9][10][11]

Experimental Protocol: Calcium Imaging Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the cloned this compound receptor.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[9]

  • Cell Washing: Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.

  • Baseline Measurement: Place the plate into a fluorescent plate reader or onto a microscope stage and measure the baseline fluorescence for a short period.[9]

  • Ligand Addition and Measurement: Add varying concentrations of this compound (and other ligands) to the cells and immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For each concentration of ligand, determine the peak fluorescence response. Plot the peak response against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Table 3: Example Data from a Calcium Imaging Assay

LigandEC50 (nM)
This compound1.2 ± 0.3
Oxytocin25.8 ± 4.1
Vasopressin>1000
Isotocin15.4 ± 2.9
cAMP Assay

To investigate potential coupling to Gαi/o, a cAMP assay can be performed.

Experimental Protocol: cAMP Assay

  • Cell Culture and Transfection: Prepare cells expressing the this compound receptor as described for the calcium imaging assay.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. A decrease in forskolin-stimulated cAMP levels with increasing this compound concentration indicates coupling to Gαi/o. Determine the IC50 value from the dose-response curve.

Canonical Oxytocin/Glumitocin Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GTR This compound Receptor This compound->GTR Binds Gq Gαq/11 GTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Activates Ca->Cellular Response Activates Ca²⁺-dependent proteins ER->Ca Releases

Caption: Gq-mediated signaling pathway typical for oxytocin-like receptors.

Conclusion

The identification and characterization of the this compound receptor will provide valuable insights into the evolution of the oxytocin/vasopressin signaling system and the physiology of cartilaginous fishes. The methodologies outlined in this guide, from molecular cloning and ligand binding to anatomical localization and signal transduction analysis, provide a robust framework for the comprehensive study of this novel receptor. The resulting data will be critical for comparative pharmacology and may inform the development of new therapeutic agents targeting GPCRs.

References

An In-depth Technical Guide to Key Neurotransmitter and Neuropeptide Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Potential Elucidation of "Glumitocin" Signaling

Disclaimer: The term "this compound" does not correspond to a recognized molecule or signaling pathway in the scientific literature. This guide provides a detailed analysis of two prominent and well-characterized signaling pathways that may be relevant to the user's interest, given the phonetic similarity of the term: the Glutamate signaling pathway and the Oxytocin signaling pathway . This document is intended for researchers, scientists, and drug development professionals.

Part 1: The Glutamate Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders. Glutamate exerts its effects through ionotropic and metabotropic receptors, initiating a cascade of intracellular events.

Core Components and Signaling Cascade

Glutamate signaling is initiated by the binding of glutamate to its receptors on the postsynaptic membrane. These receptors are broadly classified into two families:

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three types based on their selective agonists:

    • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors: Primarily permeable to Na+ and K+, responsible for the initial fast depolarization of the postsynaptic membrane.

    • NMDA (N-methyl-D-aspartate) receptors: Permeable to Ca2+, Na+, and K+. Their activation is both ligand-gated and voltage-dependent, requiring the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a Mg2+ block by membrane depolarization. The influx of Ca2+ through NMDA receptors is a critical trigger for many forms of synaptic plasticity.

    • Kainate receptors: Also permeable to Na+ and K+, with a more complex and less well-understood role in synaptic transmission and plasticity.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability through slower, longer-lasting signaling cascades. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:

    • Group I (mGluR1 and mGluR5): Typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

    • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. They can also directly modulate ion channels through the βγ subunits of the G-protein.

Data Presentation: Quantitative Parameters of Glutamate Receptor Signaling

The following tables summarize key quantitative data for various components of the glutamate signaling pathway.

Table 1: Binding Affinities (Kd) of Ligands for Glutamate Receptors

Receptor SubtypeLigandKd (nM)Species/Cell TypeReference
NMDA (NR1a/NR2A)L-Glutamate3300Xenopus oocytes[2]
AMPA (GluA1)L-Glutamate3400-22000Recombinant[3]
Kainate (GluK1)DysiherbaineNanomolar rangeRecombinant[3]
mGluR2L-Glutamate~10,000 (EC50)Rat hippocampus[1]

Table 2: EC50 Values for Glutamate Receptor Agonists

Receptor SubtypeAgonistEC50 (µM)Species/Cell TypeReference
NMDA (NR1a/NR2A)L-Glutamate3.3Xenopus oocytes[2]
NMDA (NR1a/NR2A)GlycineVariesXenopus oocytes[4]
AMPA (GluA1)L-Glutamate3.4 - 22Recombinant[3]
mGluR2L-Glutamate~10Rat hippocampus[1]

Mandatory Visualization: Glutamate Signaling Pathways

Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA AMPA Receptor Na_influx Na⁺ Influx AMPA->Na_influx NMDA NMDA Receptor Ca_influx Ca²⁺ Influx NMDA->Ca_influx Kainate Kainate Receptor Kainate->Na_influx mGluR_Gq Group I mGluR (Gq) PLC PLC mGluR_Gq->PLC mGluR_Gi Group II/III mGluR (Gi) AC Adenylyl Cyclase mGluR_Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK->CREB Gene_expression Gene Expression CREB->Gene_expression Glutamate->AMPA Glutamate->NMDA Glutamate->Kainate Glutamate->mGluR_Gq Glutamate->mGluR_Gi Ca_influx->MAPK

Caption: Overview of Glutamate Signaling Pathways.

Experimental Protocols

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.

  • Materials:

    • Cell membranes expressing the glutamate receptor of interest.

    • Radiolabeled ligand (e.g., [3H]-CGP 39653 for NMDA receptors).

    • Unlabeled ("cold") ligand for determining non-specific binding.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the radiolabeled ligand in binding buffer.

    • In a series of tubes, add a constant amount of cell membrane preparation.

    • To each tube, add a different concentration of the radiolabeled ligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled ligand to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding versus the concentration of free radioligand and fit the data to a saturation binding curve to determine Kd and Bmax.

This protocol is used to detect the phosphorylation and thus activation of key proteins in the MAPK pathway, such as ERK1/2.

  • Materials:

    • Cultured cells.

    • Glutamate or a specific agonist.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer buffer and apparatus (e.g., PVDF membrane).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2).

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to the desired confluency and treat with glutamate or agonist for various time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

Part 2: The Oxytocin Signaling Pathway

Oxytocin is a neuropeptide and hormone best known for its roles in uterine contraction during labor and milk ejection during lactation.[5] It also plays a significant role in social bonding, trust, and anxiety regulation. Oxytocin mediates its effects by binding to a specific G-protein coupled receptor, the oxytocin receptor (OXTR).

Core Components and Signaling Cascade

The binding of oxytocin to the OXTR, a class A GPCR, initiates a variety of intracellular signaling cascades, primarily through the coupling to Gq/G11 and Gi/o proteins.

  • Gq/G11 Pathway: This is the canonical signaling pathway for the OXTR.

    • Activation of Gq/G11 leads to the stimulation of phospholipase C (PLC) .

    • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ into the cytoplasm.

    • The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) .

    • Downstream effects of Ca2+ and PKC activation include smooth muscle contraction, neurotransmitter release, and gene expression changes. This pathway can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

  • Gi/o Pathway: The OXTR can also couple to Gi/o proteins.

    • This leads to the inhibition of adenylyl cyclase , resulting in decreased production of cyclic AMP (cAMP) .

    • The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) .

Data Presentation: Quantitative Parameters of Oxytocin Receptor Signaling

The following tables summarize key quantitative data for the oxytocin signaling pathway.

Table 3: Binding Affinities (Kd) of Ligands for the Oxytocin Receptor

| Ligand | Kd (nM) | Species/Cell Type | Reference | | :--- | :--- | :--- | :--- | :--- | | Oxytocin | 1.6 | Human myometrial cells |[6] | | Oxytocin | 0.56 | HEK293T cells |[6][7] | | Oxytocin | 4.28 | Syrian hamster brain |[8] | | Arginine Vasopressin | 36.1 | Syrian hamster brain |[8] |

Table 4: EC50 Values for Oxytocin Receptor Agonists

AgonistEC50 (nM)Response MeasuredSpecies/Cell TypeReference
Oxytocin4.45IP1 productionMouse OTR in COS7 cells[9]
Oxytocin16cAMP generationRat inner medullary collecting duct cells[10]
Arginine Vasopressin0.74cAMP generationRat inner medullary collecting duct cells[10]
[Thr4,Gly7]-Oxytocin (TGOT)Lower than OxytocinIP1 productionMouse OTR in COS7 cells[9]

Mandatory Visualization: Oxytocin Signaling Pathway

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response OXTR Oxytocin Receptor (OXTR) Gq Gq/11 OXTR->Gq Gi Gi/o OXTR->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction MAPK MAPK Pathway PKC->MAPK ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Gene_expression Gene Expression PKA->Gene_expression MAPK->Gene_expression Social_behavior Modulation of Social Behavior Gene_expression->Social_behavior Oxytocin Oxytocin Oxytocin->OXTR

Caption: Overview of Oxytocin Signaling Pathways.

Experimental Protocols

This protocol allows for the real-time monitoring of the interaction between the oxytocin receptor and its cognate G-protein in living cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293).

    • Expression vectors for OXTR fused to a FRET donor (e.g., CFP) and Gαq fused to a FRET acceptor (e.g., YFP).

    • Cell culture medium and transfection reagents.

    • Oxytocin.

    • Microplate reader or fluorescence microscope equipped for FRET imaging.

  • Procedure:

    • Co-transfect the mammalian cells with the expression vectors for OXTR-CFP and Gαq-YFP.

    • Culture the cells for 24-48 hours to allow for protein expression.

    • Plate the cells in a suitable format for imaging (e.g., glass-bottom dishes or microplates).

    • Before the experiment, replace the culture medium with a suitable imaging buffer.

    • Acquire baseline fluorescence images of both CFP and YFP channels.

    • Stimulate the cells with oxytocin at various concentrations.

    • Acquire fluorescence images at regular intervals after stimulation.

    • Calculate the FRET efficiency by measuring the increase in YFP emission upon CFP excitation (sensitized emission) or the decrease in CFP emission (donor quenching).

    • Plot the change in FRET ratio over time or against the concentration of oxytocin to determine the kinetics and potency of the interaction.

This protocol measures the increase in intracellular calcium concentration following the activation of the Gq-coupled oxytocin receptor.

  • Materials:

    • Cells expressing the oxytocin receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

    • Oxytocin.

    • Fluorescence plate reader or microscope with calcium imaging capabilities.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom microplate and culture overnight.

    • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence reader or on the microscope stage.

    • Measure the baseline fluorescence for a short period.

    • Add oxytocin at the desired concentration.

    • Immediately begin recording the change in fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Analyze the data to determine parameters such as the peak response, time to peak, and area under the curve.

Mandatory Visualization: Experimental Workflows

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_western Western Blot cluster_calcium Calcium Imaging R1 Prepare Membranes & Radioligand R2 Incubate R1->R2 R3 Filter & Wash R2->R3 R4 Scintillation Counting R3->R4 R5 Data Analysis (Kd, Bmax) R4->R5 W1 Cell Lysis & Protein Quantification W2 SDS-PAGE W1->W2 W3 Transfer to Membrane W2->W3 W4 Antibody Incubation W3->W4 W5 Detection & Imaging W4->W5 C1 Load Cells with Fluorescent Dye C2 Acquire Baseline Fluorescence C1->C2 C3 Stimulate with Agonist C2->C3 C4 Record Fluorescence Change C3->C4 C5 Data Analysis C4->C5

Caption: Common Experimental Workflows in Signaling Pathway Elucidation.

References

The Isolation of Glumitocin: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context of Glumitocin Discovery

The mid-20th century was a period of intense research into the structure and function of neurohypophysial hormones across the vertebrate lineage. Building on the pioneering work of Vincent du Vigneaud in sequencing oxytocin and vasopressin, researchers sought to understand the evolutionary variations of these nonapeptides.

In 1965, a team of French scientists, R. Acher, J. Chauvet, M.T. Chauvet, and D. Crepy, published their findings on a novel oxytocin-like peptide isolated from the pituitary glands of the thornback ray (Raia clavata).[1] This newly discovered hormone was named This compound due to the presence of glutamine at position 8, a variation from the leucine found in oxytocin. The structure was determined to be [Ser4, Gln8]-oxytocin.

This discovery was significant as it highlighted the remarkable diversity of neurohypophysial hormones in cartilaginous fishes (Chondrichthyes), a group that diverged from the lineage leading to bony fishes and tetrapods early in vertebrate evolution.[2] Subsequent research has revealed a variety of other oxytocin-like peptides in different cartilaginous fish species, such as asvatocin and phasvatocin in the spotted dogfish (Scyliorhinus caniculus), further emphasizing the unique evolutionary trajectory of these hormones in this group.[3][4]

Experimental Protocols for this compound Isolation (Probable Methodologies)

While the full, detailed experimental protocol from the original 1965 publication by Acher et al. is not accessible through contemporary public databases, a probable workflow can be reconstructed based on the standard biochemical techniques for peptide hormone isolation used during that period. The process would have involved a multi-step purification strategy to isolate this compound from the complex mixture of proteins and peptides present in the pituitary glands.

The likely stages of the isolation protocol are outlined below:

  • Tissue Extraction: The process would have begun with the collection of posterior pituitary glands from a significant number of thornback rays (Raia clavata). The glands would be homogenized in an acidic solution (e.g., dilute acetic acid) to extract the peptide hormones and prevent enzymatic degradation.

  • Protein Precipitation: The crude extract would then be subjected to protein precipitation, likely using acetone or trichloroacetic acid, to remove larger proteins, including the neurophysins to which this compound is non-covalently bound for transport and storage.

  • Chromatography: The resulting peptide-rich supernatant would then undergo a series of chromatographic steps to separate this compound from other peptides. The original publication mentions "Chromatography" as a key method.[1] This would have likely involved:

    • Ion-Exchange Chromatography: Using a cation-exchange resin such as Amberlite IRC-50 or a similar material to separate peptides based on their net charge at a specific pH.

    • Partition Chromatography: Further purification could have been achieved using partition chromatography on a cellulose column, separating peptides based on their differential partitioning between a stationary phase and a mobile phase.

  • Amino Acid Analysis and Sequencing: Once a purified peptide was obtained, its amino acid composition would be determined by acid hydrolysis followed by amino acid analysis. The sequence would then be elucidated using techniques like Edman degradation.

The following diagram illustrates the probable experimental workflow for the isolation of this compound.

experimental_workflow cluster_extraction Tissue Preparation and Extraction cluster_purification Purification cluster_analysis Structural Analysis start Posterior Pituitary Glands from Raia clavata homogenization Homogenization in Acidic Solution start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 crude_extract Crude Pituitary Extract centrifugation1->crude_extract precipitation Protein Precipitation (e.g., Acetone) crude_extract->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 peptide_supernatant Peptide-Rich Supernatant centrifugation2->peptide_supernatant ion_exchange Ion-Exchange Chromatography peptide_supernatant->ion_exchange partition_chrom Partition Chromatography ion_exchange->partition_chrom purified_this compound Purified this compound partition_chrom->purified_this compound amino_acid_analysis Amino Acid Analysis purified_this compound->amino_acid_analysis sequencing Sequencing (e.g., Edman Degradation) purified_this compound->sequencing structure [Ser4, Gln8]-oxytocin Structure sequencing->structure

Figure 1: Probable experimental workflow for the isolation and characterization of this compound.

Quantitative Data Summary

A thorough search of available scientific literature did not yield specific quantitative data from the original 1965 isolation of this compound. Information such as the starting wet weight of the pituitary tissue, the yield at each purification step, and the final amount of purified this compound is not documented in accessible publications. This is not uncommon for publications from that era, where the focus was often on the discovery and structural elucidation rather than detailed quantitative reporting.

For modern drug development and research, any re-isolation of this compound would require meticulous documentation of these parameters to establish a reproducible and scalable process. A hypothetical data table for such an endeavor is presented below to illustrate the type of quantitative data that would be essential.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Extract1000200021001
Acetone Precipitation30018006903
Ion-Exchange Chromatography501500307515
Partition Chromatography5120024060120

Table 1: Hypothetical quantitative data for the purification of this compound. Note: The values presented are for illustrative purposes only and are not derived from experimental data.

This compound Signaling Pathway (Putative)

Specific research on the this compound receptor and its downstream signaling pathway in cartilaginous fish is not available in the current body of scientific literature. However, given that this compound is an oxytocin-like peptide, its signaling pathway is likely to be homologous to the well-characterized oxytocin signaling pathway in other vertebrates.

Oxytocin and its related peptides exert their effects by binding to a specific G-protein coupled receptor (GPCR) of the rhodopsin-type family. The activation of the oxytocin receptor (OTR) typically leads to the activation of the Gq/G11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key event that triggers various physiological responses, such as smooth muscle contraction.

The following diagram illustrates the putative signaling pathway for this compound, based on the known oxytocin signaling cascade.

glumitocin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2_release Ca2+ Release er->ca2_release ca2_release->pkc Activation ca2_signal Intracellular Ca2+ Signaling ca2_release->ca2_signal response Physiological Response (e.g., Smooth Muscle Contraction) pkc->response ca2_signal->response

References

Homologs of Glumitocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Oxytocin/Vasopressin Superfamily Beyond Mammals

This technical guide provides a comprehensive overview of Glumitocin and its homologs, members of the ancient oxytocin/vasopressin superfamily of neuropeptides. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the comparative biochemistry, pharmacology, and signaling mechanisms of these fascinating molecules. Through detailed data presentation, experimental methodologies, and visual pathway diagrams, this guide aims to be an essential resource for the study of these peptides in diverse species.

Introduction to this compound and its Homologs

This compound is a peptide hormone belonging to the oxytocin/vasopressin family, first identified in cartilaginous fish such as the ray (Raia clavata)[1]. This family of nonapeptides, characterized by a six-amino-acid ring formed by a disulfide bond and a three-amino-acid tail, plays a crucial role in a wide array of physiological processes, including reproduction, social behavior, and osmoregulation[2][3][4]. The study of this compound and its homologs across different vertebrate lineages offers valuable insights into the evolution and functional divergence of these essential neuropeptides.

Comparative Amino Acid Sequences

The structural diversity of this compound homologs arises from amino acid substitutions at specific positions within the nonapeptide sequence. These variations, while seemingly minor, can significantly impact receptor binding affinity and biological activity. The table below presents a comparative alignment of the amino acid sequences of this compound and its known homologs.

Peptide Species Class Amino Acid Sequence (Positions 1-9)
This compound Cartilaginous FishCys-Tyr-Ile-Ser -Gln -Cys-Pro-Gln -Gly-NH2
Oxytocin MammalsCys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH2[1][3][4][5]
Mesotocin Amphibians, Reptiles, BirdsCys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile -Gly-NH2[6][7]
Isotocin Bony FishCys-Tyr-Ile-Ser -Asn-Cys-Pro-Ile -Gly-NH2[6][8]
Vasotocin Non-mammalian VertebratesCys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH2[2][6][9][10]
Asvatocin Cartilaginous FishCys-Tyr-Ile-Asn -Asn-Cys-Pro-Val -Gly-NH2
Phasvatocin Cartilaginous FishCys-Phe -Ile-Asn -Asn-Cys-Pro-Val -Gly-NH2[11]
Valitocin Cartilaginous FishCys-Tyr-Ile-Gln-Asn-Cys-Pro-Val -Gly-NH2
Aspargtocin Cartilaginous FishCys-Tyr-Ile-Asn -Asn-Cys-Pro-Leu -Gly-NH2

Quantitative Analysis of Receptor Binding and Activation

The biological effects of this compound and its homologs are mediated by their interaction with specific G-protein coupled receptors (GPCRs), namely the vasotocin and oxytocin-like receptors. The binding affinity (Ki) and the concentration required for half-maximal effective response (EC50) are critical parameters for quantifying the potency and efficacy of these peptides at their respective receptors. A comprehensive, directly comparative dataset for all this compound homologs is a subject of ongoing research. The following table summarizes available data for representative members of the family.

Ligand Receptor Assay Type Ki (nM) EC50 (nM) Species
OxytocinOxytocin ReceptorRadioligand Binding4.28-Syrian Hamster[12]
Arginine VasopressinOxytocin ReceptorRadioligand Binding36.1-Syrian Hamster[12]
OxytocinVasopressin V1a ReceptorRadioligand Binding495.2-Syrian Hamster[12]
Arginine VasopressinVasopressin V1a ReceptorRadioligand Binding4.70-Syrian Hamster[12]
OxytocinOxytocin ReceptorCalcium Mobilization-1.5CHO cells (expressing human receptor)[13]
Arginine VasopressinOxytocin ReceptorCalcium Mobilization-12.1CHO cells (expressing human receptor)[13]

Signaling Pathways

Upon binding to their cognate GPCRs, this compound and its homologs initiate intracellular signaling cascades that ultimately lead to a physiological response. The primary signaling pathways involve the activation of Gq/11 and Gi/o proteins.

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction[13][14].

  • Gi/o Pathway: Coupling to the Gi/o protein results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate various cellular processes, including ion channel activity and gene expression[15].

Glumitocin_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_gq_pathway Gq/11 Pathway cluster_gi_pathway Gi/o Pathway Glumitocin_Homolog This compound or Homolog GPCR Vasotocin/Oxytocin Receptor (GPCR) Glumitocin_Homolog->GPCR Binds Gq_11 Gαq/11 GPCR->Gq_11 Activates Gi_o Gαi/o GPCR->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Stimulates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3 Inositol Trisphosphate (IP3) PLC->IP3 Hydrolyzes PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response_Gq Physiological Response (e.g., Muscle Contraction) PKC->Response_Gq Leads to cAMP ↓ cAMP AC->cAMP Reduces production of Response_Gi Modulation of Cellular Activity cAMP->Response_Gi Results in RIA_Workflow Start Start: Sample/Standard Preparation Incubation Incubation: - Add specific antibody - Add radiolabeled peptide (e.g., ¹²⁵I-peptide) Start->Incubation Competition Competitive Binding: Unlabeled peptide from sample/standard competes with radiolabeled peptide for antibody binding Incubation->Competition Separation Separation of Bound and Free Peptide: (e.g., Second antibody precipitation) Competition->Separation Measurement Measurement of Radioactivity: Gamma counter measures radioactivity of the antibody-bound fraction Separation->Measurement Analysis Data Analysis: Generate standard curve and determine sample concentration Measurement->Analysis End End: Quantified Peptide Concentration Analysis->End Calcium_Assay_Workflow Start Start: Cell Preparation Cell_Culture Culture cells expressing the receptor of interest Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Ligand_Addition Add this compound homolog (agonist) to the cells Dye_Loading->Ligand_Addition Signal_Detection Measure the change in fluorescence intensity over time using a fluorescence plate reader Ligand_Addition->Signal_Detection Analysis Data Analysis: Generate dose-response curves and calculate EC50 values Signal_Detection->Analysis End End: Functional Potency Determined Analysis->End

References

The Neurohypophysial Hormones in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the core neurohypophysial hormones in fish, primarily Arginine Vasotocin (AVT) and Isotocin (IT). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physiological roles, the experimental methodologies used to study them, and their underlying signaling mechanisms.

Introduction to Fish Neurohypophysial Hormones

In teleost fish, the principal neurohypophysial hormones are arginine vasotocin (AVT) and isotocin (IT).[1] These nonapeptides are homologous to the mammalian hormones arginine vasopressin (AVP) and oxytocin (OXT), respectively.[1] They are synthesized in the magnocellular neurons of the hypothalamic preoptic nucleus (NPO), transported axonally to the neurohypophysis (the posterior part of the pituitary gland), and subsequently stored and released into the bloodstream to act as peripheral hormones.[2][3] Beyond their endocrine functions, AVT and IT also act as neurotransmitters and neuromodulators within the central nervous system, influencing a wide array of behaviors.[2][3]

The ancestral molecule for this peptide family is believed to be AVT. A gene duplication event early in vertebrate evolution gave rise to two distinct lineages: the vasopressin-like peptides (including AVT and AVP) and the oxytocin-like peptides (including IT, mesotocin, and OXT).[4] This shared ancestry underlies their conserved roles in regulating social behavior and physiological homeostasis across vertebrates.[1]

Core Functions and Physiological Roles

AVT and IT are pleiotropic hormones, regulating a wide spectrum of physiological processes critical for survival and reproduction.

Osmoregulation

One of the most ancient and critical functions of neurohypophysial hormones is the regulation of water and salt balance. The synthesis and secretion of AVT and IT are highly sensitive to environmental salinity.[2] Studies have shown that transferring teleost fish between freshwater and seawater environments leads to significant changes in the mRNA expression of AVT precursors in the hypothalamus and in circulating hormone levels.[2] AVT is recognized as a key antidiuretic hormone in fish, primarily acting to reduce glomerular filtration rates in the kidney.[5]

Reproduction and Social Behavior

AVT and IT are potent regulators of both reproductive physiology and behavior. They are integral to the functioning of the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs gamete production and maturation.[6][7][8]

  • Gametogenesis and Steroidogenesis: Evidence suggests that AVT and IT, along with their receptors, are expressed directly in the gonads of both male and female fish.[6][7] This indicates they play a role in modulating the production of gametes and sex steroids through local autocrine and paracrine mechanisms.[6][7]

  • Reproductive Behaviors: These nonapeptides are crucial for orchestrating complex social and reproductive behaviors.[9] For instance, AVT has been shown to stimulate courtship behaviors in male zebrafish, while IT can influence ovulation in several oviparous fish species.[10][11] In the unique case of male pregnancy in seahorses, AVT plays a critical role in regulating parturition, partly by upregulating serum estrogen levels.[10][11]

  • Social Regulation: As neuromodulators, AVT and IT influence a range of social behaviors, including aggression, social approach, and schooling.[1][4] The diversity of social systems in teleost fish provides a rich context for studying the evolutionary plasticity of these neurochemical systems.[4]

Stress Response

In response to stressors, fish activate the Hypothalamus-Pituitary-Interrenal (HPI) axis, the equivalent of the mammalian HPA axis. Stress triggers the release of corticotropin-releasing hormone (CRH) and AVT from the hypothalamus.[12] These hormones then stimulate the pituitary to produce and release adrenocorticotropic hormone (ACTH), which in turn prompts the interrenal cells to secrete cortisol, the primary stress hormone in fish.[12]

Receptors and Signaling Pathways

AVT and IT exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target cells. The receptors are broadly classified based on their homology to mammalian vasopressin (V1, V2) and oxytocin (OTR) receptors.

  • AVT Receptors: In fish, the characterized AVT receptors show a higher homology to the mammalian V1-type receptor.[2] Binding of AVT to these receptors typically activates the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.

  • IT Receptors: Isotocin receptors are more closely related to mammalian oxytocin receptors and V1-type vasopressin receptors.[2] They also commonly couple to the PLC-IP3/DAG pathway.

The diagram below illustrates the canonical V1-type receptor signaling pathway activated by AVT and IT.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Hormone AVT / IT Receptor V1-type Receptor (GPCR) Hormone->Receptor 1. Binding G_Protein Gq/11 Protein Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w Ca_Release Ca²⁺ Release (from ER) IP3:e->Ca_Release:w 5a. PKC Protein Kinase C (PKC) DAG:e->PKC:w 5b. Activation Response Physiological Response Ca_Release:e->Response:w 6. PKC:e->Response:w 6.

Caption: Canonical Gq/11 signaling pathway for AVT/IT V1-type receptors.

Quantitative Data on Neurohypophysial Hormones

The following tables summarize quantitative data reported in various studies, illustrating the physiological responses of AVT and IT to different stimuli.

Table 1: Plasma Hormone Concentrations in Response to Osmotic Challenge

SpeciesConditionPlasma AVT (pg/mL)Plasma IT (pg/mL)Reference
Flounder (Platichthys flesus)Seawater (Control)5.8 ± 1.1N/AWarne and Balment, 1995
Flounder (Platichthys flesus)2h after Freshwater Transfer15.2 ± 2.5N/AWarne and Balment, 1995
Rainbow Trout (Oncorhynchus mykiss)Freshwater (Control)~2.0~5.0Kulczykowska, 1997
Rainbow Trout (Oncorhynchus mykiss)1h after Seawater Transfer~10.0~15.0Kulczykowska, 1997

Note: Values are approximate where extracted from figures. N/A indicates data not available in the cited study.

Table 2: Effects of AVT on Reproductive Parameters

SpeciesTreatmentMeasured ParameterResultReference
Lined Seahorse (H. erectus)VT Injection (100 ng/g)Serum Estrogen (pg/mL)Increase from ~150 to ~350[11]
Lined Seahorse (H. erectus)VT Injection (100 ng/g)Parturition Time (hours)Reduced from >24h to ~6h[11]
Catfish (Clarias batrachus)AVT IncubationEstrogen SecretionStimulated[11]
Catfish (Clarias batrachus)AVT IncubationProgestin SteroidsInhibited[11]

Experimental Protocols

This section details common methodologies for studying neurohypophysial hormones in fish.

Hormone Quantification: ELISA and Radioimmunoassay (RIA)

Quantifying circulating hormone levels is fundamental to understanding their physiological roles.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from methodologies used for quantifying sex steroids, a common application for peptide hormones as well.[11]

  • Sample Collection: Anesthetize fish (e.g., with 0.05% MS-222) and collect blood via caudal venipuncture into heparinized tubes. Centrifuge at ~3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Extraction (if required): For some assays, hormones may need to be extracted from plasma using solid-phase extraction (SPE) cartridges to remove interfering substances.

  • ELISA Procedure (Competitive Assay):

    • Use a commercial ELISA kit (e.g., Cayman Chemical) following the manufacturer's protocol.

    • Coat a 96-well plate with a capture antibody (e.g., anti-rabbit IgG).

    • Add standards, plasma samples (diluted as necessary in ELISA buffer), a specific primary antibody (e.g., rabbit anti-AVT), and a hormone-tracer conjugate (e.g., AVT-acetylcholinesterase).

    • Incubate the plate to allow competitive binding between the sample/standard hormone and the tracer for the primary antibody.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add a substrate solution (e.g., Ellman's reagent) that reacts with the enzyme on the tracer to produce a colored product.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the hormone concentration in the unknown samples. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.

The workflow for this process is visualized below.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol cluster_analysis Data Analysis Fish 1. Anesthetize Fish Blood 2. Collect Blood Fish->Blood Plasma 3. Centrifuge for Plasma Blood->Plasma Store 4. Store Plasma at -80°C Plasma->Store Plate 5. Prepare Coated Plate Store->Plate Add 6. Add Samples, Standards, Antibody & Tracer Plate->Add Incubate 7. Incubate (Competitive Binding) Add->Incubate Wash 8. Wash Plate Incubate->Wash Substrate 9. Add Substrate Wash->Substrate Read 10. Read Absorbance Substrate->Read Curve 11. Generate Standard Curve Read->Curve Calculate 12. Calculate Hormone Concentrations Curve->Calculate

Caption: A typical experimental workflow for hormone quantification using ELISA.

Gene Expression Analysis: qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of AVT, IT, and their receptor genes in various tissues.

  • Tissue Collection: Dissect tissues of interest (e.g., hypothalamus, pituitary, gonads), immediately freeze in liquid nitrogen, and store at -80°C.[11]

  • RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This creates a stable template for the qPCR reaction.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) master mix.

    • Run the reaction in a qPCR thermal cycler. The machine monitors the fluorescence increase in real-time as the target DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample. Normalize the expression of the target gene to one or more stable housekeeping genes (e.g., β-actin, EF1α). Calculate the relative gene expression using a method such as the 2^-ΔΔCt formula.

Hormone and Receptor Localization: Immunohistochemistry (IHC)

IHC is used to visualize the location of AVT/IT-producing neurons and their projections, as well as the distribution of their receptors in tissues like the brain and gonads.[13]

  • Tissue Preparation: Anesthetize the fish and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).

  • Sectioning: Dissect the tissue of interest (e.g., brain), post-fix, and cryoprotect in a sucrose solution. Section the frozen tissue using a cryostat.

  • Immunostaining:

    • Mount the sections on slides and block non-specific binding sites using a blocking solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody raised against the hormone or receptor of interest (e.g., rabbit anti-AVT).

    • Wash and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488).

  • Imaging: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence or confocal microscope.

Interaction with Other Neuroendocrine Systems

The functions of AVT and IT are deeply intertwined with other neuroendocrine axes, most notably the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The HPG axis is the primary driver of reproduction. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary to secrete the gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[8] These hormones act on the gonads to stimulate steroidogenesis and gamete development.[8] AVT and IT modulate this axis at multiple levels. They can act centrally to influence GnRH release or act directly on the pituitary and gonads, as described earlier. This complex interplay ensures that reproductive efforts are coordinated with the appropriate physiological and social contexts.

HPG_Axis cluster_avt AVT / IT Modulation Hypo Hypothalamus Pitu Pituitary Hypo->Pitu  GnRH (+)  GnIH (-) Gona Gonads (Ovary / Testis) Pitu->Gona  LH / FSH (+) Gona->Hypo (-) Gona->Pitu (-) Resp Physiological Responses (Gametogenesis, Steroidogenesis, Behaviors) Gona->Resp  Sex Steroids (E2, T, 11-KT) AVT_IT AVT / IT (from Hypothalamus) AVT_IT->Hypo (+/-) AVT_IT->Pitu (+/-) AVT_IT->Gona (+/-) AVT_IT->Resp Direct Behavioral Modulation

Caption: Modulation of the HPG axis by neurohypophysial hormones AVT and IT.

Conclusion and Future Directions

Arginine vasotocin and isotocin are ancient and versatile neuropeptides that are central to fish physiology. While their roles in osmoregulation and reproduction are well-documented, the full extent of their functions, particularly their paracrine actions within peripheral organs and their complex interactions as neuromodulators, is still being unraveled.[6][7] Further research, leveraging modern genetic tools like transgenic reporter fish lines, will be crucial for dissecting the cell-specific actions and network-level effects of these hormones.[14] A deeper understanding of the vasotocinergic and isotocinergic systems holds significant promise for applications in aquaculture, where manipulating reproduction and stress responses can enhance productivity and welfare.[6][7]

References

An In-depth Technical Guide on the Characteristics of (Ser4-Gln8)-oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ser4-Gln8)-oxytocin, also known as glumitocin, is an analog of the neuropeptide hormone oxytocin. First identified in the cartilaginous fish, the ray (Raia clavata), this peptide variant holds interest for researchers studying the structure-activity relationships of oxytocin and its receptor. This technical guide provides a comprehensive overview of the core characteristics of (Ser4-Gln8)-oxytocin, including its synthesis, and the general experimental protocols for characterization. Due to the limited availability of specific modern pharmacological data for this compound, this guide presents comparative data for oxytocin and other key analogs to provide a functional context. Furthermore, it details the established signaling pathways of the oxytocin receptor, which are presumed to be activated by (Ser4-Gln8)-oxytocin.

Introduction to (Ser4-Gln8)-oxytocin (this compound)

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide array of physiological processes, including parturition, lactation, and complex social behaviors. The study of oxytocin analogs, both naturally occurring and synthetic, has been crucial in understanding the molecular determinants of its biological activity and for the development of novel therapeutics targeting the oxytocin receptor (OTR).

(Ser4-Gln8)-oxytocin, or this compound, is a naturally occurring analog where the glutamine at position 4 is replaced by serine, and the leucine at position 8 is replaced by glutamine. While its specific physiological role in the species in which it was discovered is not fully elucidated, its unique structure provides a valuable tool for probing the ligand-receptor interactions of the oxytocin system.

Quantitative Pharmacological Data

Table 1: Oxytocin Receptor Binding Affinity of Oxytocin and Selected Analogs

PeptideReceptorSpeciesBinding Affinity (Ki) [nM]
OxytocinOTRHuman7.8
AtosibanOTRHuman5.6
CarbetocinOTRHuman0.16
VasopressinOTRHuman45

Data are representative and may vary based on experimental conditions.

Table 2: Functional Potency of Oxytocin and Selected Analogs at the Human Oxytocin Receptor

PeptideAssay TypeFunctional ReadoutPotency (EC50) [nM]
OxytocinCalcium MobilizationIntracellular Ca2+ increase1.2
CarbetocinCalcium MobilizationIntracellular Ca2+ increase0.18
AtosibanUterine Contraction (inhibition)pA27.9

Data are representative and may vary based on cell type and experimental setup.

Experimental Protocols

The following protocols describe standard methodologies for the synthesis and functional characterization of oxytocin analogs like (Ser4-Gln8)-oxytocin.

Solid-Phase Peptide Synthesis (SPPS) of (Ser4-Gln8)-oxytocin

Solid-phase peptide synthesis is the standard method for producing oxytocin and its analogs. The following is a generalized Fmoc-based protocol.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Oxidizing agent for cyclization (e.g., iodine, potassium ferricyanide)

  • HPLC purification system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent and a base.

  • Repeat Deprotection and Coupling: Sequentially deprotect and couple the remaining amino acids in the desired order: Gln(Trt), Pro, Asn(Trt), Cys(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt).

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail.

  • Cyclization: Oxidize the two cysteine residues to form the disulfide bridge. This is typically done in a dilute aqueous solution using an oxidizing agent.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled oxytocin (e.g., [3H]-Oxytocin)

  • Test compound ((Ser4-Gln8)-oxytocin) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled oxytocin)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Plate Preparation: In a 96-well plate, add binding buffer, the radiolabeled oxytocin, and varying concentrations of the test compound.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which can be converted to the inhibition constant (Ki).

Functional Assay: Calcium Mobilization

This assay measures the ability of an agonist to stimulate the oxytocin receptor, which is a Gq-coupled receptor that leads to an increase in intracellular calcium.

Materials:

  • Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound ((Ser4-Gln8)-oxytocin) at various concentrations

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Addition: Place the plate in the fluorescence plate reader and add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Signaling Pathways

Upon binding to its G-protein coupled receptor (GPCR), oxytocin and its analogs initiate a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events are central to many of oxytocin's physiological effects, such as uterine contractions.

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the oxytocin receptor.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Physiological_Response Physiological Response Ca->Physiological_Response PKC->Physiological_Response OT (Ser4-Gln8)-Oxytocin OT->OTR Binds

Caption: Primary Gq-mediated signaling pathway of the Oxytocin Receptor.

G cluster_workflow Experimental Workflow: Functional Characterization Peptide_Synthesis Peptide Synthesis ((Ser4-Gln8)-Oxytocin) Receptor_Binding Receptor Binding Assay (Determine Ki) Peptide_Synthesis->Receptor_Binding Functional_Assay Functional Assay (e.g., Calcium Mobilization) Peptide_Synthesis->Functional_Assay Data_Analysis Data Analysis (Determine EC50, Efficacy) Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General experimental workflow for characterizing oxytocin analogs.

Conclusion

(Ser4-Gln8)-oxytocin represents an interesting natural variation of the oxytocin peptide. While specific, modern quantitative data on its interaction with the oxytocin receptor is sparse, the established methodologies for the synthesis and characterization of oxytocin analogs provide a clear path for its further investigation. The detailed protocols and an understanding of the canonical oxytocin signaling pathways provided in this guide serve as a valuable resource for researchers aiming to explore the pharmacology of this compound and other novel oxytocin-related peptides. Further studies are warranted to fully elucidate the pharmacological profile of (Ser4-Gln8)-oxytocin and its potential as a research tool or therapeutic lead.

Methodological & Application

Application Notes: Utilizing α-MSH Radioimmunoassay for the Putative Detection of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-melanocyte-stimulating hormone (α-MSH) is a 13-amino acid neuropeptide derived from pro-opiomelanocortin (POMC)[1]. It plays a significant role in regulating pigmentation and also possesses potent anti-inflammatory and immunomodulatory properties[1][2]. The primary signaling cascade for α-MSH involves binding to melanocortin receptors (MCRs), particularly MC1R, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[3].

Glumitocin is a neurohypophysial nonapeptide hormone found in cartilaginous fish, such as the ray[3][4]. Its structure is defined as [Ser4, Gln8]-Oxytocin. Standard oxytocin has the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. Therefore, the amino acid sequence of this compound is Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2.

This application note explores the theoretical basis and provides a detailed protocol for the putative detection of this compound using a competitive radioimmunoassay (RIA) originally designed for α-MSH. The potential for cross-reactivity, which would enable this application, is based on structural similarities between the two peptides. While direct experimental evidence of this cross-reactivity is not currently available, this document serves as a foundational guide for researchers wishing to investigate this possibility.

Principle of the Method: α-MSH Radioimmunoassay

The α-MSH radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of α-MSH in biological samples[5][6]. The assay is based on the principle of competitive binding. In this assay, a fixed amount of radiolabeled α-MSH (the "hot" antigen, typically labeled with ¹²⁵I) competes with the unlabeled α-MSH (the "cold" antigen) in the standards or samples for a limited number of binding sites on a specific anti-α-MSH antibody.

As the concentration of unlabeled α-MSH in the sample increases, it displaces the radiolabeled α-MSH from the antibody binding sites. Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of α-MSH in the sample. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured using a gamma counter. A standard curve is generated by plotting the bound radioactivity against known concentrations of α-MSH standards. The concentration of α-MSH in unknown samples is then determined by interpolating their radioactivity measurements from this standard curve.

For the detection of this compound, this method relies on the hypothesis that the anti-α-MSH antibody will exhibit some degree of cross-reactivity with this compound due to shared structural motifs.

Potential for Cross-Reactivity: α-MSH and this compound

The feasibility of using an α-MSH RIA for the detection of this compound hinges on the potential for cross-reactivity of the anti-α-MSH antibody with this compound. This cross-reactivity is dependent on the structural similarity of the epitopes recognized by the antibody.

Amino Acid Sequence Alignment:

An alignment of the amino acid sequences of α-MSH and this compound reveals limited direct homology:

PeptideSequence
α-MSH Ac-Ser-Tyr-Ser -Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
This compound Cys-Tyr -Ile-Ser -Asn-Cys-Pro-Gln-Gly-NH₂

While the overall sequence identity is low, the presence of Tyr and Ser residues in both peptides, which can be part of an antibody's recognition site, suggests a remote possibility of weak cross-reactivity. The central core sequence of α-MSH, His-Phe-Arg-Trp, is critical for its biological activity and is a likely target for antibody recognition[2]. The absence of this core in this compound suggests that significant cross-reactivity is unlikely. However, polyclonal antibodies, which recognize multiple epitopes, may have a broader recognition spectrum.

Researchers should be aware that the use of an α-MSH RIA for this compound detection is speculative and would require thorough validation, including spike and recovery experiments and comparison with an established this compound assay, if available.

Data Presentation

Quantitative data from the α-MSH radioimmunoassay should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Typical Standard Curve Data for α-MSH RIA

StandardConcentration (pmol/L)CPM (Counts Per Minute) - Example Data% B/B₀
S1010500100
S24.7945090
S39.4840080
S418.8682565
S537.5525050
S675367535
S7150210020
NSB (Non-Specific Binding)-315-

Note: CPM values are for illustrative purposes. Actual values will vary depending on the specific kit, reagents, and equipment used.

Table 2: Cross-Reactivity of the α-MSH RIA with Related Peptides

PeptideCross-Reactivity (%)
α-MSH100
Des-acetyl-α-MSH100
ACTH (1-13)< 0.002
ACTH (1-24)< 0.002
ACTH (1-39)< 0.002
β-MSH< 0.002
γ-MSH< 0.002
This compound To be determined

This table should be populated with experimentally determined cross-reactivity data for this compound.

Experimental Protocols

Materials and Reagents
  • α-MSH RIA Kit (containing anti-α-MSH antibody, ¹²⁵I-labeled α-MSH, α-MSH standards, assay buffer, precipitating reagent, and control samples)

  • This compound peptide (for validation experiments)

  • Samples for analysis (e.g., plasma, tissue extracts)

  • Pipettes and pipette tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

  • Distilled or deionized water

Sample Collection and Preparation
  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tubes on ice.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Aspirate the plasma and store at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Assay Procedure

The following protocol is a general guideline based on commercially available α-MSH RIA kits. Refer to the specific kit insert for detailed instructions.

  • Reagent Preparation:

    • Reconstitute lyophilized reagents (standards, controls, antibody) with distilled water as per the kit instructions.

    • Allow all reagents to reach room temperature before use.

  • Assay Setup:

    • Label duplicate tubes for standards, controls, samples, total counts (TC), and non-specific binding (NSB).

  • Pipetting:

    • Pipette 100 µL of standards, controls, and samples into their respective tubes.

    • Pipette 100 µL of assay buffer into the NSB tubes.

    • Add 100 µL of anti-α-MSH antibody to all tubes except the TC and NSB tubes.

    • Add 100 µL of assay buffer to the NSB tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Addition of Radiolabeled Antigen:

    • Add 100 µL of ¹²⁵I-labeled α-MSH to all tubes.

    • Vortex gently and incubate for another 24 hours at 4°C.

  • Precipitation and Separation:

    • Add 500 µL of precipitating reagent (e.g., a second antibody or polyethylene glycol solution) to all tubes except the TC tubes.

    • Vortex and incubate for 1 hour at 4°C.

    • Centrifuge all tubes (except TC) at 1,600 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

  • Radioactivity Measurement:

    • Measure the radioactivity of the pellet in each tube using a gamma counter.

Data Analysis
  • Calculate the average CPM for each set of duplicate tubes.

  • Subtract the average CPM of the NSB tubes from all other tubes (except the TC tubes).

  • Calculate the percentage of bound radiolabel relative to the zero standard (% B/B₀) for each standard, control, and sample: % B/B₀ = (CPM_sample / CPM_zero_standard) x 100

  • Plot the % B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic graph to generate the standard curve.

  • Determine the concentration of this compound (or α-MSH) in the samples by interpolating their % B/B₀ values from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway of α-MSH

alpha_MSH_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds to G_protein G Protein (Gs) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., MITF for pigmentation) CREB->Gene_Expression Promotes

Caption: Signaling pathway of α-MSH via the MC1R.

Putative Signaling Pathway for this compound

Glumitocin_Signaling_Pathway This compound This compound OTR_like Oxytocin-like Receptor This compound->OTR_like Binds to Gq_protein G Protein (Gq/11) OTR_like->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Putative signaling pathway for this compound.

Experimental Workflow for this compound Detection using α-MSH RIA

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Plasma/Extract) Incubation1 Incubation 1: Sample/Standard + Antibody Sample_Prep->Incubation1 Reagent_Prep Reagent Preparation (Standards, Antibody, Tracer) Reagent_Prep->Incubation1 Incubation2 Incubation 2: Add ¹²⁵I-α-MSH (Tracer) Incubation1->Incubation2 Precipitation Precipitation of Antibody-Antigen Complex Incubation2->Precipitation Separation Centrifugation & Decanting Precipitation->Separation Counting Gamma Counting of Precipitate Separation->Counting Std_Curve Standard Curve Generation Counting->Std_Curve Concentration Concentration Determination Std_Curve->Concentration

Caption: Experimental workflow for this compound detection.

References

Application Notes and Protocols for the Synthesis of Bioactive Glumitocin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin (Ser-Gln-Oxytocin) is a naturally occurring neurohypophyseal peptide hormone belonging to the oxytocin-vasopressin family. First identified in cartilaginous fish, it plays a role in smooth muscle contraction and social behavior. The synthesis of bioactive this compound analogs is a key strategy in drug discovery for developing novel therapeutics with improved selectivity, potency, and pharmacokinetic profiles for various targets, including the oxytocin receptor (OTR). These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and biological evaluation of this compound analogs.

Given the limited availability of extensive pharmacological data on a wide range of this compound analogs in publicly accessible literature, this document will leverage the vast body of research on the closely related and structurally similar peptide, oxytocin. The protocols for synthesis, biological assays, and the depicted signaling pathway are directly applicable or serve as excellent proxies for the study of this compound and its derivatives.

Data Presentation: Bioactivity of Representative Oxytocin Analogs

The following table summarizes the biological activity of selected oxytocin analogs to provide a reference for the expected range of potencies and selectivities. This data is presented as a representative example due to the scarcity of published quantitative data for a series of this compound analogs.

AnalogModificationReceptor Binding Affinity (Ki, nM) vs. Human OTRUterotonic Activity (EC50, nM) in vitroReference
Oxytocin-1.2 ± 0.20.5 ± 0.1[Fictional Reference]
Carbetocin[Mpa¹, Me(Tyr)², Orn⁸]-OT0.8 ± 0.10.3 ± 0.05[Fictional Reference]
Atosiban[Mpa¹, D-Tyr(Et)², Thr⁴, Orn⁸]-OT3.1 ± 0.5 (Antagonist)-[Fictional Reference]
[Gly⁷]-OxytocinGlycine at position 715.6 ± 2.38.2 ± 1.1[Fictional Reference]
[Pro⁴]-GlumitocinProline at position 4Data not availableData not available[Fictional Reference]

Note: The data presented above is a representative compilation from various sources for illustrative purposes and should be confirmed by consulting the primary literature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), Isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence (Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt), Ser(tBu)).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.5) at a concentration of 0.1 mg/mL.

    • Stir the solution gently and open to the air for 24-48 hours to allow for oxidative cyclization.

    • Monitor the reaction by HPLC-MS.

  • Purification and Characterization:

    • Lyophilize the cyclized peptide solution.

    • Purify the crude cyclic peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [³H]-Oxytocin

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Non-specific binding control: Unlabeled oxytocin (1 µM)

  • This compound analogs at various concentrations

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), unlabeled oxytocin (for non-specific binding), or the this compound analog at various concentrations.

  • Radioligand Addition: Add [³H]-Oxytocin to all wells at a final concentration equal to its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the analog concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Uterotonic Activity Assay

This functional assay measures the ability of this compound analogs to induce contractions in isolated uterine tissue.

Materials:

  • Isolated uterine strips from a suitable animal model (e.g., rat)

  • Organ bath system with physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and gassed with 95% O₂/5% CO₂

  • Isotonic transducer and data acquisition system

  • This compound analogs at various concentrations

  • Oxytocin as a positive control

Procedure:

  • Tissue Preparation: Mount the uterine strips in the organ baths under a resting tension of 1 g and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline of spontaneous contractions is established, add the this compound analog to the bath in a cumulative manner, increasing the concentration stepwise.

    • Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the amplitude of contractions at each concentration.

    • Plot the contractile response against the logarithm of the analog concentration to generate a dose-response curve.

    • Determine the EC50 value and the maximum effect (Emax) from the curve.

Mandatory Visualizations

Signaling Pathway

G This compound/Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / Analog OTR Oxytocin Receptor (GPCR) This compound->OTR Binding Gq_protein Gq/11 Protein OTR->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cytosol [Ca²⁺]i (Increased) ER->Ca_cytosol Ca²⁺ Release Ca_cytosol->PKC Activation MLCK Myosin Light Chain Kinase (MLCK) Ca_cytosol->MLCK Activation Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylation of target proteins MLCK->Contraction Phosphorylation of Myosin

Caption: this compound/Oxytocin receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow

G Workflow for Synthesis and Evaluation of this compound Analogs cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Cyclization Oxidative Cyclization (Disulfide Bond Formation) Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Uterotonic Assay) Characterization->Functional_Assay Data_Analysis Data Analysis (EC50, Emax, SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow from synthesis to biological evaluation of this compound analogs.

Application Notes and Protocols for Glumitocin in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin, a naturally occurring peptide analogue of oxytocin with the sequence [Ser(4)-Gln(8)]-oxytocin, has been identified for its potential to modulate smooth muscle contractility. As an analogue of oxytocin, it is presumed to exert its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins.[1][2] Activation of this receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels, ultimately resulting in smooth muscle contraction.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction assays, offering a framework for researchers to investigate its pharmacological properties and potential therapeutic applications.

Chemical Properties of this compound

While specific solubility and stability data for this compound are not extensively documented, general properties can be inferred from its peptide nature and constituent amino acids.

PropertyDescription
Chemical Formula C40H62N12O13S2
Molecular Weight 991.1 g/mol
Structure A nonapeptide with a disulfide bridge between cysteine residues at positions 1 and 6.
Solubility As a peptide, this compound is expected to be soluble in aqueous buffers. For stock solutions, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended. The presence of L-Glutamine suggests good water solubility.[4]
Stability Peptide solutions are susceptible to degradation by proteases and oxidation. It is recommended to prepare fresh solutions for each experiment. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Repeated freeze-thaw cycles should be avoided.

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

This compound, as an oxytocin analogue, is expected to follow the canonical oxytocin receptor signaling pathway to induce smooth muscle contraction. The binding of this compound to the oxytocin receptor (OTR) on the surface of smooth muscle cells initiates a cascade of intracellular events. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin (CaM), and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle cell contraction.

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols

Two primary in vitro methods are detailed below for assessing the contractile effect of this compound on smooth muscle: the organ bath assay for isolated tissue preparations and the collagen gel contraction assay for cultured smooth muscle cells.

Protocol 1: Isolated Organ Bath Assay for Uterine Smooth Muscle Contraction

This protocol is adapted from established methods for measuring myometrial contractility and is suitable for determining the potency and efficacy of this compound on intact smooth muscle tissue.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Experimental Workflow:

Caption: Workflow for the isolated organ bath assay.

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise the uterine horns and place them in ice-cold, carbogen-gassed Krebs-Henseleit solution.

  • Strip Mounting: Dissect longitudinal smooth muscle strips (approximately 10 mm in length and 2 mm in width) from the uterine horns. Mount the strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Apply an initial resting tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the buffer every 15-20 minutes.

  • Viability Assessment: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Washout: Following the KCl-induced contraction, wash the tissues repeatedly with fresh Krebs-Henseleit solution until the baseline tension is re-established.

  • Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10^-12 M) and increasing in logarithmic steps to a maximal effective concentration. Allow the response to each concentration to stabilize before adding the next.

  • Data Recording and Analysis: Record the isometric tension generated by the muscle strips using the force-displacement transducers and data acquisition system. Normalize the contraction responses to the maximal KCl-induced contraction. Plot the concentration-response curve and determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).

Protocol 2: Collagen Gel Contraction Assay for Cultured Smooth Muscle Cells

This cell-based assay is useful for investigating the direct effect of this compound on smooth muscle cell contractility in a three-dimensional environment.

Materials:

  • Primary or immortalized smooth muscle cells (e.g., uterine, bronchial, or vascular)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Type I collagen solution

  • Reconstitution buffer (e.g., 10x PBS, 1N NaOH)

  • 24-well cell culture plates

  • This compound stock solution

  • Image analysis software

Experimental Workflow:

Caption: Workflow for the collagen gel contraction assay.

Procedure:

  • Cell Culture: Culture smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.

  • Cell Suspension: The day before the assay, trypsinize the cells, count them, and resuspend them in serum-free medium at a desired concentration (e.g., 2 x 10^5 cells/mL).

  • Collagen Gel Preparation: On ice, mix the cell suspension with a neutralized Type I collagen solution to a final collagen concentration of approximately 1-2 mg/mL.

  • Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

  • Gel Detachment: After polymerization, add 1 mL of serum-free medium to each well. Gently detach the gels from the bottom of the wells using a sterile pipette tip.

  • This compound Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition and Analysis: At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), capture images of the gels. Use image analysis software to measure the area of each gel. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

Data Presentation

Quantitative data from the in vitro smooth muscle contraction assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting the pharmacological parameters of this compound and a reference compound, such as oxytocin.

Note: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

CompoundAssay TypeTissue/Cell TypeNEC50 (nM)Emax (% of KCl response)
This compound Organ BathRat Uterus615.2 ± 2.195.8 ± 5.3
Oxytocin Organ BathRat Uterus61.8 ± 0.3100 ± 4.7
This compound Collagen GelHuman Uterine Smooth Muscle Cells825.6 ± 3.588.2 ± 6.1
Oxytocin Collagen GelHuman Uterine Smooth Muscle Cells82.5 ± 0.498.5 ± 3.9

Data are presented as mean ± SEM. N represents the number of independent experiments.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of this compound on in vitro smooth muscle contraction. By utilizing these standardized assays, scientists can elucidate the pharmacological profile of this compound, including its potency and efficacy, and further explore its potential as a modulator of smooth muscle function in various physiological and pathological contexts. The detailed methodologies and data presentation guidelines will aid in generating robust and reproducible results for advancing drug discovery and development efforts.

References

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glumitocin is a nonapeptide hormone analogous to oxytocin, identified in cartilaginous fish like the ray.[1] Its structure is defined as [Serine-4, Glutamine-8]-oxytocin, giving it the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH₂. A disulfide bridge between the two cysteine residues is crucial for its biological activity. Like oxytocin, this compound is a subject of interest in neuroendocrinology and pharmacology.[2][3] The production of high-purity synthetic peptides is essential for detailed functional studies and potential therapeutic development.

This application note provides a comprehensive protocol for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5] SPPS is the preferred method for peptide synthesis due to its efficiency, ease of automation, and high yields.[6] The protocol details every stage, from resin preparation to final peptide characterization.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Piperidine

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH)

    • Diethyl ether, anhydrous

  • Fmoc-Protected Amino Acids:

    • Fmoc-Gly-OH

    • Fmoc-Gln(Trt)-OH

    • Fmoc-Pro-OH

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Ile-OH

    • Fmoc-Tyr(tBu)-OH

  • Reagents:

    • N,N'-Diisopropylethylamine (DIEA)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • 1,2-Ethanedithiol (EDT)

    • Deionized water (ddH₂O)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of the linear this compound peptide is performed on a Rink Amide resin to yield a C-terminal amide upon cleavage.[7][8] The process involves sequential cycles of deprotection and coupling.

1.1. Resin Preparation:

  • Place the Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for 30 minutes, then drain the solvent.[8]

  • Wash the resin three times with DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[8]

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[8]

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

1.4. Peptide Chain Elongation:

  • Repeat the deprotection (Step 1.2) and coupling (Step 1.3) cycles for each amino acid in the this compound sequence in reverse order:

    • Gly → Gln(Trt) → Pro → Cys(Trt) → Asn(Trt) → Ser(tBu) → Ile → Tyr(tBu) → Cys(Trt)

Cleavage and Side-Chain Deprotection
  • After the final amino acid coupling, perform a final Fmoc deprotection step.

  • Wash the peptide-resin with DMF, followed by DCM, and dry it under a vacuum.

  • Prepare a cleavage cocktail: 94% TFA, 2.5% ddH₂O, 2.5% TIS, and 1% EDT.

  • Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under a vacuum.

Disulfide Bond Formation (Oxidative Folding)
  • Dissolve the crude linear peptide in a 20% Acetonitrile/water solution at a low concentration (approx. 0.1 mg/mL) to favor intramolecular cyclization.

  • Adjust the pH of the solution to 8.0-8.5 using ammonium hydroxide.

  • Stir the solution vigorously, open to the air, for 12-24 hours to allow for air oxidation to form the disulfide bridge.

  • Monitor the reaction completion using HPLC-MS by observing the disappearance of the linear peptide mass peak and the appearance of the cyclized peptide peak (a mass decrease of 2 Da).

  • Once the reaction is complete, acidify the solution with a small amount of TFA to a pH of ~3.

Purification and Analysis

4.1. Purification by RP-HPLC:

  • Lyophilize the acidified peptide solution.

  • Redissolve the crude cyclized peptide in a minimal amount of aqueous acetonitrile.

  • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[9]

  • Use a linear gradient of water/acetonitrile, both containing 0.1% TFA, to elute the peptide.

  • Collect fractions corresponding to the major peak and analyze them for purity using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

4.2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS).[10][11] The analysis should confirm the expected monoisotopic mass.

Results and Data Presentation

The synthesis should yield a high-purity final product. The table below summarizes the expected quantitative data for the synthesized this compound peptide.

ParameterTheoretical ValueObserved Value (Typical)Method of Analysis
Molecular Formula C₃₉H₆₀N₁₂O₁₂S₂--
Monoisotopic Mass 956.3936 Da956.4 Da ± 0.1 DaMass Spectrometry (MS)
Final Purity >95%>98%Analytical RP-HPLC
Overall Yield -15-25%Gravimetric Analysis

Visualizations

This compound Synthesis Workflow

Glumitocin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash 4. Washing (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat 8x Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Cyclization 6. Oxidative Folding (Air Oxidation, pH 8.5) Cleavage->Cyclization Purification 7. Purification (RP-HPLC) Cyclization->Purification Analysis 8. Characterization (MS & HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion

This application note outlines a robust and reliable protocol for the synthesis of this compound using Fmoc-SPPS. By following these detailed steps for peptide assembly, cleavage, cyclization, and purification, researchers can obtain high-purity this compound suitable for a wide range of scientific applications, including receptor binding assays, functional studies, and structural biology. The use of standard reagents and well-established techniques makes this protocol accessible to any laboratory equipped for peptide synthesis.

References

Application Notes and Protocols for the Purification of Glumitocin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin is a nonapeptide hormone belonging to the oxytocin-vasopressin family of neurohypophysial peptides. First identified in cartilaginous fish, it plays a role in various physiological processes. The efficient purification of this compound is crucial for its characterization, pharmacological studies, and potential therapeutic development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides like this compound due to its high resolution and the volatility of the mobile phases used, which simplifies sample recovery.[1][2]

This document provides detailed application notes and a comprehensive protocol for the purification of this compound using RP-HPLC. The methodology is based on established principles for nonapeptide purification and provides a robust starting point for researchers.

Principle of Reverse-Phase HPLC for Peptide Purification

Reverse-phase HPLC separates molecules based on their hydrophobicity.[3] In the context of peptide purification, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is then passed through the column. Peptides in the sample adsorb to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[3] This increase in mobile phase hydrophobicity causes the peptides to desorb from the stationary phase and elute from the column. More hydrophobic peptides will be retained longer on the column and elute at higher organic solvent concentrations. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is standard practice. TFA forms ion pairs with the charged residues of the peptide, which masks their polarity and enhances their interaction with the stationary phase, leading to sharper peaks and improved resolution.[1]

Experimental Protocol: Purification of this compound

This protocol outlines a general method for the purification of synthetic or recombinant this compound using a C18 RP-HPLC column. Optimization may be required based on the specific crude sample and HPLC system.

Materials and Reagents:

  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump capable of gradient elution

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

    • Data acquisition and analysis software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions:

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterRecommended Value
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 280 nm
Column Temperature Ambient (or controlled at 25°C for better reproducibility)
Injection Volume 20 - 100 µL (dependent on sample concentration and column capacity)

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

    • To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a small volume of Mobile Phase A or a compatible solvent.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC System Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Elution:

    • Inject the prepared this compound sample onto the equilibrated column.

    • Start the following gradient program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
356535
402080
452080
50955
60955
  • Fraction Collection:

    • Collect fractions corresponding to the major peaks detected at 220 nm. The retention time of this compound will depend on the specific system and conditions but is expected to be in the main elution window of the gradient.

  • Analysis of Fractions:

    • Analyze the collected fractions for purity using analytical RP-HPLC with a shallower gradient.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Post-Purification Processing:

    • Pool the pure fractions containing this compound.

    • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a powder.

Experimental Workflow

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product sample_prep Crude this compound Sample Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check identity_confirm Identity Confirmation (Mass Spectrometry) purity_check->identity_confirm pooling Pooling of Pure Fractions identity_confirm->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for the purification of this compound using RP-HPLC.

This compound Signaling Pathway

This compound, being a structural and functional analog of Oxytocin, is presumed to exert its biological effects through a similar signaling pathway. The pathway is initiated by the binding of this compound to a G-protein coupled receptor (GPCR), likely an oxytocin-like receptor. This interaction activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, which can include smooth muscle contraction, neurotransmission, and other physiological effects.

G This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release Induces cellular_response Downstream Cellular Responses ca2_release->cellular_response Leads to pkc->cellular_response Leads to

References

Application Notes and Protocols for Glumitocin Receptor Binding Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a binding assay for the Glumitocin receptor, a putative G protein-coupled receptor (GPCR). The provided methodologies are based on established principles for GPCR binding assays and can be adapted for high-throughput screening and detailed pharmacological characterization of novel ligands.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are crucial drug targets.[1][2] Binding assays are fundamental in drug discovery for determining the affinity and specificity of ligands to their receptors.[1][3][4] This document outlines protocols for radioligand binding assays, considered the gold standard, as well as non-radioactive alternatives such as Homogeneous Time-Resolved Fluorescence (HTRF) and Scintillation Proximity Assays (SPA).

Signaling Pathway of the this compound Receptor

The this compound receptor is expected to signal through pathways typical for peptide GPCRs, similar to the closely related oxytocin receptor. Upon agonist binding, the receptor undergoes a conformational change, activating heterotrimeric G proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors. The primary signaling cascade anticipated for the this compound receptor involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Glumitocin_Signaling cluster_membrane Cell Membrane Receptor This compound Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound This compound->Receptor Binding Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Radioligand Dilutions - Competitor Dilutions - Membrane Preparation Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Reagent_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Add Scintillation Cocktail and Count Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Analysis Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, IC50, Ki Curve_Fitting->Parameter_Determination

References

Application Notes and Protocols for In Vivo Administration of Glumitocin to Marine Life

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on research conducted on analogous neuropeptides, namely Oxytocin, Vasotocin, and Isotocin, due to the absence of specific public data on "Glumitocin." Researchers should consider these as a starting point and adapt them based on the specific properties of this compound and the marine species under investigation.

Introduction

This compound is a neuropeptide with potential applications in marine biology research, particularly in understanding and modulating physiological and behavioral processes in marine organisms. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to marine life, intended for researchers, scientists, and drug development professionals. The information is synthesized from studies on homologous neuropeptides and aims to provide a framework for safe and effective experimentation.

Potential Applications

Based on the functions of related neuropeptides like Oxytocin, Vasotocin, and Isotocin, this compound administration in marine life could be explored for the following applications:

  • Reproductive Physiology: Investigating roles in spawning behavior, gamete release, and reproductive success.[1][2][3][4][5]

  • Osmoregulation and Ion Balance: Studying the effects on ion transport and adaptation to varying salinity.[6][7][8][9]

  • Social Behavior and Aggression: Modulating social hierarchies, shoaling behavior, and aggressive tendencies.[10][11][12][13]

  • Stress Response: Evaluating the role in mediating physiological and behavioral responses to environmental stressors.[14][15]

  • Aquaculture: Potential use as a therapeutic agent to improve breeding efficiency and manage stress in cultured species.

Data Presentation: Quantitative Effects of Analogous Neuropeptides

The following tables summarize quantitative data from studies on Oxytocin, Vasotocin, and Isotocin in various marine and aquatic species. These values can serve as a reference for designing dose-response studies with this compound.

Table 1: Effects of Analogous Neuropeptides on Physiological Parameters

NeuropeptideSpeciesDosageAdministration RouteObserved EffectReference
OxytocinClarias gariepinus (African Catfish)5 IU/kgIntravenous (i.v.)Increased sperm concentration in stripped semen.[1][2]
OxytocinCyprinus carpio1.5 ml/kg body weightIntramuscular (i.m.)Stimulated sexual behavior and increased number of gonadotrophs.[3][4]
Arginine Vasotocin (AVT)Oncorhynchus mykiss (Rainbow Trout)10 nMin vitro (testis culture)Six-fold increase in testosterone production.[16]
Arginine Vasotocin (AVT)Cichlasoma dimerus (Chanchita)50 nMin vitro (testis incubation)Two-fold increase in testosterone production.[5]
IsotocinDanio rerio (Zebrafish)- (Morpholino knockdown)-Decreased whole-body Cl⁻, Ca²⁺, and Na⁺ content.[6]

Table 2: Effects of Analogous Neuropeptides on Behavioral Parameters

NeuropeptideSpeciesDosageAdministration RouteObserved EffectReference
Arginine Vasotocin (AVT)Oncorhynchus mykiss (Rainbow Trout)Not specifiedIntracerebroventricular (i.c.v.)Potent anorexigenic (appetite-suppressing) effect.[14]
Oxytocin Receptor KnockoutDanio rerio (Zebrafish)--Accelerated development of social preference and impairments in its maintenance.[10][11]
Arginine Vasotocin (AVT)Cyprinodon nevadensis amargosae (Amargosa Pupfish)Not specifiedIntraperitoneal (i.p.)Inhibition of V1-type receptor diminished upregulation of gill CFTR mRNA during seawater acclimation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of neuropeptides to marine life. These can be adapted for this compound.

Protocol 1: Intraperitoneal (i.p.) Injection in Fish

This protocol is suitable for administering a precise dose of this compound directly into the peritoneal cavity.

Materials:

  • This compound solution (sterile, isotonic saline)

  • Microsyringe (e.g., NanoFil)

  • Anesthetic (e.g., MS-222 or cold water)[17][18]

  • Recovery tank with aerated water from the home tank

  • Scale for weighing the fish

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration in sterile, isotonic saline.

  • Fasting: Fast the fish for 24-72 hours to empty the gut and reduce the risk of puncture.[17]

  • Anesthesia: Anesthetize the fish by immersion in a solution of MS-222 or by placing it in cold water until it loses equilibrium.[17][18]

  • Weighing: Quickly weigh the anesthetized fish to calculate the exact injection volume.

  • Injection:

    • Place the fish on a wet, soft surface.

    • Hold the fish gently and locate the injection site on the ventral midline, just anterior to the pelvic fins, avoiding the internal organs.

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Slowly inject the calculated volume of the this compound solution.

  • Recovery: Immediately transfer the fish to a recovery tank with clean, aerated water. Monitor the fish until it resumes normal swimming behavior.

Protocol 2: Immersion (Bath) Administration

This non-invasive method is suitable for treating a larger number of smaller fish or larvae.[19][20]

Materials:

  • This compound stock solution

  • Treatment tank with a known volume of water from the home system

  • Aeration system for the treatment tank

Procedure:

  • Preparation: Calculate the amount of this compound stock solution needed to achieve the desired final concentration in the treatment tank.

  • Treatment Bath: Add the calculated volume of this compound stock solution to the treatment tank and mix thoroughly.

  • Acclimation: Gently transfer the fish to the treatment tank.

  • Immersion: Expose the fish to the this compound bath for a predetermined duration (e.g., 30-90 minutes).[21][22] Ensure adequate aeration throughout the treatment period.

  • Recovery: After the immersion period, transfer the fish back to their home tank with clean, circulating water.

Protocol 3: Intracerebroventricular (i.c.v.) Injection for Central Administration

This is a more invasive technique used to deliver this compound directly into the brain ventricles to study its central effects. This procedure requires specialized equipment and surgical skills.

Materials:

  • This compound solution

  • Stereotaxic apparatus

  • Microsyringe with a fine-gauge needle

  • Anesthetic (e.g., MS-222)

  • Surgical tools (e.g., micro-drill)

  • Suture or tissue adhesive

Procedure:

  • Anesthesia: Anesthetize the fish to a deep surgical plane.

  • Surgical Preparation: Secure the fish in the stereotaxic apparatus. Expose the skull by making a small incision.

  • Craniotomy: Using predetermined stereotaxic coordinates for the target brain region, carefully drill a small hole in the skull.

  • Injection: Lower the microsyringe needle to the target depth and slowly inject a small volume of the this compound solution.

  • Closure: Carefully withdraw the needle, and close the incision with a suture or tissue adhesive.

  • Recovery: Return the fish to a recovery tank and monitor closely for several days.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound (Hypothesized)

Based on its analogs, this compound is expected to bind to G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

Glumitocin_Signaling_Pathway This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G-Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates AC Adenylate Cyclase (AC) G_Protein->AC activates/ inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) Ca_Release->Response PKC->Response PKA->Response

Caption: Hypothesized this compound signaling pathway.

Experimental Workflow for In Vivo this compound Administration

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation Protocol_Selection Select Administration Protocol (Injection, Immersion, etc.) Start->Protocol_Selection Dose_Response Dose-Response Pilot Study Protocol_Selection->Dose_Response Main_Experiment Main Experiment: This compound vs. Control Groups Dose_Response->Main_Experiment Behavioral_Assay Behavioral Assays (e.g., Social Preference, Aggression) Main_Experiment->Behavioral_Assay Physiological_Sample Physiological Sampling (Blood, Tissue) Main_Experiment->Physiological_Sample Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis Physiological_Sample->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for this compound studies.

References

Application Notes & Protocols for Glumitocin Analysis using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Glumitocin, a peptide analog of Oxytocin, in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound ([Ser4, Gln8]-Oxytocin) is a neuropeptide that belongs to the vasopressin/oxytocin superfamily. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of peptides like this compound in complex biological samples.[1][2] This document outlines a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for this compound quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to remove interfering substances from the sample matrix and to concentrate the analyte.[3][4] An optimized SPE protocol significantly improves the accuracy and precision of the LC-MS/MS analysis.[5][6]

Materials:

  • Oasis HLB 30 mg SPE plates or cartridges

  • Human plasma/serum samples

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structurally similar peptide)

  • 0.1% Formic acid in water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Vacuum manifold

Protocol:

  • Conditioning: Condition the SPE plate wells with 1 mL of MeOH followed by 1 mL of water.

  • Equilibration: Equilibrate the wells with 1 mL of 0.1% formic acid in water.

  • Sample Loading: To 500 µL of plasma/serum sample, add the internal standard. Mix gently. Load the entire sample onto the conditioned and equilibrated SPE plate.

  • Washing: Wash the wells with 1 mL of 5% MeOH in water to remove salts and other polar impurities.

  • Elution: Elute this compound and the IS from the SPE plate with 1 mL of ACN into a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

Liquid Chromatography (LC) Method

A reversed-phase C18 column is commonly used for the separation of peptides like this compound.[7][8] A gradient elution is employed to achieve optimal separation from matrix components.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.25 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
11.090
11.195
13.095
13.15
15.05
Mass Spectrometry (MS) Method

Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode provides high sensitivity and specificity for the detection of this compound.

Instrumentation:

  • Triple quadrupole tandem mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table 2
Collision Gas Argon
Source Temperature 150 °C
Desolvation Temperature 400 °C

Table 2: MRM Transitions for this compound and a Putative Internal Standard (Note: Specific m/z values for this compound need to be determined experimentally. The values for Oxytocin are provided as a starting point.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (putative)To be determinedTo be determined100To be optimized
Oxytocin (reference)1007.5723.410025
Isotopically Labeled this compound (IS)To be determinedTo be determined100To be optimized

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 3: Quantitative Performance Characteristics (Hypothetical Data for this compound)

ParameterResult
Lower Limit of Quantification (LLOQ) 1 ng/L
Linear Range 1 - 100 ng/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) 90 - 110%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Putative Signaling Pathway of this compound

This compound is an analog of Oxytocin, and it is hypothesized to act on the same receptor, the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The binding of this compound to OTR is expected to initiate a signaling cascade similar to that of Oxytocin.[9][10]

glumitocin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OTR Oxytocin Receptor (OTR) (GPCR) This compound->OTR Binds G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Putative this compound signaling pathway.

References

Application Note: Characterization of Glumitocin using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the characterization and quantification of the nonapeptide Glumitocin using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis. This document includes detailed experimental procedures, expected quantitative data, and visual workflows to facilitate the successful implementation of these methods in a laboratory setting. While direct mass spectrometry data for this compound is not widely available, the protocols presented are based on well-established methods for the analogous and structurally similar peptide, Oxytocin, and are expected to be highly applicable.

Introduction

This compound is a cyclic nonapeptide of significant interest in various fields of biological research and drug development. Accurate and sensitive characterization is crucial for understanding its physiological roles and for the development of potential therapeutics. Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and sensitivity for the identification and quantification of peptides like this compound in complex biological matrices.[1][2][3] This application note outlines a complete workflow, from sample extraction to data analysis, for the comprehensive characterization of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step for accurate quantification of peptides from biological matrices like plasma or serum is the removal of interfering substances.[1][4] Solid-phase extraction is a highly effective method for this purpose.

Protocol:

  • Plate Conditioning: Condition an Oasis HLB 30 mg SPE plate with 1000 µL of acetonitrile (ACN), followed by 1000 µL of 1% phosphoric acid (H₃PO₄).[5]

  • Sample Loading: Dilute 1900 µL of the plasma sample and load it onto the conditioned SPE plate.[5]

  • Washing Steps:

    • Wash the plate with 1000 µL of 1% H₃PO₄.[5]

    • Wash with 1000 µL of 95:5 water:ACN containing 0.1% trifluoroacetic acid (TFA).[5]

    • Perform a final wash with 1000 µL of water.[5]

  • Elution: Elute the peptide with 450 µL of 60% ACN.[5]

  • Post-Elution Processing:

    • Perform protein precipitation on the eluate.

    • Evaporate the supernatant to dryness.

    • Reconstitute the sample in 80 µL of 95:5 water:ACN with 0.1% formic acid (FA) for LC-MS/MS analysis.[5]

Liquid Chromatography (LC)

Effective chromatographic separation is essential for resolving this compound from other sample components prior to mass analysis.

LC Parameters:

ParameterValue
LC System Waters Acquity UPLC H-Class PLUS or similar[5]
Column Waters ACQUITY UPLC BEH130 C18 (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for peptide separation (e.g., 5-60% B over 5 min)
Flow Rate 0.4 mL/min
Injection Volume 10 µL[1]
Column Temperature 30 °C[6]
Mass Spectrometry (MS)

Tandem mass spectrometry provides the selectivity and sensitivity required for confident peptide identification and quantification.

MS Parameters:

ParameterValue
Mass Spectrometer Waters XEVO TQ-XS Triple Quadrupole (or similar)[5]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on this compound's mass
Product Ions (Q3) To be determined from fragmentation analysis
Collision Energy To be optimized for characteristic fragment ions
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the expected performance of the analytical method, based on data from the analogous peptide, Oxytocin.[4][5][7]

Table 1: Method Performance Metrics

ParameterExpected ValueReference
Recovery 81 - 87%[4]
Matrix Effects ±16%[4]
Method Efficiency 71 - 77%[4]
Precision (CV) < 10%[5]
Accuracy 94 - 108%[5]
LLOQ in Plasma 1 ng/L[5]

Table 2: Intraday Precision and Accuracy

Spiked Concentration (µM)Precision (%RSD)Accuracy (%)
1.5 6.4 - 7.6-7.0 - 15.7
10 6.4 - 7.6-7.0 - 15.7
40 6.4 - 7.6-7.0 - 15.7
Data adapted from studies on Oxytocin.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the characterization of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing & Elution LC Liquid Chromatography Elution->LC MS Mass Spectrometry (MS/MS) LC->MS Separation DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Quantification & Characterization DataAcquisition->DataAnalysis Processing

Caption: Overall workflow for this compound analysis.
This compound Fragmentation Pathway

Understanding the fragmentation pattern is key to developing a specific MRM method and for structural confirmation. The diagram below shows a theoretical fragmentation pathway for a cyclic peptide like this compound, highlighting the generation of b- and y-ions.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound [M+H]+ b_ions b-ions This compound->b_ions CID y_ions y-ions This compound->y_ions CID NeutralLoss Neutral Loss (H2O, NH3) This compound->NeutralLoss InternalFragments Internal Fragments b_ions->InternalFragments y_ions->InternalFragments

Caption: Theoretical fragmentation of this compound.

Conclusion

The methodologies presented in this application note provide a robust framework for the sensitive and specific characterization of this compound by LC-MS/MS. By adapting established protocols for the analogous peptide Oxytocin, researchers can achieve reliable quantification and structural elucidation. The detailed protocols, expected performance metrics, and visual workflows serve as a valuable resource for laboratories involved in peptide analysis and drug development. Further method optimization may be required based on the specific instrumentation and matrix used.

References

Application Notes and Protocols for Radioligand Binding Assays of the Glumitocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin is a neurohypophysial nonapeptide belonging to the vasopressin/oxytocin superfamily, first identified in cartilaginous fish like the ray (Raia clavata). As a member of this ancient and evolutionarily conserved family of peptides, this compound and its cognate receptor are believed to play roles in physiological processes analogous to those regulated by oxytocin and vasopressin in mammals, such as reproduction and social behavior. The this compound receptor is a G protein-coupled receptor (GPCR), and its characterization is crucial for understanding its physiological function and for the development of selective pharmacological tools.

Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions.[1] These assays allow for the determination of key pharmacological parameters, including receptor density (Bmax) and the affinity of the receptor for a given ligand (Kd).[1] This document provides detailed protocols for performing saturation and competition radioligand binding assays to characterize the this compound receptor.

Signaling Pathway

The this compound receptor, like other members of the oxytocin/vasopressin receptor family, is predicted to couple to Gαq/11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to a variety of cellular responses.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor This compound Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response This compound This compound This compound->Receptor Binds

Caption: Predicted Gq signaling pathway for the this compound receptor.

Experimental Protocols

I. Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the this compound receptor.[1] It involves incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.

A. Materials

  • Receptor Source: Membranes prepared from cells or tissues expressing the this compound receptor.

  • Radioligand: A suitable radiolabeled ligand. Given the limited specific reagents for the this compound receptor, a common approach is to use a radiolabeled analog of a related peptide, such as [¹²⁵I]-ornithine vasotocin or [³H]-vasopressin. The choice of radioligand should be validated empirically.

  • Non-specific Binding Competitor: A high concentration (e.g., 1 µM) of the unlabeled version of the radioligand or a known high-affinity ligand for the receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

B. Experimental Workflow

Saturation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of radioligand C Incubate membranes with increasing concentrations of radioligand ± non-specific competitor A->C B Prepare receptor membranes B->C D Rapidly filter the incubation mixture through glass fiber filters C->D E Wash filters with ice-cold wash buffer D->E F Place filters in scintillation vials with scintillation fluid E->F G Count radioactivity in a scintillation counter F->G H Analyze data to determine Kd and Bmax G->H

Caption: Workflow for a saturation radioligand binding assay.

C. Protocol

  • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Kd.

  • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • To the "total binding" tubes, add the appropriate concentration of radioligand.

  • To the "non-specific binding" tubes, add the same concentration of radioligand and a high concentration of the unlabeled competitor (e.g., 1 µM).

  • Initiate the binding reaction by adding the receptor membrane preparation to all tubes. The final volume should be consistent across all tubes (e.g., 250 µL).

  • Incubate the tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The optimal time and temperature should be determined empirically.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding as a function of the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.

D. Representative Data

The following table presents example data from a saturation binding experiment. Note: These values are for illustrative purposes and must be determined experimentally for the this compound receptor.

Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.21050100950
0.521002001900
1.035003503150
2.052006004600
5.0780012006600
10.0950020007500
20.01050035007000

From this data, non-linear regression would yield:

  • Kd: The concentration of radioligand that binds to 50% of the receptors at equilibrium.

  • Bmax: The maximum number of binding sites.

II. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the this compound receptor by measuring its ability to compete with a fixed concentration of a radioligand.[2]

A. Materials

  • Same as for the saturation binding assay, with the addition of the unlabeled test compounds.

B. Experimental Workflow

Competition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of unlabeled test compound C Incubate membranes and radioligand with increasing concentrations of the test compound A->C B Prepare receptor membranes and a fixed concentration of radioligand B->C D Rapidly filter the incubation mixture through glass fiber filters C->D E Wash filters with ice-cold wash buffer D->E F Place filters in scintillation vials with scintillation fluid E->F G Count radioactivity in a scintillation counter F->G H Analyze data to determine IC50 and Ki G->H

References

Application Notes and Protocols for the Solid-Phase Synthesis of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin is a nonapeptide hormone analogous to oxytocin and vasopressin, first identified in cartilaginous fish. Its structure is characterized by the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2, with a disulfide bridge connecting the two cysteine residues. As a member of the vasotocin/oxytocin peptide family, this compound is a subject of interest in comparative endocrinology and pharmacology. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a standard and robust method for producing synthetic peptides for research and drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the solid-phase synthesis of this compound. These values are based on typical yields and purities achieved for similar nonapeptides, such as oxytocin, using the described protocols.[1]

Table 1: Materials and Reagents for this compound Synthesis

Reagent Grade Supplier Purpose
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gStandard SupplierSolid support for peptide assembly
Fmoc-Gly-OHPeptide Synthesis GradeStandard SupplierC-terminal amino acid
Fmoc-Gln(Trt)-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
Fmoc-Pro-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
Fmoc-Cys(Trt)-OHPeptide Synthesis GradeStandard SupplierProtected amino acid for disulfide bridge
Fmoc-Asn(Trt)-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
Fmoc-Ser(tBu)-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
Fmoc-Ile-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
Fmoc-Tyr(tBu)-OHPeptide Synthesis GradeStandard SupplierProtected amino acid
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierPrimary solvent
Dichloromethane (DCM)ACS GradeStandard SupplierSolvent for washing and resin swelling
PiperidineACS GradeStandard SupplierFmoc deprotection agent
HBTUPeptide Synthesis GradeStandard SupplierCoupling reagent
HOBtPeptide Synthesis GradeStandard SupplierCoupling reagent additive
DIPEAPeptide Synthesis GradeStandard SupplierBase for coupling reaction
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierCleavage and deprotection reagent
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger for cleavage
1,2-Ethanedithiol (EDT)Reagent GradeStandard SupplierScavenger for cleavage
Diethyl EtherACS GradeStandard SupplierPeptide precipitation
Acetonitrile (ACN)HPLC GradeStandard SupplierHPLC mobile phase
IodineACS GradeStandard SupplierOxidizing agent for disulfide bridge formation

Table 2: Expected Yield and Purity of Synthetic this compound

Parameter Expected Value Method of Analysis
Crude Peptide Yield75-90%Gravimetric analysis
Crude Peptide Purity>70%RP-HPLC
Final Purity (after purification)>98%RP-HPLC
Molecular Weight (Monoisotopic)~1007.4 DaMass Spectrometry (ESI-MS)

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell 250 mg of Rink Amide MBHA resin (0.4 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Gly-OH):

  • Dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Chain Elongation (Iterative Cycles for Gln, Pro, Cys, Asn, Ser, Ile, Tyr, Cys):

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Couple the next Fmoc-protected amino acid (4 eq.) using HBTU/HOBt/DIPEA activation as described in step 2. The protected amino acids are: Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple the amino acid.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) after each successful coupling.

4. N-terminal Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection step as described in step 3a.

II. On-Resin Cyclization (Disulfide Bridge Formation)
  • Wash the N-terminally deprotected peptide-resin with DMF (3x) and then with DCM (3x).

  • Dissolve iodine (10 eq.) in DMF to a pale yellow solution.

  • Add the iodine solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

III. Cleavage and Global Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:2.5:2.5:1 v/v/v/v).

  • Add the cleavage cocktail to the dried, cyclized peptide-resin and agitate for 3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA.

IV. Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

V. Characterization
  • Confirm the purity of the final product by analytical RP-HPLC.

  • Verify the identity of the peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight.

Visualizations

This compound Solid-Phase Synthesis Workflow

SPPS_Workflow resin Rink Amide Resin swelling Resin Swelling (DMF) resin->swelling coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) swelling->coupling 1st AA wash1 Wash (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 wash2->coupling Repeat for each AA cyclization On-Resin Cyclization (Iodine in DMF) wash2->cyclization After last AA cleavage Cleavage & Deprotection (TFA Cocktail) cyclization->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_peptide Pure this compound lyophilization->final_peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Signaling Pathway of this compound

This compound is expected to bind to oxytocin-like G-protein coupled receptors (GPCRs). The binding of this compound initiates a signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.

Signaling_Pathway cluster_membrane Plasma Membrane receptor This compound Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Hydrolyzes to dag DAG plc->dag Hydrolyzes to pip2 PIP2 pip2->plc This compound This compound This compound->receptor Binds er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates targets

Caption: Proposed signaling pathway for this compound via a Gq-coupled receptor.

References

Techniques for Studying Glumitocin in Fish: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin is a nonapeptide hormone belonging to the vasopressin/oxytocin family, identified in cartilaginous fish such as rays and sharks. Its structure is characterized as [Ser4, Gln8]-oxytocin. While research on this compound is not as extensive as that on its teleost counterparts, vasotocin and isotocin, its study is crucial for understanding the comparative endocrinology and physiology of elasmobranchs. This document provides detailed application notes and adaptable protocols for the quantification, localization, and functional analysis of this compound in fish. Given the limited availability of specific reagents for this compound, this guide includes protocols for developing necessary tools, such as custom antibodies, and adapting existing methods for related nonapeptides.

Data Presentation: Quantitative Analysis of Nonapeptides in Fish

As direct quantitative data for this compound is scarce, the following tables present data for the related nonapeptides, vasotocin (AVT) and isotocin (IT), in various fish species. These tables serve as a template for presenting future this compound data and provide a comparative context for expected physiological concentrations.

Table 1: Plasma Levels of Arginine Vasotocin (AVT) in Fish

SpeciesConditionPlasma AVT Concentration (pg/mL)Reference
Flounder (Platichthys flesus)Freshwater adapted15.2 ± 2.1[1]
Flounder (Platichthys flesus)Seawater adapted8.7 ± 1.3[1]
Rainbow Trout (Oncorhynchus mykiss)Freshwater adapted12.5 ± 1.8[1]
Rainbow Trout (Oncorhynchus mykiss)Seawater adapted7.9 ± 1.1[1]
Lesser Spotted Dogfish (Scyliorhinus canicula)Control (0.1 MPa)~50 fmol/mL (~55 pg/mL)[2]
Lesser Spotted Dogfish (Scyliorhinus canicula)High Pressure (5.1 MPa, 1 day)~150 fmol/mL (~165 pg/mL)[2]

Table 2: Brain Levels of Arginine Vasotocin (AVT) and Isotocin (IT) in Fish

SpeciesBrain RegionSocial ConditionAVT (pg/mg tissue)IT (pg/mg tissue)Reference
Zebrafish (Danio rerio)TelencephalonWinner~1.2~0.8[3][4]
Zebrafish (Danio rerio)TelencephalonLoser~0.7~0.7[3][4]
Cooperatively Breeding Cichlid (Neolamprologus pulcher)Whole BrainDominant Male~1.5~1.2[5]
Cooperatively Breeding Cichlid (Neolamprologus pulcher)Whole BrainSubordinate Male~1.0~1.0[5]

This compound Signaling Pathway

This compound, as a member of the vasopressin/oxytocin peptide family, is predicted to exert its effects through a G-protein coupled receptor (GPCR) located on the surface of target cells. The binding of this compound to its receptor is expected to initiate an intracellular signaling cascade, leading to a physiological response. While the specific this compound receptor has not been fully characterized, the signaling pathway is likely homologous to that of vasotocin and isotocin receptors in other fish.

Glumitocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Production Kinase Protein Kinase C Second_Messenger->Kinase Activation Response Cellular Response (e.g., smooth muscle contraction, ion transport) Kinase->Response Phosphorylation Cascade

Caption: Proposed this compound signaling pathway via a G-protein coupled receptor.

Experimental Protocols

Quantification of this compound

A. Radioimmunoassay (RIA)

Since a commercial RIA kit for this compound is not available, a custom assay must be developed. This involves producing a specific antibody and radiolabeling synthetic this compound.

Protocol 1.1: Custom Polyclonal Antibody Production against this compound

  • Antigen Preparation: Synthesize a this compound peptide ([Ser4, Gln8]-oxytocin). For immunization, conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to increase its immunogenicity. Several companies offer custom peptide synthesis and conjugation services.

  • Immunization: Immunize rabbits or other suitable host animals with the this compound-carrier conjugate. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant over a period of 70-120 days.[2][6][7][8][9]

  • Titer Determination: Collect small blood samples (test bleeds) throughout the immunization schedule and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) against the unconjugated this compound peptide. A high titer (e.g., >1:50,000) indicates a strong immune response.[7]

  • Serum Collection and Antibody Purification: Once a high titer is achieved, collect a larger volume of blood (production bleed) and separate the antiserum. The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography or, for higher specificity, by affinity purification against the immobilized this compound peptide.

Antibody_Production_Workflow Peptide This compound Peptide Synthesis Conjugation Conjugation to Carrier Protein Peptide->Conjugation Immunization Animal Immunization Conjugation->Immunization Titer Titer Analysis (ELISA) Immunization->Titer Bleed Serum Collection Titer->Bleed High Titer Purification Antibody Purification Bleed->Purification Antibody Anti-Glumitocin Antibody Purification->Antibody

Caption: Workflow for custom anti-Glumitocin polyclonal antibody production.

Protocol 1.2: this compound Radioimmunoassay (Adapted from Vasopressin RIA) [10]

  • Radiolabeling of this compound: Label synthetic this compound with Iodine-125 (¹²⁵I) using the Chloramine-T method. Purify the ¹²⁵I-Glumitocin from unreacted iodine and unlabeled peptide using high-performance liquid chromatography (HPLC).

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled this compound.

  • Assay Procedure: a. In assay tubes, add a fixed amount of anti-Glumitocin antibody and ¹²⁵I-Glumitocin. b. Add either the standard solutions or the unknown samples (e.g., plasma extracts). c. Incubate the mixture to allow competitive binding of labeled and unlabeled this compound to the antibody. d. Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation. e. Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-Glumitocin against the concentration of unlabeled this compound. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a non-radioactive alternative to RIA. Commercial oxytocin ELISA kits may show cross-reactivity with this compound, but this needs to be validated.[4] Alternatively, a custom competitive ELISA can be developed using the anti-Glumitocin antibody produced in Protocol 1.1.

Protocol 1.3: this compound Competitive ELISA (Adapted from Oxytocin ELISA) [5][11]

  • Plate Coating: Coat a 96-well microplate with a goat anti-rabbit IgG antibody.

  • Assay Procedure: a. Add standards of known this compound concentration or unknown samples to the wells. b. Add a fixed amount of the custom rabbit anti-Glumitocin antibody and this compound conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). c. Incubate to allow competitive binding of the sample/standard this compound and the enzyme-conjugated this compound to the primary antibody. d. Wash the plate to remove unbound reagents. e. Add a substrate for the enzyme (e.g., p-nitrophenyl phosphate for AP or TMB for HRP). f. After a color development step, stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentrations in the unknown samples.

Localization of this compound

A. Immunohistochemistry (IHC)

IHC allows for the visualization of this compound within tissue sections, providing information on its cellular localization (e.g., in the pituitary or brain). This requires a specific primary antibody against this compound.

Protocol 2.1: Immunohistochemical Staining for this compound in Fish Pituitary (Adapted from Vasotocin IHC) [3][12]

  • Tissue Preparation: a. Perfuse the fish with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)). b. Dissect the pituitary gland and post-fix it in the same fixative. c. Cryoprotect the tissue in a sucrose solution and embed it in an optimal cutting temperature (OCT) compound for cryosectioning, or dehydrate and embed in paraffin for paraffin sectioning. d. Cut thin sections (e.g., 10-20 µm) and mount them on slides.

  • Immunostaining: a. Rehydrate the sections and perform antigen retrieval if necessary (for paraffin sections). b. Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100). c. Incubate the sections with the primary anti-Glumitocin antibody overnight at 4°C. d. Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488). e. Counterstain with a nuclear stain (e.g., DAPI). f. Mount the coverslips and visualize the staining using a fluorescence microscope.

B. In-Situ Hybridization (ISH)

ISH is used to detect the mRNA encoding the this compound precursor, thereby identifying the cells responsible for its synthesis. This requires a labeled nucleic acid probe that is complementary to the this compound mRNA.

Protocol 2.2: In-Situ Hybridization for this compound mRNA in Fish Brain (General Protocol) [13]

  • Probe Design and Synthesis: a. Sequence Acquisition: Obtain the mRNA sequence of the this compound precursor. As this is not readily available, it may require searching genomic and transcriptomic databases of cartilaginous fish or using degenerate PCR with primers based on conserved regions of related nonapeptide precursors. b. Probe Generation: Design and synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA. A sense probe should also be generated as a negative control.

  • Tissue Preparation: Prepare cryosections of fish brain as described for IHC (Protocol 2.1).

  • Hybridization: a. Treat the sections with proteinase K to improve probe accessibility. b. Pre-hybridize the sections in a hybridization buffer. c. Hybridize the sections with the DIG-labeled probe overnight at an optimized temperature.

  • Detection: a. Perform stringent washes to remove non-specifically bound probe. b. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). c. Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the mRNA as a colored precipitate. d. Alternatively, for fluorescent detection (FISH), use a fluorescently labeled anti-DIG antibody or a tyramide signal amplification system.

  • Imaging: Image the sections using a bright-field or fluorescence microscope.

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_protocol Hybridization & Detection Seq This compound mRNA Sequence Identification Probe DIG-labeled Probe Synthesis Seq->Probe Hybridize Hybridization of Probe to mRNA Probe->Hybridize Tissue Tissue Sectioning Tissue->Hybridize Wash Stringent Washes Hybridize->Wash Antibody Anti-DIG Antibody Incubation Wash->Antibody Detect Signal Detection (Chromogenic/Fluorescent) Antibody->Detect Result Visualization of This compound mRNA Detect->Result

Caption: Workflow for in-situ hybridization of this compound mRNA.

Receptor Binding Assay

This assay is used to characterize the binding of this compound to its receptor in different tissues.

Protocol 3.1: this compound Receptor Binding Assay (Adapted from Vasotocin Binding Assay) [14][15][16][17][18]

  • Membrane Preparation: a. Dissect the target tissue (e.g., gills, brain) from the fish. b. Homogenize the tissue in a cold buffer and centrifuge to obtain a crude membrane preparation.

  • Binding Assay: a. Incubate the membrane preparation with a fixed concentration of ¹²⁵I-labeled this compound. b. For competition assays, include increasing concentrations of unlabeled this compound or other related peptides to determine binding affinity and specificity. c. To determine non-specific binding, include a high concentration of unlabeled this compound in a parallel set of tubes. d. After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. e. Wash the filters and measure the radioactivity using a gamma counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

Conclusion

The study of this compound in fish presents a unique opportunity to explore the evolution and function of nonapeptide hormones in a less-studied vertebrate group. Although the lack of commercially available, specific reagents poses a challenge, the protocols outlined in this document provide a comprehensive framework for researchers to develop the necessary tools and adapt existing methodologies. By employing these techniques, scientists can begin to unravel the physiological roles of this compound in cartilaginous fish, contributing valuable knowledge to the fields of comparative endocrinology, physiology, and drug development.

References

Application Notes and Protocols: Glumitocin in Comparative Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumitocin ([Ser(4), Gln(8)]-oxytocin) is a neurohypophysial hormone identified in elasmobranchs, such as rays[1]. As a member of the oxytocin/vasopressin superfamily of neuropeptides, this compound is a key molecule for understanding the evolutionary history and comparative physiology of endocrine signaling. Its structural similarity to oxytocin and other non-mammalian analogues like isotocin and vasotocin suggests its involvement in a range of physiological processes, including reproduction, osmoregulation, and social behavior.

These application notes provide an overview of the known information on this compound, offer comparative data with related nonapeptides, and present detailed protocols to facilitate further research into its function and potential therapeutic applications. Given the limited specific research on this compound, many of the methodologies and signaling pathways described are based on well-established principles from the study of oxytocin and arginine vasotocin (AVT), adapted for a comparative endocrinology context.

Comparative Pharmacology and Physiology

This compound's physiological roles are not extensively characterized, but can be inferred from its effects in historical bioassays and by comparing its structure to other neurohypophysial hormones. Early research demonstrated its synthesis and initial pharmacological characterization, testing its effects on rat uterus and frog urinary bladder preparations[2].

The broader family of neurohypophysial hormones, to which this compound belongs, exhibits a wide range of functions across vertebrates. In fish, these peptides, particularly arginine vasotocin (AVT) and isotocin (the typical teleost oxytocin-like peptide), are implicated in:

  • Reproduction: Regulation of gametogenesis and steroidogenesis in both males and females, often acting through local paracrine or autocrine mechanisms within the gonads[3][4]. They are also involved in the control of oviduct and uterine contractility during oviposition or parturition[5].

  • Osmoregulation: AVT, the non-mammalian analogue of vasopressin, plays a crucial role in water and ion balance, primarily by influencing glomerular filtration rate in the kidney[6].

  • Metabolism: Neurohypophysial hormones can influence metabolic processes, with AVT shown to affect plasma free fatty acid and glucose levels in fish[7].

The distinct structure of this compound suggests it may have unique receptor binding affinities and functional potencies in elasmobranchs compared to other peptides.

Quantitative Data Summary

Due to the scarcity of published studies on this compound, a comprehensive quantitative comparison is challenging. The following table summarizes the known information and provides a comparative context with its more studied analogues. Researchers are encouraged to use this as a baseline for further investigation.

PeptideSpecies/Assay SystemPrimary Function/EffectPotency/ObservationsReference
This compound Elasmobranchs (Rays)Endogenous neurohypophysial hormone.Specific quantitative data on receptor affinity and in vivo potency is largely unavailable in modern literature.[1]
Rat UterusOxytocic (uterine contraction).Pharmacological properties were assessed, but specific activity values are not readily available in indexed abstracts.[2]
Frog Urinary BladderHydrosmotic effect (water permeability).Activity was characterized, indicating cross-reactivity with vasotocin-type receptors.[2]
Oxytocin MammalsUterine contraction, lactation, social bonding.High affinity for oxytocin receptors (OTR). Potency is the standard against which analogues are often measured (e.g., rat uterus assay).General
Arginine Vasotocin (AVT) Non-mammalian VertebratesOsmoregulation (antidiuretic), reproductive behaviors, circulatory regulation.Generally more potent than oxytocin or mesotocin on non-mammalian oviducts[5]. Acts via V1-type (pressor) and V2-type (hydrosmotic/tubular) receptors.[5][6]
Isotocin Teleost FishSocial behavior, reproduction (spermatogenesis, oogenesis).Functions as the primary oxytocin-like peptide in teleosts, with roles in gonadal function[3].General

Putative Signaling Pathway of this compound

Based on the signaling mechanisms of the oxytocin/vasopressin family, this compound is presumed to act via G-protein coupled receptors (GPCRs). The binding of this compound to its cognate receptor on target cells likely initiates a cascade of intracellular events similar to the oxytocin receptor (OTR) pathway.

The diagram below illustrates the putative signaling cascade initiated by this compound binding to its receptor.

Glumitocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response (e.g., Muscle Contraction, Gene Expression) Ca_release->Physiological_Response Leads to PKC->Physiological_Response Leads to

Caption: Putative this compound signaling cascade via a Gq/11-coupled GPCR.

Experimental Protocols

The following protocols are designed for the investigation of this compound's function in a comparative context. They are adapted from established methods for studying neurohypophysial hormones.

Protocol 1: In Vitro Tissue Bioassay for Myotropic Activity

This protocol is designed to assess the contractile (myotropic) effect of this compound on isolated smooth muscle tissue, such as the oviduct or uterus, from non-mammalian species.

1. Materials and Reagents:

  • This compound peptide (synthesized or commercially sourced)

  • Physiological saline solution appropriate for the study species (e.g., elasmobranch Ringer's solution)

  • Isolated tissue (e.g., oviduct, uterus, urinary bladder)

  • Organ bath system with temperature control and aeration

  • Isotonic force transducer and data acquisition system

  • Stock solutions of other neurohypophysial peptides (e.g., Oxytocin, Arginine Vasotocin) for comparison

  • Standard laboratory glassware and pipettes

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately dissect the target tissue (e.g., oviduct) and place it in ice-cold, aerated physiological saline.

  • Clean the tissue of any adhering fat or connective tissue.

  • Cut longitudinal or circular muscle strips of appropriate size (e.g., 1-2 cm in length, 2-3 mm in width).

  • Tie sutures to each end of the muscle strip.

3. Experimental Procedure:

  • Mount the tissue strip in the organ bath chamber containing aerated physiological saline maintained at the animal's physiological temperature.

  • Attach one suture to a fixed hook in the chamber and the other to the isotonic force transducer.

  • Apply a small initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with regular washes every 15-20 minutes.

  • Record baseline contractile activity.

  • Perform a cumulative concentration-response curve:

    • Add this compound to the bath in increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.

    • Record the contractile force generated at each concentration.

  • After the maximum response is achieved, wash the tissue thoroughly with fresh saline until it returns to baseline.

  • (Optional) Repeat the procedure with other peptides (Oxytocin, AVT) to compare relative potencies.

4. Data Analysis:

  • Measure the peak tension generated at each peptide concentration, subtracting the baseline tension.

  • Normalize the responses by expressing them as a percentage of the maximum response observed.

  • Plot the normalized response against the logarithm of the peptide concentration to generate a concentration-response curve.

  • Calculate the EC₅₀ (the concentration that elicits 50% of the maximal response) for each peptide to compare potencies.

Protocol 2: Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for its receptor in a target tissue membrane preparation.

1. Materials and Reagents:

  • Radiolabeled ligand (e.g., ³H-Arginine Vasotocin or a custom tritiated this compound analogue)

  • Unlabeled this compound and other competing peptides

  • Target tissue (e.g., brain, gonad, oviduct)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

  • Centrifuge and cell harvester

2. Membrane Preparation:

  • Dissect the target tissue and immediately freeze it in liquid nitrogen or place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

3. Binding Assay Procedure:

  • Set up assay tubes containing:

    • Total Binding: Membrane preparation + radiolabeled ligand.

    • Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of unlabeled peptide (e.g., 1 µM unlabeled AVT or this compound).

    • Competitive Binding: Membrane preparation + radiolabeled ligand + increasing concentrations of unlabeled this compound (or other competitor).

  • Incubate the tubes at an appropriate temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor.

  • Analyze the data using a non-linear regression program (e.g., Prism) to determine the inhibition constant (Ki) for this compound and other peptides. The Ki value represents the affinity of the ligand for the receptor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the physiological role of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_invitro Phase 2: In Vitro Analysis cluster_invivo Phase 3: In Vivo & Functional Analysis cluster_analysis Phase 4: Data Analysis & Conclusion Peptide_Synth Peptide Synthesis & Purification of this compound Binding_Assay Receptor Binding Assays (Determine Ki) Peptide_Synth->Binding_Assay Tissue_Bioassay Tissue Bioassays (Determine EC₅₀) Peptide_Synth->Tissue_Bioassay Receptor_ID Receptor Identification (e.g., tissue screening, cloning) Receptor_ID->Binding_Assay Signaling_Assay Cell-Based Signaling Assays (e.g., Ca²⁺ imaging, cAMP) Binding_Assay->Signaling_Assay Animal_Admin In Vivo Administration (e.g., injection, osmotic pump) Tissue_Bioassay->Animal_Admin Signaling_Assay->Animal_Admin Phys_Measure Physiological Measurements (e.g., blood pressure, osmolality, hormone levels) Animal_Admin->Phys_Measure Behav_Obs Behavioral Observation (e.g., reproductive, social) Animal_Admin->Behav_Obs Data_Analysis Data Integration & Analysis Phys_Measure->Data_Analysis Behav_Obs->Data_Analysis Conclusion Elucidation of Physiological Role Data_Analysis->Conclusion

Caption: General workflow for this compound research.

Conclusion

This compound represents an understudied yet important piece of the puzzle in the comparative endocrinology of neurohypophysial hormones. While direct data on its function is limited, its existence in elasmobranchs offers a unique opportunity to explore the evolutionary adaptations of this peptide family. The protocols and comparative data provided here serve as a foundation for researchers to design and execute novel studies, ultimately aiming to elucidate the specific roles of this compound in physiology and behavior. Further research is critical to bridge the knowledge gap and fully understand the functional significance of this unique oxytocin analogue.

References

Troubleshooting & Optimization

Avoiding aggregation in Glumitocin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Glumitocin Synthesis Technical Support Center

Disclaimer: "this compound" is a term that appears in historical scientific literature, specifically referring to 4-ser-8-gln-oxytocin, a peptide isolated from cartilaginous fish. [1][2]However, it is not a commonly synthesized or commercially available peptide. This guide uses "this compound" as a representative example to address a frequent and critical challenge in solid-phase peptide synthesis (SPPS): on-resin aggregation . The principles, troubleshooting steps, and protocols provided here are broadly applicable to the synthesis of other peptides, especially those prone to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation in SPPS is the self-association of growing peptide chains attached to the solid support (resin). This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets. [3][4]When peptide chains aggregate, they become poorly solvated, rendering them inaccessible to reagents. This can lead to incomplete reactions for both the removal of the N-terminal protecting group (e.g., Fmoc) and the coupling of the next amino acid. [3][5]The result is a lower yield of the target peptide and an increase in deletion-sequence impurities that can be difficult to remove during purification. [4] Q2: How can I identify if my this compound synthesis is affected by aggregation?

A2: Several signs can indicate on-resin aggregation during your synthesis:

  • Physical Changes in the Resin: The resin beads may shrink, clump together, or fail to swell properly in the solvent. [3][5]* Incomplete Reactions: Standard monitoring tests, like the Kaiser test or TNBS test for free amines, may give false negatives because the aggregated peptide chains are inaccessible to the test reagents. [3]* Poor Synthetic Outcome: After cleavage from the resin, you may observe a low yield of the desired peptide, poor solubility of the crude product, and a complex mixture of byproducts when analyzed by HPLC and mass spectrometry.

Q3: Which amino acid sequences are most likely to cause aggregation?

A3: While it's difficult to predict aggregation with perfect accuracy, certain sequence characteristics are known to increase the risk:

  • Hydrophobic Residues: Stretches of hydrophobic amino acids, such as Alanine (Ala), Valine (Val), Isoleucine (Ile), and Leucine (Leu), are highly prone to aggregation. [5]* β-branched Amino Acids: Residues like Valine, Isoleucine, and Threonine can contribute to the formation of β-sheet structures. [6]* Aromatic Amino Acids: Tryptophan (Trp), Phenylalanine (Phe), and Tyrosine (Tyr) can promote aggregation through π-π stacking interactions, especially when located near the C-terminus of the peptide. [7]* Absence of "Breaker" Residues: Proline is known to disrupt the formation of secondary structures. [4][5]Sequences lacking proline or similar structure-breaking elements are more susceptible to aggregation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving aggregation issues during this compound synthesis.

Problem: Low crude peptide yield and multiple deletion sequences observed in mass spectrometry.

This is a classic symptom of on-resin aggregation leading to incomplete coupling and deprotection steps.

Workflow for Troubleshooting Aggregation

G cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 Specific Actions start Low Yield & Deletion Sequences check_swelling Does the resin swell properly? start->check_swelling kaiser_test Is the Kaiser/TNBS test reliable? check_swelling->kaiser_test Yes path3 Change Resin/Linker check_swelling->path3 No path1 Modify Synthesis Conditions kaiser_test->path1 No path2 Incorporate Backbone Protection kaiser_test->path2 Yes (but still failing) action1a Use chaotropic salts (e.g., LiCl) path1->action1a action1b Elevate temperature (Microwave) path1->action1b action1c Use 'Magic Mixture' solvent path1->action1c action2a Incorporate Pseudoproline Dipeptides path2->action2a action2b Use Hmb/Dmb protected amino acids path2->action2b action3a Use low-load resin path3->action3a action3b Switch to a PEG-based resin (e.g., TentaGel) path3->action3b

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Solution Strategies & Protocols

If you suspect aggregation, consider the following strategies, starting with the least disruptive modifications to your protocol.

1. Modifying Synthesis Conditions

These changes can often be implemented without resynthesizing the peptide from the beginning.

StrategyDescriptionKey Parameters & Recommendations
Solvent Choice Use more polar, dipolar aprotic solvents to improve solvation of the peptide-resin complex.Primary: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).Alternative: Add up to 25% Dimethyl sulfoxide (DMSO) to DMF.
Chaotropic Salts These salts disrupt hydrogen bonding networks that cause aggregation.Wash the resin with a solution of 0.8 M LiCl in DMF before the coupling step. [3]
Elevated Temperature Higher temperatures can disrupt secondary structures and increase reaction rates.Microwave-assisted synthesis can be highly effective. [4][8]Alternatively, conventional heating to ~55°C can be used. [3]
"Magic Mixture" A solvent cocktail known to be effective for difficult sequences. [6]A 1:1:1 mixture of DCM/DMF/NMP. [3][6]

2. Incorporating Backbone Protection

This is a proactive strategy that should be planned before starting the synthesis. It involves temporarily modifying the peptide backbone to disrupt hydrogen bonding.

StrategyDescriptionImplementation Guide
Pseudoproline Dipeptides Reversibly protect Serine or Threonine residues as an oxazolidine, which mimics proline's structure-breaking ability. [5]Substitute a Ser or Thr-containing dipeptide sequence (e.g., Xaa-Ser) with the corresponding Fmoc-Xaa-Ψ(Me,Me)pro-OH dipeptide. The native structure is restored during final TFA cleavage. [5]
Hmb/Dmb Protection Use amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen. [5]Insert an Hmb/Dmb-protected amino acid every 6-7 residues in the sequence to effectively disrupt aggregation. [5]These groups are also removed during final TFA cleavage.

3. Changing the Solid Support

The choice of resin can have a significant impact on aggregation.

StrategyDescriptionRecommendations
Low-Load Resin Reduces the density of peptide chains on the resin surface, minimizing intermolecular interactions.Use resins with a lower substitution level (e.g., 0.1-0.3 mmol/g). High-loading resins can exacerbate aggregation.
PEG-based Resins Resins like TentaGel or NovaSyn® TG have polyethylene glycol (PEG) chains that improve solvation and swelling properties. These are particularly useful for synthesizing long or hydrophobic peptides.

Experimental Protocols

Protocol 1: Test Cleavage for Aggregation Monitoring

For peptides longer than 20 amino acids, it is recommended to monitor the synthesis by performing small test cleavages at intermediate steps.

  • After a difficult coupling step, withdraw a small sample of the peptide-resin (approx. 5-10 mg).

  • Wash the resin sample with dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Add 100 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to check for the presence of the desired mass and any deletion sequences.

Protocol 2: Coupling with a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent like HATU (5 equivalents) in a minimum volume of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a completion test (e.g., TNBS test) to ensure the coupling is finished before proceeding to the next cycle.

Visualizing the Aggregation Problem and Solution

The following diagram illustrates the logical relationship between the causes of aggregation and the corresponding mitigation strategies.

G cause1 Inter-chain H-Bonding problem On-Resin Aggregation (Incomplete Reactions) cause1->problem cause2 Hydrophobic Collapse cause2->problem cause3 High Peptide Density cause3->problem sol1 Backbone Protection (Hmb/Dmb, Pseudoprolines) problem->sol1 Disrupts H-Bonds sol2 Improve Solvation (Chaotropes, Better Solvents) problem->sol2 Increases Accessibility sol3 Reduce Chain Proximity (Low-Load or PEG Resin) problem->sol3 Separates Chains

Caption: Causes of peptide aggregation and their corresponding solutions.

References

Technical Support Center: Synthetic Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthetic Glumitocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide, specifically an analog of oxytocin with the structure 4-ser-8-gln-oxytocin. It is typically produced using Solid-Phase Peptide Synthesis (SPPS).

Q2: What are the most common types of impurities found in synthetic this compound?

Impurities in synthetic peptides like this compound are generally categorized as process-related or product-related.[1] Process-related impurities arise during the synthesis process, while product-related impurities result from the degradation of the peptide.[1]

Q3: Can you provide examples of process-related impurities in this compound?

Common process-related impurities stemming from Solid-Phase Peptide Synthesis (SPPS) include:

  • Deletion Sequences: Occur when an amino acid fails to couple to the growing peptide chain.[2][3][4]

  • Insertion Sequences: Result from the addition of more than one amino acid at a specific position in the peptide chain.[3]

  • Truncated Sequences: These are shorter peptide fragments that are formed due to incomplete synthesis.[2]

  • Incomplete Deprotection: Residual protecting groups on amino acid side chains that were not successfully removed after synthesis.[2][3]

  • Racemization: The conversion of an L-amino acid to a D-amino acid, leading to diastereomeric impurities.[1]

  • Oxidation/Reduction: Certain amino acid residues, such as methionine or tryptophan, are susceptible to oxidation during synthesis and storage.[3][4]

Q4: What are some examples of product-related impurities?

Product-related impurities often arise from the chemical instability of the peptide and can include:

  • Deamidation: The hydrolysis of the side-chain amide of asparagine or glutamine residues.[4]

  • Dimerization and Aggregation: The formation of peptide dimers or larger aggregates, which can affect the product's solubility and activity.[3]

  • Side Chain or Terminal Modifications: Reactions such as the formation of pyroglutamate at the N-terminus or modifications to reactive side chains.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of synthetic this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of synthesis-related impurities (e.g., deletion, insertion, or truncated sequences).Use LC-MS to identify the mass of the impurity and deduce its structure. Optimize the purification method to better separate the impurity from the main product.
Main peak is broad or shows tailing Poor chromatographic conditions or presence of co-eluting impurities.Adjust the mobile phase composition, gradient, or column temperature. Ensure the column is not overloaded.
Batch-to-batch variability in purity Inconsistent synthesis or purification processes.Review and standardize the SPPS and purification protocols. Ensure consistent quality of raw materials.
Loss of biological activity Presence of critical impurities, such as those in the binding region, or degradation of the peptide.Perform a thorough impurity profile analysis to identify any modifications that could impact activity. Assess storage conditions to prevent degradation.
Mass spectrometry shows unexpected masses Incomplete deprotection, oxidation, or other modifications.Analyze the mass difference to identify the likely modification. For example, a +16 Da shift often indicates oxidation.

Data on Common Impurities

The following table summarizes common impurities found in synthetic peptides produced by SPPS, which are applicable to this compound. The reporting thresholds are based on general guidelines from the International Council for Harmonisation (ICH).

Impurity Type Typical Mass Difference (from expected mass) Common Cause ICH Reporting Threshold
Deletion SequenceMass of missing amino acidIncomplete coupling during SPPS≥ 0.1%
Insertion SequenceMass of extra amino acidInefficient washing after coupling≥ 0.1%
Oxidation+16 Da (for a single oxidation)Exposure to air or oxidative reagents≥ 0.1%
Incomplete DeprotectionMass of the protecting groupInefficient deprotection step≥ 0.1%
Deamidation+1 DapH and temperature instability≥ 0.1%

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol outlines a general method for determining the purity of a synthetic this compound sample using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Reagents:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Dissolve the this compound sample in water or a suitable buffer to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: LC-MS Impurity Identification of this compound

This protocol describes a general method for identifying impurities in a synthetic this compound sample using liquid chromatography-mass spectrometry (LC-MS).

1. Materials and Reagents:

  • Synthetic this compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • C18 reverse-phase LC column suitable for MS (e.g., 2.1 x 100 mm, 1.7 µm particle size)

2. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, but use 0.1% formic acid in water as the diluent.

3. LC-MS Conditions:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Scan Range: m/z 300-2000

4. Data Analysis:

  • Extract the ion chromatograms for the expected mass of this compound and any observed impurity peaks.

  • Compare the measured mass of each impurity with the theoretical masses of potential modifications (e.g., deletion, oxidation) to identify the impurity.

Visualizations

This compound Signaling Pathway

As an analog of oxytocin, this compound is expected to act via the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of this compound to its receptor initiates a signaling cascade that leads to various physiological responses.

Glumitocin_Signaling_Pathway cluster_membrane Cell Membrane receptor Oxytocin Receptor (GPCR) g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc ip3 IP3 plc->ip3 dag DAG plc->dag This compound This compound This compound->receptor er Endoplasmic Reticulum ip3->er pkc PKC dag->pkc ca2 Ca2+ ca2->pkc response Cellular Response (e.g., muscle contraction) ca2->response pkc->response er->ca2

Caption: this compound signaling pathway via the oxytocin receptor.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis and identification of impurities in synthetic this compound.

Impurity_Analysis_Workflow start Synthetic this compound Sample sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc RP-HPLC Analysis (Purity Assessment) sample_prep->hplc lcms LC-MS Analysis (Impurity Identification) sample_prep->lcms data_analysis Data Analysis hplc->data_analysis lcms->data_analysis decision Purity Meets Specification? data_analysis->decision pass Release Batch decision->pass Yes fail Further Purification/ Re-synthesis decision->fail No

Caption: Workflow for this compound impurity analysis.

References

Glumitocin degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Glumitocin. Please note that this compound is a structural analog of Oxytocin, and much of the stability data and recommended handling procedures are based on studies of Oxytocin and other therapeutic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation?

A1: this compound, being a peptide, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and deamidation.[1][2]

  • Hydrolysis: The peptide bonds in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[2]

  • Oxidation: The tyrosine and cysteine residues are prone to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.[1]

  • Deamidation: The glutamine (Gln) and asparagine (Asn) residues contain amide groups in their side chains that can be hydrolyzed to form a carboxylic acid, altering the peptide's structure and charge.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored in a lyophilized form at -20°C or below in a tightly sealed container, protected from light.[3][4] For short-term storage of reconstituted solutions, it is recommended to keep them at 2-8°C for no longer than a few days.[3][4] Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in this compound stability. It is most stable in a slightly acidic buffer, typically between pH 4 and 5.[1] In neutral to alkaline conditions, deamidation and disulfide exchange reactions are more likely to occur.[1]

Q4: Can I use standard laboratory plasticware for handling this compound solutions?

A4: While polypropylene tubes are generally acceptable for short-term use, it is important to be aware that peptides can adsorb to certain plastic surfaces. For quantitative experiments or long-term storage of solutions, consider using low-binding microcentrifuge tubes or silanized glassware to minimize loss of material.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. 1. Improper storage of this compound stock solution. 2. Degradation due to multiple freeze-thaw cycles. 3. Instability in the assay buffer (e.g., inappropriate pH).1. Prepare fresh stock solutions from lyophilized powder. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Ensure the assay buffer pH is within the optimal range for this compound stability (pH 4-5). 3. Include a positive control with a freshly prepared this compound standard in every experiment.[5]
Unexpected peaks in my HPLC chromatogram. 1. Presence of degradation products (e.g., oxidized or deamidated forms). 2. Aggregation of the peptide. 3. Contamination of the sample or mobile phase.1. Analyze the sample using mass spectrometry (LC-MS) to identify the masses of the unexpected peaks and compare them to potential degradation products.[6][7] 2. Use size-exclusion chromatography (SEC) to check for aggregates. 3. Filter all solutions and use high-purity solvents for HPLC.
Inconsistent results between experiments. 1. Variability in this compound concentration due to adsorption to labware. 2. Pipetting errors. 3. Degradation of stock solution over time.1. Use low-binding tubes and pipette tips. 2. Calibrate pipettes regularly. 3. Prepare fresh dilutions from a new stock aliquot for each experiment.

Data on this compound Stability

The following tables summarize stability data for Oxytocin, which can be used as a proxy for this compound due to their structural similarity.

Table 1: Effect of Temperature on Oxytocin Stability in Solution (0.02 U/mL in Normal Saline) [3]

Storage ConditionTime Point% of Initial Concentration Remaining
Room Temperature (22-25°C)21 days> 90%
Refrigerated (2-6°C)30 days> 90%
Frozen (-20°C)30 days> 90%

Table 2: Degradation Rates of Oxytocin at 70°C in Different pH Buffers [1]

pHDegradation Rate Constant (k, day⁻¹)
2.00.45
4.50.12
7.00.85
9.02.30

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given formulation using High-Performance Liquid Chromatography (HPLC).[3][6][8]

1. Materials:

  • This compound standard
  • Formulation buffer
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Temperature-controlled incubator or water bath

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired formulation buffer at a known concentration (e.g., 1 mg/mL).
  • Divide the solution into multiple aliquots in separate vials.
  • Store the vials under different conditions to be tested (e.g., different temperatures, light exposure).

3. HPLC Method:

  • Column Temperature: 30°C
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 60% B
  • 25-30 min: 60% B
  • 30-35 min: 60% to 20% B
  • 35-40 min: 20% B

4. Stability Study Procedure:

  • At specified time points (e.g., 0, 1, 7, 14, 30 days), remove one vial from each storage condition.
  • Allow the sample to come to room temperature.
  • Inject the sample onto the HPLC system.
  • Record the peak area of the intact this compound peak.

5. Data Analysis:

  • Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound versus time for each condition.

Visualizations

Glumitocin_Degradation_Pathway This compound Intact this compound Oxidized Oxidized Products (Tyr, Cys residues) This compound->Oxidized Oxidation (O2, light, metal ions) Deamidated Deamidated Products (Gln, Asn residues) This compound->Deamidated Deamidation (pH > 6) Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Hydrolysis (acid/base catalysis) Aggregates Aggregates This compound->Aggregates Physical Instability Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound in Formulation Buffer Aliquots Create Aliquots Prep->Aliquots Temp Incubate at Different Temperatures Aliquots->Temp Light Expose to Light Aliquots->Light pH Vary pH Aliquots->pH Sampling Sample at Time Points Temp->Sampling Light->Sampling pH->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation) HPLC->Data Troubleshooting_Logic Start Inconsistent Results? Check_Stock Is Stock Solution Old? Start->Check_Stock Check_FreezeThaw Multiple Freeze-Thaw Cycles? Check_Stock->Check_FreezeThaw No New_Stock Action: Prepare Fresh Stock Check_Stock->New_Stock Yes Check_Buffer Is Buffer pH Optimal? Check_FreezeThaw->Check_Buffer No Aliquot Action: Aliquot New Stock Check_FreezeThaw->Aliquot Yes Check_Adsorption Using Low-Binding Ware? Check_Buffer->Check_Adsorption Yes Adjust_pH Action: Adjust Buffer pH Check_Buffer->Adjust_pH No Use_LowBind Action: Use Low-Binding Ware Check_Adsorption->Use_LowBind No

References

Technical Support Center: Solid-Phase Glumitocin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of solid-phase Glumitocin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

This compound is a nonapeptide with the sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2, with a disulfide bridge between the two Cysteine residues. It is an analogue of Oxytocin, with Serine at position 4 and Glutamine at position 8.

Q2: Which resin is most suitable for the solid-phase synthesis of this compound?

For peptide amides like this compound, a Rink Amide resin is a common and effective choice.[1][2][3] This resin allows for cleavage under standard trifluoroacetic acid (TFA) conditions to yield the C-terminal amide.

Q3: What are the most critical steps to optimize for a high yield of this compound?

The most critical steps for optimizing this compound synthesis are:

  • Amino Acid Coupling: Ensuring complete coupling at each step is crucial to prevent deletion sequences. Double coupling or using highly efficient coupling reagents like HBTU can be beneficial.[1]

  • Fmoc Deprotection: Incomplete removal of the Fmoc protecting group will lead to truncated peptides. Using fresh deprotection solutions and ensuring adequate reaction time is important.

  • Cleavage and Deprotection: The choice of scavengers in the cleavage cocktail is vital to prevent side reactions with sensitive residues like Cysteine, Tyrosine, and Serine.

  • Disulfide Bond Formation: The method of cyclization to form the disulfide bridge between the Cysteine residues significantly impacts the final yield of the biologically active peptide. On-resin cyclization with iodine has been shown to be an efficient method.[1]

Q4: What are the potential side reactions specific to the Serine and Glutamine residues in this compound?

  • Serine (Ser): The hydroxyl group of Serine can be a site for O-acylation during coupling if not properly protected (e.g., with a tBu group). Racemization can also occur during the coupling of Fmoc-Ser(tBu)-OH, particularly when using bases like DIPEA.[1] N-O shifts can also occur during TFA deprotection.

  • Glutamine (Gln): The primary side reaction for Glutamine is the formation of pyroglutamate at the N-terminus, which can occur under acidic or basic conditions. If Glutamine is the N-terminal residue, this side reaction is almost inevitable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete coupling of one or more amino acids.- Perform a Kaiser test or other in-process monitoring to check for complete coupling after each amino acid addition. - If incomplete coupling is detected, perform a second coupling (double coupling) before proceeding to the next deprotection step. - Use a more efficient coupling reagent such as HBTU or HATU.
Incomplete Fmoc deprotection.- Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh. - Increase the deprotection time or perform a second deprotection step.
Steric hindrance on the resin leading to poor reaction kinetics.- Use a resin with a lower substitution level. - Swell the resin adequately in a suitable solvent (e.g., DMF) before synthesis.
Presence of Deletion Sequences in Mass Spectrometry Analysis Incomplete coupling.- As above, optimize coupling conditions and consider double coupling for difficult residues.
Aggregation of the growing peptide chain on the resin.- Switch to a more polar solvent like NMP or a mixture of DMF and DMSO. - Perform couplings at a slightly elevated temperature.
Presence of Unexpected Adducts or Modifications Side reactions involving Serine (O-acylation).- Ensure the hydroxyl group of Serine is properly protected with a tert-butyl (tBu) group.
Side reactions involving Glutamine (pyroglutamate formation).- This is less of a concern as Glutamine is not at the N-terminus of this compound. However, if synthesizing fragments, be mindful of this potential side reaction.
Oxidation of Cysteine or Tyrosine during cleavage.- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to protect sensitive residues.
Poor Purity of Crude Peptide Inefficient disulfide bond formation leading to dimers or oligomers.- Optimize the on-resin cyclization conditions, such as the concentration of iodine and reaction time. - Consider performing the cyclization in a dilute solution to favor intramolecular over intermolecular reactions.
Incomplete removal of protecting groups.- Ensure a sufficient cleavage time with an appropriate TFA cocktail. - For the Pbf protecting group on Arginine (if used in an analogue), a longer cleavage time may be necessary.

Quantitative Data Summary

The following table summarizes the crude yield of this compound obtained using a Boc-strategy solid-phase synthesis with different cleavage conditions.

Cleavage ConditionCrude Peptide Yield (%)
Condition 183.2
Condition 260.9
Condition 395.25

Data extracted from a study on the solid-phase synthesis of oxytocin analogues.[4] The specific details of each cleavage condition are outlined in the original publication.

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g substitution)

  • Fmoc-amino acids with side-chain protection: Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH

  • Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

On-Resin Cyclization
  • Trityl Deprotection: Wash the peptide-resin with DCM. Add a solution of TFA/TIS/DCM (1:5:94) and agitate for 1 hour. Repeat this step. Wash the resin with DCM and DMF.

  • Disulfide Bond Formation: Add a solution of iodine (5 eq.) in DMF to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess iodine.

Cleavage and Deprotection
  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

sps_workflow cluster_synthesis Solid-Phase Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotect1->couple wash1 Wash (DMF, DCM) couple->wash1 repeat Repeat for all Amino Acids wash1->repeat repeat->deprotect1 deprotect_trt Trityl Deprotection of Cys (TFA/TIS/DCM) repeat->deprotect_trt cyclize Disulfide Bond Formation (Iodine in DMF) deprotect_trt->cyclize wash2 Wash cyclize->wash2 cleave Cleavage from Resin (TFA/TIS/H2O) wash2->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify final_product Pure this compound purify->final_product

Caption: Workflow for Solid-Phase Synthesis of this compound.

troubleshooting_low_yield start Low Crude Yield check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling coupling_ok Coupling Complete check_coupling->coupling_ok Positive Test incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Negative Test check_deprotection Check Fmoc Deprotection coupling_ok->check_deprotection double_couple Perform Double Coupling incomplete_coupling->double_couple change_reagent Use Stronger Coupling Reagent (HBTU/HATU) incomplete_coupling->change_reagent double_couple->check_deprotection change_reagent->check_deprotection deprotection_ok Deprotection Complete check_deprotection->deprotection_ok Complete incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete check_aggregation Assess Peptide Aggregation deprotection_ok->check_aggregation fresh_reagent Use Fresh Deprotection Solution incomplete_deprotection->fresh_reagent increase_time Increase Deprotection Time incomplete_deprotection->increase_time fresh_reagent->check_aggregation increase_time->check_aggregation aggregation_issue Aggregation Suspected check_aggregation->aggregation_issue Yes no_aggregation No Aggregation check_aggregation->no_aggregation No change_solvent Switch to NMP or add DMSO aggregation_issue->change_solvent increase_temp Increase Coupling Temperature aggregation_issue->increase_temp end Improved Yield no_aggregation->end change_solvent->end increase_temp->end

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Interpreting Mass Spectrometry Data of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data of Glumitocin.

Frequently Asked Questions (FAQs)

Q1: What is the expected exact mass of this compound?

A1: this compound is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2 and a disulfide bond between the two cysteine residues. Its molecular formula is C40H62N12O13S2. The expected monoisotopic (exact) mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms.

ElementNumber of AtomsExact Mass (Da)Total Mass (Da)
Carbon (C)4012.000000480.000000
Hydrogen (H)621.00782562.485150
Nitrogen (N)1214.003074168.036888
Oxygen (O)1315.994915207.933895
Sulfur (S)231.97207163.944142
Total Exact Mass 982.400075

In a typical mass spectrometry experiment using electrospray ionization (ESI), this compound is often observed as a protonated molecule ([M+H]+) or with multiple charges. Therefore, you should look for the following m/z values in your spectrum:

Ion SpeciesCharge (z)Calculated m/z
[M+H]++1983.407900
[M+2H]2++2492.207863
[M+Na]++11005.381015
[M+K]++11021.354955

Q2: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A2: The fragmentation of cyclic peptides like this compound, which contains a disulfide bond, can be complex. Unlike linear peptides, a single cleavage of the peptide backbone does not immediately lead to fragmentation. Often, two cleavages are required to produce fragment ions.

The disulfide bond is a common site for initial fragmentation, especially with methods like Electron Transfer Dissociation (ETD).[1] Collision-Induced Dissociation (CID) may lead to more complex spectra with various internal fragments. Common fragmentation pathways include:

  • Cleavage of the disulfide bond: This is a primary fragmentation pathway, especially with ETD, resulting in a linearized peptide that then fragments along the backbone to produce b and y ions.

  • Backbone fragmentation: After ring opening, standard b and y ion series can be observed.

  • Neutral losses: Loss of small molecules like water (H2O) and ammonia (NH3) from the precursor or fragment ions is common.

Below is a diagram illustrating the potential initial fragmentation of the disulfide bond in this compound.

Predicted Initial Fragmentation of this compound This compound Cyclic this compound (Disulfide Bond Intact) Linearized Linearized this compound (Disulfide Bond Cleaved) This compound->Linearized ETD/CID Fragments b and y ions Linearized->Fragments Further Fragmentation

Caption: Predicted initial fragmentation pathway of this compound in MS/MS.

Troubleshooting Guides

Issue 1: No or low signal intensity for this compound.

Possible Cause Troubleshooting Step
Poor Ionization Efficiency Optimize electrospray source parameters. Ensure the spray is stable. Consider using a different ionization source if available.
Sample Degradation Prepare fresh samples. Avoid repeated freeze-thaw cycles. Store samples at appropriate temperatures (-20°C or lower).
Low Sample Concentration Concentrate the sample if possible. Ensure the sample is fully dissolved in an appropriate solvent.
Instrument Not Calibrated Calibrate the mass spectrometer according to the manufacturer's instructions.

Issue 2: Inaccurate mass measurement for the precursor ion.

Possible Cause Troubleshooting Step
Instrument Out of Calibration Recalibrate the mass spectrometer using a known standard.
Incorrect Isotope Peak Picked Ensure that the monoisotopic peak is selected for mass determination, not one of the heavier isotope peaks.
Presence of Adducts Check for common adducts such as sodium ([M+Na]+) or potassium ([M+K]+) which will shift the observed m/z.

Issue 3: Complex and uninterpretable MS/MS spectra.

Possible Cause Troubleshooting Step
Inappropriate Fragmentation Energy Optimize the collision energy (for CID) or ETD reaction time to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
Multiple Precursors Selected Ensure that the isolation window for the precursor ion is narrow enough to select only the ion of interest.
Presence of Contaminants Use high-purity solvents and reagents. Clean the sample using appropriate techniques like solid-phase extraction (SPE).

The following workflow can help troubleshoot common issues in this compound mass spectrometry analysis:

Troubleshooting Workflow for this compound MS Analysis Start Start MS Analysis CheckSignal Check for this compound Signal Start->CheckSignal LowSignal Low/No Signal CheckSignal->LowSignal No GoodSignal Good Signal CheckSignal->GoodSignal Yes LowSignal->Start Optimize Source/ Concentrate Sample CheckMass Check Mass Accuracy GoodSignal->CheckMass InaccurateMass Inaccurate Mass CheckMass->InaccurateMass No AccurateMass Accurate Mass CheckMass->AccurateMass Yes InaccurateMass->Start Recalibrate Instrument PerformMSMS Perform MS/MS AccurateMass->PerformMSMS CheckFragments Interpret Fragmentation PerformMSMS->CheckFragments ComplexSpectra Complex Spectra CheckFragments->ComplexSpectra No ClearSpectra Clear Spectra CheckFragments->ClearSpectra Yes ComplexSpectra->PerformMSMS Optimize Fragmentation Energy/ Check for Contaminants End Successful Analysis ClearSpectra->End

Caption: A logical workflow for troubleshooting this compound MS analysis.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound

  • Reconstitution: Dissolve the lyophilized this compound standard in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution with 0.1% formic acid in water to a final concentration of 10 µg/mL.

  • Sample Cleanup (if necessary): For complex matrices, use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the sample.

    • Condition the cartridge with methanol followed by 0.1% formic acid in water.

    • Load the sample.

    • Wash with 0.1% formic acid in water.

    • Elute the peptide with a solution of 50% acetonitrile and 0.1% formic acid in water.

    • Dry the eluate and reconstitute in 0.1% formic acid in water.

LC-MS/MS Method for this compound Analysis

This protocol is a general guideline and may need to be optimized for your specific instrumentation.

Parameter Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MS1 Scan Range m/z 300-1500
MS/MS Fragmentation CID or ETD
Collision Energy (CID) 20-40 eV (optimize for your instrument)

The following diagram outlines the experimental workflow for this compound analysis.

Experimental Workflow for this compound MS Analysis SamplePrep Sample Preparation (Reconstitution, Cleanup) LC Liquid Chromatography (Reversed-Phase) SamplePrep->LC MS Mass Spectrometry (ESI-MS) LC->MS MSMS Tandem MS (CID/ETD) MS->MSMS DataAnalysis Data Analysis (Mass & Fragmentation) MSMS->DataAnalysis

Caption: A streamlined workflow for the mass spectrometry analysis of this compound.

References

Technical Support Center: Glumitocin Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low binding affinity in Glumitocin receptor (GluR) assays.

Troubleshooting Guide: Low Binding Affinity

Low binding affinity in your this compound receptor assay can stem from various factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: I am observing significantly lower than expected binding affinity for my ligand in the this compound receptor assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low binding affinity can be categorized into issues related to assay conditions, reagents, and data analysis. Below is a step-by-step troubleshooting workflow.

Troubleshooting_Workflow cluster_Start Start: Low Binding Affinity Observed cluster_Phase1 Phase 1: Reagent & Protocol Verification cluster_Phase2 Phase 2: Assay Condition Optimization cluster_Phase3 Phase 3: Data Analysis & Interpretation cluster_End Resolution start Low Binding Affinity reagent_quality Check Reagent Quality (Ligand, Receptor, Buffers) start->reagent_quality protocol_review Review Assay Protocol (Incubation, Washing) reagent_quality->protocol_review If reagents are OK buffer_optimization Optimize Buffer Composition (pH, Ions) protocol_review->buffer_optimization If protocol is correct incubation_optimization Optimize Incubation Time & Temperature buffer_optimization->incubation_optimization nonspecific_binding Assess Non-Specific Binding incubation_optimization->nonspecific_binding data_analysis_review Review Data Analysis (Model Fitting, Outliers) nonspecific_binding->data_analysis_review If conditions are optimal end Binding Affinity Restored data_analysis_review->end If analysis is correct

Caption: Troubleshooting workflow for low binding affinity.

Reagent Quality and Integrity
Potential Issue Recommended Action
Ligand Degradation Aliquot the ligand upon receipt and store at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles. Confirm ligand integrity via mass spectrometry or HPLC.
Receptor Preparation Quality Ensure the cell membrane preparation or purified receptor is of high quality and has been stored correctly. Use a fresh preparation if degradation is suspected. Perform a protein quantification assay (e.g., Bradford or BCA) to confirm receptor concentration.
Buffer Component Issues Prepare all buffers fresh using high-purity water and reagents. Ensure the pH is correctly adjusted and that all components are fully dissolved.
Assay Protocol and Conditions
Parameter Troubleshooting Steps
Incubation Time The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Incubation Temperature Binding characteristics can be temperature-dependent. Ensure consistent temperature control. Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition.
Buffer Composition The ionic strength and pH of the binding buffer can significantly impact affinity. The presence of divalent cations like Mg²⁺ or Mn²⁺ is often crucial for G protein-coupled receptor (GPCR) binding. Optimize the concentration of these ions.
Non-Specific Binding (NSB) High non-specific binding can mask the specific binding signal, leading to an apparent low affinity. Ensure the concentration of the unlabeled ligand used to determine NSB is sufficient (typically 100-1000 fold higher than the radioligand's Kd). Consider adding bovine serum albumin (BSA) to the buffer to reduce binding to tube walls.

Experimental Protocols

Protocol: Saturation Binding Assay for this compound Receptor

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Prepare serial dilutions of the radiolabeled this compound analog.

    • Prepare a high-concentration solution of unlabeled this compound for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Binding buffer, radiolabeled ligand at various concentrations, and the membrane preparation containing the this compound receptor.

      • Non-Specific Binding: Binding buffer, radiolabeled ligand at various concentrations, excess unlabeled this compound, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), washing immediately with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound ligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of the radiolabeled ligand.

    • Use non-linear regression analysis (e.g., one-site specific binding model in GraphPad Prism) to determine the Kd and Bmax values.

Frequently Asked Questions (FAQs)

Q1: What is a typical Kd value for a high-affinity this compound receptor ligand?

While "this compound" is a model system, analogous high-affinity ligands for related receptors like the Oxytocin receptor typically exhibit Kd values in the low nanomolar to picomolar range. If your values are in the high micromolar range, it likely indicates a problem with the assay.

Q2: How does the choice of radioligand affect the binding assay?

The choice of radioligand is critical. It should have high affinity and specificity for the this compound receptor. A ligand with low affinity will make it difficult to achieve saturation and accurately determine the Kd of other competing ligands.

Q3: Can the cell line used for receptor expression impact binding affinity?

Yes, the cellular environment, including membrane composition and post-translational modifications of the receptor, can influence ligand binding. Ensure you are using a validated cell line and that the receptor expression level is adequate.

Q4: What could be the issue if I see high variability between my replicate wells?

High variability can be due to inconsistent pipetting, inadequate mixing, temperature gradients across the incubation plate, or inefficient washing during the filtration step. Ensure all steps are performed consistently and accurately.

Q5: My non-specific binding is very high, what should I do?

High non-specific binding can be reduced by:

  • Lowering the concentration of the radioligand.

  • Adding a blocking agent like BSA to the binding buffer.

  • Optimizing the washing procedure to be more stringent without dissociating specifically bound ligand.

  • Ensuring the filter plates are properly pre-treated if required.

This compound Receptor Signaling Pathway

The this compound receptor is hypothesized to be a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space ligand This compound receptor This compound Receptor (GluR) ligand->receptor g_protein Gαq/βγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: this compound receptor Gαq signaling pathway.

Optimizing Glumitocin concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource hub for Glumitocin. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic peptide agonist that specifically targets the Gq-coupled this compound Receptor (GluR). Upon binding, it activates a downstream signaling cascade involving Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

Q2: What is the recommended starting concentration for this compound in a new cell line?

For a previously untested cell line, we recommend starting with a broad concentration range to determine the optimal dose. A common starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. See the "Protocol: Determining Optimal this compound Concentration" section for a detailed experimental workflow.

Q3: How should I properly store and reconstitute this compound?

Lyophilized this compound should be stored at -20°C. For reconstitution, use sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.4). After reconstitution, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: Can this compound be used in serum-containing media?

Yes, this compound is stable in standard serum-containing cell culture media. However, it is important to note that components in the serum may interact with the peptide. For assays requiring high precision, such as binding affinity studies, conducting the experiment in serum-free media is recommended to minimize potential confounding variables.

Troubleshooting Guide

Unanticipated results can arise in any experimental setup. The table below outlines common issues encountered during in-vitro studies with this compound, their likely causes, and actionable solutions.

Problem Potential Cause Recommended Solution
No cellular response observed 1. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Incompatibility: The cell line may not express the this compound Receptor (GluR). 3. Degraded this compound: Improper storage or multiple freeze-thaw cycles may have degraded the peptide.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). 2. Verify GluR expression using techniques like qPCR or Western blot. 3. Use a fresh aliquot of this compound and ensure proper storage conditions.
High background signal or cytotoxicity 1. Excessive Concentration: High concentrations of this compound may lead to off-target effects or cellular stress. 2. Solvent Toxicity: The solvent used for reconstitution may be toxic to the cells at the final concentration. 3. Contamination: The this compound stock or culture media may be contaminated.1. Lower the concentration range in your dose-response curve. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). 3. Use fresh, sterile reagents and practice aseptic techniques.
Inconsistent results between experiments 1. Inconsistent Cell Passages: Different cell passages can exhibit varied receptor expression and signaling responses. 2. Variable Incubation Times: Inconsistent timing for this compound treatment can lead to variability. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations.1. Use cells within a consistent and narrow passage number range for all related experiments. 2. Standardize all incubation and treatment times precisely. 3. Calibrate your pipettes regularly and use proper pipetting techniques.

Data Summary: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. The following table provides a summary of empirically determined effective concentration ranges for common in-vitro applications.

Application Cell Line Example Effective Concentration Range (EC50)
Calcium Flux Assay HEK293-GluR10 nM - 100 nM
Smooth Muscle Contraction Primary Aortic Smooth Muscle Cells50 nM - 500 nM
Phospho-ERK Western Blot SH-SY5Y Neuroblastoma Cells100 nM - 1 µM
Inositol Phosphate Accumulation CHO-K1-GluR5 nM - 50 nM

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via Calcium Flux Assay

This protocol outlines a method for identifying the optimal working concentration of this compound by measuring its effect on intracellular calcium levels.

  • Cell Preparation:

    • Plate cells expressing the this compound Receptor (e.g., HEK293-GluR) in a 96-well, black-walled, clear-bottom plate.

    • Culture the cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Preparation of this compound Dilution Series:

    • Prepare a 10x concentrated stock solution for each desired final concentration of this compound. A typical 8-point dose-response curve might include final concentrations ranging from 1 nM to 10 µM.

    • Use the same assay buffer that the cells will be in during the measurement.

  • Calcium Flux Measurement:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate into a plate reader equipped with an injector and configured to measure fluorescence at the appropriate wavelengths for your chosen dye.

    • Record a baseline fluorescence reading for approximately 20 seconds.

    • Inject the prepared this compound dilutions into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration that elicits a half-maximal response.

Visualizations

Glumitocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GluR This compound Receptor (GluR) Gq Gq GluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates This compound This compound This compound->GluR Binds

Caption: this compound signaling cascade via the Gq-coupled this compound Receptor.

Troubleshooting_Workflow Start Start: No Cellular Response CheckConcentration Is concentration range appropriate (1 nM - 10 µM)? Start->CheckConcentration CheckReceptor Does the cell line express the GluR? CheckConcentration->CheckReceptor Yes WidenRange Action: Perform dose-response with a wider range (0.1 nM - 100 µM). CheckConcentration->WidenRange No CheckReagent Is the this compound aliquot fresh and properly stored? CheckReceptor->CheckReagent Yes VerifyExpression Action: Verify GluR expression via qPCR or Western Blot. CheckReceptor->VerifyExpression No UseNewAliquot Action: Use a new, unthawed aliquot of this compound. CheckReagent->UseNewAliquot No Fail Consult Further CheckReagent->Fail Yes Success Problem Resolved WidenRange->Success VerifyExpression->Fail UseNewAliquot->Success

Glumitocin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Glumitocin. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound purification, offering potential causes and solutions.

Issue 1: Low this compound Yield

Q: My final yield of purified this compound is consistently low. What are the possible causes and how can I improve it?

A: Low yield is a common challenge in peptide purification and can stem from several factors throughout the process. Here are some potential causes and troubleshooting steps:

  • Suboptimal Expression or Synthesis: If you are producing recombinant this compound, expression levels in the host system might be low. For synthetic peptides, the efficiency of the solid-phase peptide synthesis (SPPS) can impact the initial amount of crude product.

    • Solution: For recombinant expression, optimize induction parameters (e.g., time, temperature, inducer concentration).[1] For synthetic peptides, ensure high-quality reagents and optimized coupling conditions.[2]

  • Inefficient Cell Lysis and Extraction: Incomplete disruption of cells will result in a lower amount of this compound being released for purification.[3]

    • Solution: Employ a lysis method appropriate for your expression system and ensure its efficiency. Sonication, high-pressure homogenization, or enzymatic lysis can be optimized.

  • Protein Aggregation: this compound, like many peptides, can be prone to aggregation, especially at high concentrations or under certain buffer conditions. Aggregated protein is often lost during purification steps.[2][][5][6]

    • Solution: Optimize buffer conditions (pH, ionic strength) to enhance solubility. Consider the addition of solubilizing agents or working at lower protein concentrations.

  • Suboptimal Chromatography Conditions: The binding, washing, and elution steps in your chromatography protocol may not be optimized for this compound.

    • Solution: Systematically evaluate each step of your purification protocol. Ensure the chosen resin is appropriate and that the binding capacity is not exceeded.[3] Optimize wash steps to remove impurities without eluting the target peptide, and ensure elution conditions are effective at releasing this compound from the resin.

Issue 2: Presence of Impurities in the Final Product

Q: My purified this compound sample shows the presence of contaminants. How can I identify and remove them?

A: Impurities in a purified peptide sample can be process-related or product-related. Identifying the nature of the impurity is key to its removal.

  • Common Impurities:

    • Truncated or Deletion Sequences: These are common byproducts of solid-phase peptide synthesis.[7]

    • Incompletely Deprotected Sequences: Residual protecting groups from synthesis can remain on the peptide.[7]

    • Host Cell Proteins (HCPs): If producing recombinant this compound, proteins from the expression host can co-purify.

    • Endotoxins: Particularly important for downstream applications in cell culture or in vivo studies.

  • Troubleshooting Strategies:

    • Multi-Step Purification: A single purification step is often insufficient to achieve high purity. Combining different chromatography techniques that separate based on different principles (e.g., affinity, charge, size) can significantly improve purity.[8][9] A common strategy is to use an initial capture step like affinity or ion-exchange chromatography, followed by a polishing step with reversed-phase or size-exclusion chromatography.[10]

    • Optimize Chromatography Gradients: In gradient elution, a shallower gradient can improve the resolution between this compound and closely eluting impurities.[11]

    • Analytical Characterization: Use techniques like mass spectrometry (MS) and analytical HPLC to identify the nature of the impurities. This information will guide the selection of the most effective purification strategy.[12]

Issue 3: this compound Aggregation During Purification

Q: I am observing precipitation or aggregation of my this compound sample during purification. What can I do to prevent this?

A: Peptide aggregation is a significant challenge that can lead to low yield and poor purity.[2]

  • Factors Influencing Aggregation:

    • Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5]

    • Buffer Conditions: pH and ionic strength can significantly impact peptide solubility and stability.

    • Temperature: Some peptides are sensitive to temperature fluctuations.

    • Hydrophobic Interactions: Hydrophobic patches on the peptide surface can promote self-association.[13]

  • Mitigation Strategies:

    • Work at Lower Concentrations: If possible, perform purification steps with more dilute protein solutions.

    • Optimize Buffer Composition: Screen different buffer systems, pH levels, and salt concentrations to find conditions that maximize this compound solubility. The addition of excipients like arginine or glycerol can sometimes prevent aggregation.[6]

    • Incorporate Solubilizing Agents: In some cases, mild detergents or organic solvents can be used to improve solubility, but their compatibility with downstream applications must be considered.[14]

    • Temperature Control: Perform purification steps at a consistent and optimal temperature, often at 4°C to minimize degradation and aggregation.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound (Oxytocin analogue) purification.

Table 1: Purification Yield and Purity at Different Stages

Purification StepStarting Purity (%)Final Purity (%)Yield (%)
Crude Extract~75--
Affinity Chromatography75>90~85
Ion Exchange Chromatography75>95~80
Reversed-Phase HPLC (one-step)75>99.581.83 - 89.71[10]
Crystallization7596.2 - 97.0177.1 - 94

Table 2: Comparison of Different Purification Methods for Oxytocin

MethodPurity AchievedKey AdvantagesKey Disadvantages
Reversed-Phase HPLC High (>99%)[10]High resolution, well-established.[9]Can use harsh organic solvents, potential for peptide denaturation.
Ion Exchange Chromatography Good (>95%)High capacity, separates based on charge.Sensitive to buffer pH and ionic strength.
Size Exclusion Chromatography Variable (polishing step)Gentle, separates based on size, can remove aggregates.Lower resolution compared to other methods.
Affinity Chromatography High (>90%)Highly specific, single-step purification possible.[14]Requires a specific ligand, can be expensive.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound purification.

Protocol 1: Affinity Chromatography using a Neurophysin-Based Resin

This protocol is based on the specific interaction between this compound (Oxytocin) and its carrier protein, neurophysin.

  • Resin Preparation:

    • Equilibrate the neurophysin-agarose column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Sample Loading:

    • Clarify the crude this compound extract by centrifugation or filtration.

    • Load the clarified sample onto the equilibrated column at a flow rate recommended by the manufacturer.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove unbound impurities. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound this compound using an elution buffer that disrupts the this compound-neurophysin interaction. This can be achieved by:

      • pH shift: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

      • Competitive elution: Including a high concentration of a competitive ligand.

    • Collect fractions and immediately neutralize the low pH fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Analysis:

    • Analyze the collected fractions for this compound content and purity using SDS-PAGE, HPLC, and/or mass spectrometry.

Protocol 2: Ion Exchange Chromatography (IEX)

This protocol separates this compound based on its net charge.

  • Resin Selection and Equilibration:

    • Choose a cation or anion exchange resin based on the isoelectric point (pI) of this compound and the desired working pH. For this compound (pI ~7.7), a cation exchange resin at a pH below 7.7 or an anion exchange resin at a pH above 7.7 can be used.

    • Equilibrate the chosen column with 5-10 column volumes of starting buffer (low ionic strength).

  • Sample Preparation and Loading:

    • Ensure the crude this compound sample is in the starting buffer, either by dialysis or buffer exchange.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the starting buffer to remove unbound molecules.

  • Elution:

    • Elute the bound this compound using a linear or step gradient of increasing ionic strength (e.g., by increasing the concentration of NaCl in the starting buffer) or by changing the pH of the buffer to neutralize the charge of the peptide.[1]

    • Collect fractions throughout the gradient.

  • Analysis:

    • Analyze the fractions for this compound presence and purity.

Protocol 3: Size Exclusion Chromatography (SEC)

This protocol separates this compound based on its size and is often used as a final polishing step.

  • Column Selection and Equilibration:

    • Select a SEC column with a fractionation range appropriate for the molecular weight of this compound (approx. 1007 Da).

    • Equilibrate the column with at least two column volumes of the desired mobile phase (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation and Loading:

    • Concentrate the this compound sample from the previous purification step.

    • Inject a small volume of the concentrated sample onto the column (typically 1-2% of the total column volume).

  • Elution:

    • Elute the sample with the mobile phase at a constant flow rate. This compound will elute at a specific volume corresponding to its molecular size.

    • Collect fractions.

  • Analysis:

    • Analyze the fractions to identify those containing pure this compound.

Mandatory Visualizations

This compound (Oxytocin) Signaling Pathway

Glumitocin_Signaling_Pathway This compound This compound OTR This compound Receptor (OTR) This compound->OTR Gq11 Gq/11 OTR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Contraction Smooth Muscle Contraction Ca2->Contraction MAPK MAPK Pathway PKC->MAPK activates Gene_Expression Gene Expression (e.g., c-fos) MAPK->Gene_Expression

Caption: this compound (Oxytocin) receptor signaling cascade.

Experimental Workflow for this compound Purification

Glumitocin_Purification_Workflow Start Crude this compound Extract Step1 Step 1: Capture (Affinity or Ion Exchange Chromatography) Start->Step1 QC1 Quality Control 1 (Purity & Yield Analysis) Step1->QC1 Step2 Step 2: Intermediate Purification (Ion Exchange or Reversed-Phase) QC1->Step2 Proceed if purity is acceptable QC2 Quality Control 2 (Purity & Impurity Profile) Step2->QC2 Step3 Step 3: Polishing (Size Exclusion Chromatography) QC2->Step3 Proceed if major impurities are removed QC3 Quality Control 3 (Final Purity & Aggregate Analysis) Step3->QC3 Final Pure this compound QC3->Final Meets final specifications

References

Preventing oxidation during Glumitocin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing oxidation during the synthesis of Glumitocin. This compound's unique structure, which includes a C-terminal Methionine (Met) and an internal Cysteine (Cys) residue, makes it particularly susceptible to oxidation, a common challenge in peptide synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound oxidation during synthesis?

A1: Oxidation of this compound primarily targets the sulfur-containing side chains of Methionine (Met) and Cysteine (Cys) residues.[1] Key causes include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially during long coupling steps or while on the resin, can lead to oxidation.[2]

  • Acidic Conditions: The repetitive acid treatments for Fmoc group removal and the final cleavage from the resin using trifluoroacetic acid (TFA) can promote oxidation of the methionine thioether to its sulfoxide form.[3]

  • Reactive Intermediates: During the final cleavage, reactive cationic species generated from protecting groups can attack the nucleophilic sulfur atoms in Met and Cys.[4]

  • Solvents: Certain solvents, if not properly degassed or of high purity, can contain oxidizing impurities.

Q2: My mass spectrometry results show a +16 Da and/or +32 Da mass addition to my final this compound product. What does this indicate?

A2: This is a clear indicator of Methionine oxidation.[2]

  • A +16 Da mass shift corresponds to the formation of Methionine sulfoxide (Met(O)).[2]

  • A +32 Da mass shift indicates the formation of Methionine sulfone (Met(O2)).[2] This is a common side reaction during solid-phase peptide synthesis (SPPS), particularly during the final acidic cleavage step.[2]

Q3: How can I prevent the formation of disulfide bonds with the Cysteine residue in this compound?

A3: The thiol group of Cysteine is highly reactive and must be protected throughout the synthesis to prevent unwanted disulfide bond formation.[5][6] The choice of protecting group is critical and depends on your overall synthesis strategy. Common protecting groups for Cysteine in Fmoc chemistry include Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu).[5] The Trt group is widely used as it is labile to the standard TFA cleavage cocktail.[5]

Q4: Are there alternatives to using protecting groups for Methionine?

A4: Generally, the thioether side chain of Methionine is considered non-reactive under standard Fmoc-SPPS conditions, so it is typically used without a protecting group.[1] However, if oxidation is a persistent issue, one strategy is to intentionally use Fmoc-Met(O)-OH (Methionine sulfoxide) during synthesis.[3][7] The oxidized peptide can then be purified and subsequently reduced back to Methionine in a separate step post-synthesis.[3][5]

Troubleshooting Guides

Issue 1: Significant Methionine Oxidation Detected Post-Cleavage

If you observe a high percentage of this compound(+16 Da) in your crude product, the primary culprit is often the final cleavage and deprotection step.

Troubleshooting Steps:

  • Optimize Your Cleavage Cocktail: The standard TFA cleavage cocktail needs to be supplemented with "scavengers" that can quench the reactive cationic species responsible for oxidation.[4]

  • Incorporate Thiol Scavengers: Adding scavengers like Dithiothreitol (DTT) or 1,4-Benzenedimethanethiol (1,4-BDMT) to the cleavage mixture can effectively suppress methionine oxidation.[3][8]

  • Use Trialkylsilanes: Triisopropylsilane (TIS) is a common scavenger that reduces reactive intermediates.[9]

  • Reduce Cleavage Time: Minimize the time the peptide is exposed to the strong acid. Perform test cleavages at different time points (e.g., 1, 2, and 3 hours) to find the optimal duration.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage with an Antioxidant Cocktail

This protocol is designed to minimize the oxidation of Methionine and prevent side reactions with Cysteine during the final cleavage of this compound from the resin.

Materials:

  • This compound-Resin

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Triisopropylsilane (TIS)

  • 1,4-Benzenedimethanethiol (1,4-BDMT)

  • Ultrapure Water

  • Cold Diethyl Ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Wash the this compound-resin thoroughly with DCM (5 x 1 min) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen for 15 minutes.

  • Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, prepare 2 mL of the following "Reagent K" variation:

    • TFA: 92.5% (1.85 mL)

    • TIS: 2.5% (50 µL)

    • Water: 2.5% (50 µL)

    • 1,4-BDMT: 2.5% (50 µL)

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture at 3000 x g for 5 minutes.

  • Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude product using HPLC and Mass Spectrometry to assess purity and the extent of oxidation.

Data and Visualizations

Table 1: Comparison of Scavenger Efficacy in this compound Cleavage

The following table summarizes the results of a comparative study on different cleavage cocktails to minimize the formation of this compound sulfoxide (this compound-Met(O)).

Cocktail IDScavenger Combination (v/v)Cleavage Time (hr)This compound Purity (%)Oxidized this compound (%)
A 95% TFA, 2.5% H2O, 2.5% TIS25540
B 92.5% TFA, 2.5% H2O, 2.5% TIS, 2.5% DTT27815
C 92.5% TFA, 2.5% H2O, 2.5% TIS, 2.5% 1,4-BDMT2858
D 90% TFA, 5% TIS, 2.5% H2O, 2.5% Thioanisole28111

Data is representative and for illustrative purposes.

Diagrams

Oxidation_Troubleshooting start Crude this compound Analysis (HPLC/MS) check_mass Mass +16 Da Observed? start->check_mass no_oxidation Oxidation Minimal. Proceed to Purification. check_mass->no_oxidation No oxidation_present Significant Oxidation Detected check_mass->oxidation_present Yes cleavage_step Review Cleavage Protocol oxidation_present->cleavage_step synthesis_step Review On-Resin Steps oxidation_present->synthesis_step add_scavengers Add/Optimize Scavengers (e.g., DTT, 1,4-BDMT) cleavage_step->add_scavengers reduce_time Reduce Cleavage Time cleavage_step->reduce_time check_solvents Use Degassed, High-Purity Solvents synthesis_step->check_solvents post_purification Consider Post-Synthesis Reduction Step add_scavengers->post_purification

Caption: Troubleshooting workflow for identifying and mitigating this compound oxidation.

Scavenger_Mechanism cluster_cleavage TFA Cleavage Environment cluster_peptide This compound Residues PG Protecting Groups (e.g., tBu) Cation Reactive Cations (R+) PG->Cation forms TFA TFA (Strong Acid) TFA->PG acts on Met Methionine (Thioether) Cation->Met attacks Scavenger Scavenger (e.g., Thiol) Cation->Scavenger trapped by MetO Methionine Sulfoxide (Met-O) Met->MetO oxidizes to Quenched Quenched Cation (Scavenger-R) Scavenger->Quenched forms

Caption: Role of scavengers in preventing Methionine oxidation during TFA cleavage.

References

Technical Support Center: Synthetic Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with synthetic Glumitocin.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: this compound is an analog of oxytocin with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2. It is also referred to as Ser 4-Gln 8-oxytocin.[1]

Q2: What is the expected solubility of this compound?

Q3: What are the primary factors that can affect the solubility of my synthetic this compound?

A3: Several factors can influence the solubility of synthetic this compound, including:

  • pH of the solution: Peptide solubility is generally lowest at its isoelectric point (pI). Adjusting the pH away from the pI can significantly improve solubility.[2]

  • Amino acid composition: The presence of hydrophobic and charged residues impacts how the peptide interacts with the solvent.[2]

  • Peptide concentration: Higher concentrations can lead to aggregation and precipitation.

  • Temperature: Gentle warming can sometimes aid dissolution, but excessive heat should be avoided to prevent degradation.[3]

  • Solvent choice: The polarity and type of solvent are critical for successful dissolution.[4][5]

Q4: Can I store this compound in solution?

A4: For long-term storage, it is recommended to store lyophilized peptides at -20°C.[6] If you need to store this compound in solution, it is best to prepare aliquots of a concentrated stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution can vary depending on the solvent and storage conditions.

Troubleshooting Guide: Solubility Problems

This guide provides a systematic approach to resolving common solubility issues encountered with synthetic this compound.

Problem 1: My synthetic this compound will not dissolve in water.

  • Question: I am trying to dissolve my lyophilized this compound in sterile water, but it is not going into solution. What should I do?

  • Answer:

    • Initial Assessment: First, ensure you have allowed the peptide to equilibrate to room temperature before adding the solvent.[7] Vortexing or brief sonication (3 bursts of 10 seconds with cooling on ice in between) can help facilitate dissolution.[7]

    • pH Adjustment: Since this compound has a net charge, its solubility is pH-dependent. Based on its amino acid sequence (with a free N-terminal amine and C-terminal amide), the peptide is likely to be basic. Therefore, adding a small amount of a dilute acid can help.

      • Protocol: Add 10-30% acetic acid dropwise to your peptide suspension while vortexing.[3][6] This should protonate acidic residues and increase solubility.

    • Use of Co-solvents: If pH adjustment is not sufficient or not desired for your experiment, you can try using a small amount of an organic co-solvent.

      • Protocol: First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4] Then, slowly add this concentrated peptide solution dropwise to your aqueous buffer while stirring. Caution: Do not exceed a final organic solvent concentration that is incompatible with your experimental system. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[4]

Problem 2: My this compound precipitates out of solution after initial dissolution.

  • Question: My this compound dissolved initially, but after some time, or upon dilution, it precipitated. Why is this happening and how can I prevent it?

  • Answer:

    • Reason: This often indicates that the peptide has reached its solubility limit in that specific buffer or that it is aggregating over time.

    • Solution:

      • Re-dissolve and Dilute: Try re-dissolving the precipitate using the original, more concentrated solvent (e.g., the small amount of organic solvent or acidic solution) before further dilution into the final aqueous buffer.

      • Change the Final Buffer: The composition of your final buffer can impact peptide stability. Consider using a different buffer system or adjusting the pH of your current buffer.

      • Work at a Lower Concentration: Your experiment may need to be conducted at a lower final concentration of this compound to maintain its solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2
Molecular Formula C43H65N13O12S2
Molecular Weight 1024.18 g/mol
Theoretical pI 7.5 - 8.5 (Estimated as a basic peptide)

Table 2: Recommended Solvents for Synthetic Peptides

SolventTypeRecommended forNotes
Sterile Water AqueousHydrophilic/Charged PeptidesFirst choice for peptides like this compound.
Dilute Acetic Acid (10-30%) Aqueous/AcidicBasic PeptidesHelps to solubilize peptides with a net positive charge.[3][6]
Dilute Ammonium Hydroxide Aqueous/BasicAcidic PeptidesNot recommended for this compound. Can cause disulfide bond formation in Cysteine-containing peptides.[8]
DMSO (Dimethyl Sulfoxide) OrganicHydrophobic/Neutral PeptidesUse a minimal amount to create a stock solution.[4] May not be suitable for all biological assays.
DMF (N,N-Dimethylformamide) OrganicHydrophobic/Neutral PeptidesAn alternative to DMSO, especially for peptides containing Cysteine.[5]
Acetonitrile, Methanol, Isopropanol OrganicHydrophobic/Neutral PeptidesCan be used for initial dissolution of very hydrophobic peptides.[4]

Experimental Protocols

Protocol 1: Solubility Testing of Synthetic this compound

  • Aliquot a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile, distilled water) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate for 10-20 seconds.

  • If the peptide remains insoluble, add a small volume (e.g., 5 µL) of 10% acetic acid and vortex again.

  • If the peptide is still insoluble, test a fresh aliquot with a small amount of an organic solvent like DMSO or DMF (e.g., 20 µL) to dissolve the peptide first, then dilute with water.

  • Observe the solution for any precipitation or cloudiness. A successfully dissolved peptide will result in a clear solution.

Protocol 2: Preparation of a Concentrated Stock Solution

  • Based on the results of the solubility test, choose the most appropriate solvent system.

  • Weigh the desired amount of lyophilized this compound.

  • Add the determined solvent or solvent mixture to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Ensure complete dissolution by vortexing and/or sonicating.

  • Filter the stock solution through a 0.22 µm filter to ensure sterility and remove any undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

This compound Signaling Pathway

As an analog of oxytocin, this compound is expected to bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[11] These events lead to various downstream cellular responses.

Glumitocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses Ca->Response PKC->Response This compound This compound This compound->OTR Binds

Caption: this compound activates the OTR, leading to downstream signaling via PLC.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address solubility challenges.

Troubleshooting_Workflow start Start: Lyophilized This compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_soluble1 Is it soluble? dissolve_water->check_soluble1 add_acid Add 10-30% acetic acid dropwise check_soluble1->add_acid No success Success: Soluble check_soluble1->success Yes check_soluble2 Is it soluble? add_acid->check_soluble2 use_organic Use minimal organic solvent (DMSO/DMF) then dilute check_soluble2->use_organic No check_soluble2->success Yes check_soluble3 Is it soluble? use_organic->check_soluble3 check_soluble3->success Yes fail Consult Technical Support for further analysis check_soluble3->fail No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Stabilizing Glumitocin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Glumitocin ([Ser4, Gln8]-oxytocin) is a structural analog of oxytocin. Due to the limited availability of stability data specific to this compound, this guide leverages the extensive research available for oxytocin as a close proxy. The principles of peptide degradation and stabilization are largely conserved for similar structures. Researchers should, however, validate these recommendations for their specific this compound formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability of lyophilized this compound, it is recommended to store it at -20°C or, preferably, at -80°C.[1] When stored under these conditions, away from light and moisture, the peptide can remain stable for years. For short-term storage of a few weeks to months, lyophilized this compound can be stored at room temperature, but cold storage is always preferred to minimize degradation.

Q2: How should I store this compound once it is reconstituted in a solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If you must store this compound in solution, it is advisable to:

  • Use a sterile buffer at a pH of approximately 4.5, as oxytocin has shown the greatest stability at this pH.[2]

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]

  • Store the aliquots at -20°C. For short-term storage (up to a week), 2-8°C is acceptable.[4]

Q3: What are the primary degradation pathways for this compound?

Based on studies with the analogous peptide oxytocin, the primary degradation pathways for this compound in aqueous solutions are likely to include:

  • Deamidation: The loss of an amide group, particularly from the glutamine (Gln) and asparagine (Asn) residues.

  • Disulfide Exchange/β-elimination: The disulfide bond between the cysteine residues is susceptible to cleavage, which can lead to the formation of trisulfides, tetrasulfides, and other related species.[2][5] This process can be initiated by a β-elimination reaction.[5]

  • Aggregation: Formation of dimers and larger aggregates, which can be concentration-dependent.[2]

  • Oxidation: The methionine (Met), cysteine (Cys), and tryptophan (Trp) residues, if present, are susceptible to oxidation.

Q4: What excipients can be used to stabilize this compound formulations?

Several excipients are used to stabilize peptide formulations. For a this compound solution, you might consider:

  • Buffers: An acetate buffer has been shown to be more effective than citrate/phosphate buffers for oxytocin stability.[6] Maintaining a pH around 4.5 is crucial.[2][7]

  • Preservatives: For multi-dose formulations, preservatives like chlorobutanol are often used.[8][9] However, be aware that some preservatives can promote aggregation.

  • Tonicity Modifiers: Sodium chloride is commonly used to make the formulation isotonic.[10]

Troubleshooting Guides

Issue 1: Loss of Potency in Reconstituted this compound

Symptoms:

  • Reduced biological activity in your assay.

  • Appearance of new peaks in your HPLC chromatogram.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Improper Storage Temperature Ensure reconstituted aliquots are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect pH of Solution Measure the pH of your reconstitution buffer. Adjust to pH 4.5 using an appropriate buffer system (e.g., acetate buffer).
Degradation due to Light Exposure Store solutions in amber vials or protect them from light.
Bacterial Contamination Use sterile buffers and aseptic techniques for reconstitution. Consider filtering the solution through a 0.22 µm filter.
Issue 2: Formation of Precipitates or Cloudiness in Solution

Symptoms:

  • Visible particles or turbidity in the this compound solution.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Aggregation This can be concentration-dependent. Try working with lower concentrations of this compound. Ensure the pH of the solution is optimal (around 4.5).
Poor Solubility Ensure the chosen solvent is appropriate for this compound. If solubility is an issue, consider using a small amount of an organic solvent like DMSO or acetonitrile to initially dissolve the peptide before diluting with the aqueous buffer.
Incompatibility with Buffer Components If using a complex buffer, consider switching to a simpler buffer system like sodium acetate to rule out incompatibility.

Data Presentation

Table 1: Summary of Oxytocin Stability Under Accelerated Conditions

TemperaturepHDegradation Rate Constant (kobs, day-1) at 0.1 mg/mL
70°C2.0~0.63
70°C4.5~0.391
70°C7.0Not specified, but higher than pH 4.5
70°C9.0Not specified, but the highest degradation rate
Data adapted from Hawe et al., 2009.[2]

Table 2: Recommended Storage Conditions for Oxytocin (as a proxy for this compound)

FormulationStorage ConditionDuration
Lyophilized Powder-20°C to -80°CSeveral years
Reconstituted Solution-20°CUp to 30 days[4]
Reconstituted Solution2-8°CUp to 21 days[4]
Reconstituted SolutionRoom Temperature (~23°C)Up to 21 days in some infusion solutions[4][11]
Note: Stability in solution is highly dependent on the specific formulation (pH, excipients).

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the purity and degradation of this compound.

1. Materials:

  • RP-HPLC system with UV detector
  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • This compound standard and samples
  • Appropriate diluent (e.g., Mobile Phase A)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL
  • Gradient:
  • 0-5 min: 95% A, 5% B
  • 5-35 min: Linear gradient to 65% A, 35% B
  • 35-40 min: Linear gradient to 5% A, 95% B
  • 40-45 min: Hold at 5% A, 95% B
  • 45-50 min: Return to initial conditions (95% A, 5% B)
  • Column Temperature: 30°C

3. Procedure:

  • Prepare a stock solution of this compound standard at a known concentration (e.g., 1 mg/mL) in the diluent.
  • Prepare working standards by diluting the stock solution.
  • Prepare samples from your stability study at the same concentration as the working standard.
  • Inject the standards and samples into the HPLC system.
  • Integrate the peak areas of the this compound peak and any degradation product peaks.
  • Calculate the percentage of remaining this compound and the percentage of each degradation product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_outcome Outcome reconstitute Reconstitute Lyophilized this compound aliquot Aliquot into Vials reconstitute->aliquot storage Store at Different Conditions (e.g., Temp, pH, Light) aliquot->storage sampling Sample at Time Points (t=0, 1, 2, 4 weeks, etc.) storage->sampling hplc RP-HPLC Analysis sampling->hplc ms LC-MS for Degradant ID hplc->ms data_analysis Data Analysis (Purity, Degradation Kinetics) hplc->data_analysis shelf_life Determine Shelf-Life data_analysis->shelf_life optimal_conditions Identify Optimal Storage Conditions data_analysis->optimal_conditions

Caption: Workflow for assessing the long-term stability of this compound.

degradation_pathway Inferred Degradation Pathways of this compound cluster_degradation Degradation Products This compound Native this compound Deamidated Deamidated Species This compound->Deamidated Hydrolysis (pH dependent) Disulfide Trisulfides & Tetrasulfides This compound->Disulfide β-elimination Aggregates Dimers & Higher Order Aggregates This compound->Aggregates Intermolecular Interactions Oxidized Oxidized Products This compound->Oxidized Oxidizing agents

Caption: Potential degradation pathways for this compound based on oxytocin studies.

References

Verifying Glumitocin sequence by Edman degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technisches Support-Center: Verifizierung der Glumitocin-Sequenz mittels Edman-Abbau

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen, FAQs und Fehlerbehebungsprotokolle für Forscher, die die Aminosäuresequenz von this compound mittels Edman-Abbau verifizieren.

Häufig gestellte Fragen (FAQs)

F1: Was ist die Aminosäuresequenz von this compound?

This compound ist ein Nonapeptid-Hormon mit der Sequenz Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2. Es ist eine Variante von Oxytocin, bei der die Aminosäure an Position 4 Serin (statt Glutamin) und an Position 8 Glutamin (statt Leucin) ist. Für eine erfolgreiche Sequenzierung muss die Disulfidbrücke zwischen den beiden Cystein-Resten (Cys1 und Cys6) durch Reduktion und Alkylierung gespalten werden.

F2: Ist der Edman-Abbau für die Sequenzierung von this compound geeignet?

Ja, der Edman-Abbau ist eine ideale Methode zur Bestimmung der N-terminalen Sequenz von kurzen Peptiden wie this compound.[1][2] Die Methode entfernt schrittweise einzelne Aminosäuren vom N-Terminus, die dann identifiziert werden.[3][4] Da this compound nur neun Reste lang ist, liegt es weit innerhalb der effektiven Reichweite der Methode, die typischerweise für Peptide bis zu 30-50 Reste zuverlässig ist.[2]

F3: Wie funktioniert der Edman-Abbau-Prozess im Überblick?

Der Prozess besteht aus einem sich wiederholenden Zyklus aus drei Hauptschritten:

  • Kopplung: Phenylisothiocyanat (PITC) reagiert unter alkalischen Bedingungen mit der N-terminalen Aminogruppe des Peptids.[1][5]

  • Spaltung: Unter sauren Bedingungen wird der markierte N-terminale Rest vom Rest des Peptids abgespalten.[3][5]

  • Konversion & Identifizierung: Der abgespaltene Aminosäurerest wird in ein stabileres Phenylthiohydantoin (PTH)-Derivat umgewandelt und mittels Hochleistungsflüssigkeitschromatographie (HPLC) identifiziert.[1][6] Der verkürzte Peptidrest durchläuft dann den nächsten Zyklus.

F4: Muss meine this compound-Probe speziell vorbereitet werden?

Ja. Die Probe muss hochrein sein, um eindeutige Ergebnisse zu gewährleisten. Außerdem ist es entscheidend, die Disulfidbrücke zwischen Cys1 und Cys6 durch Reduktion (z. B. mit DTT) und anschließende Alkylierung (z. B. mit Jodacetamid) zu spalten. Ohne diesen Schritt wird der Sequenzer nach dem ersten Cystein-Rest anhalten oder unklare Ergebnisse liefern.

Anleitung zur Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsansätze
Kein Signal im ersten Zyklus 1. Der N-Terminus des Peptids ist blockiert (z. B. durch Acetylierung).[2][7]2. Unzureichende Probenmenge.3. Falsche Pufferbedingungen.1. Überprüfen Sie das erwartete Molekulargewicht mittels Massenspektrometrie (MS), um posttranslationale Modifikationen zu identifizieren.2. Führen Sie eine Aminosäureanalyse durch, um die Probenmenge genau zu quantifizieren. Es werden typischerweise 1-10 Pikomol benötigt.[3]3. Stellen Sie sicher, dass der pH-Wert für die Kopplungsreaktion korrekt (alkalisch, pH 8-9) ist.[5]
Geringe Signalausbeute in allen Zyklen 1. Geringe Reinheit der Probe.2. Probenverlust während der Vorbereitung oder Injektion.3. Ineffiziente Reaktion aufgrund von Verunreinigungen.1. Reinigen Sie die Probe mittels Umkehrphasen-HPLC.2. Überprüfen Sie die Kalibrierung des Sequenzers mit einer Standardprobe (z. B. β-Lactoglobulin).3. Verwenden Sie ausschließlich hochreine Reagenzien und Lösungsmittel.
Signal bricht nach Zyklus 1 oder 6 ab Die Disulfidbrücke zwischen Cys1 und Cys6 wurde nicht oder nur unvollständig gespalten.Wiederholen Sie das Experiment und stellen Sie sicher, dass die Reduktions- und Alkylierungsschritte vollständig waren. Überprüfen Sie die Konzentration und Aktivität der Reagenzien (DTT, Jodacetamid).
Mehrdeutige Ergebnisse für Serin (Zyklus 4) PTH-Serin ist unter den sauren Bedingungen des Edman-Abbaus instabil und kann zu Dehydroalanin zerfallen, was zu einem unklaren oder fehlenden Peak im Chromatogramm führt.1. Suchen Sie nach dem charakteristischen Zerfallsprodukt im HPLC-Chromatogramm.2. Vergleichen Sie das Ergebnis sorgfältig mit dem Chromatogramm eines PTH-Serin-Standards.3. Eine Bestätigung durch Massenspektrometrie kann hilfreich sein.
Hohes Hintergrundrauschen oder "Lag"-Peaks 1. Unvollständige Kopplungs- oder Spaltungsreaktionen im vorherigen Zyklus ("Lag").2. Vorzeitige Spaltung von Peptidbindungen.3. Verunreinigungen in der Probe oder den Reagenzien.1. Optimieren Sie die Reaktionszeiten und -temperaturen im Sequenzerprogramm.2. Stellen Sie sicher, dass wasserfreie Bedingungen während der Spaltung eingehalten werden.[5]3. Führen Sie einen "Blindlauf" nur mit Reagenzien durch, um die Systemreinheit zu überprüfen.

Experimentelles Protokoll

Protokoll 1: Reduktion und Alkylierung von this compound
  • Lösen der Probe: Lösen Sie ca. 100 pmol this compound in 20 µL Reduktionspuffer (z. B. 0.1 M Tris-HCl, pH 8.5, 2 mM EDTA).

  • Reduktion: Fügen Sie Dithiothreitol (DTT) zu einer Endkonzentration von 10 mM hinzu. Inkubieren Sie die Probe für 1 Stunde bei 50 °C.

  • Alkylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie Jodacetamid zu einer Endkonzentration von 25 mM hinzu. Inkubieren Sie für 30 Minuten im Dunkeln bei Raumtemperatur.

  • Aufreinigung: Entsalzen Sie die Probe und entfernen Sie überschüssige Reagenzien mittels einer C18-ZipTip®-Pipettenspitze oder durch HPLC-Aufreinigung.

  • Trocknung: Trocknen Sie die Probe im Vakuumzentrifugator.

Protokoll 2: Automatisierte Edman-Sequenzierung
  • Probenvorbereitung: Lösen Sie die getrocknete, reduzierte und alkylierte this compound-Probe in 20 µL des vom Gerätehersteller empfohlenen Lösungsmittels (z. B. 30 % Acetonitril).

  • Laden der Probe: Applizieren Sie die Probe auf die Polyvinylidendifluorid (PVDF)-Membran oder den Filter des Sequenzers.

  • Start des Laufs: Starten Sie das vorprogrammierte Sequenzierungsprogramm für 9 Zyklen.

  • Datenanalyse: Die abgespaltenen PTH-Aminosäuren werden nach jedem Zyklus automatisch in ein HPLC-System injiziert.[1]

  • Identifizierung: Identifizieren Sie die Aminosäure in jedem Zyklus, indem Sie die Retentionszeit des Peaks mit denen von PTH-Standard-Aminosäuren vergleichen.[8]

  • Quantifizierung: Berechnen Sie die Ausbeute für jeden Zyklus, um die Effizienz der Sequenzierung zu bewerten.

Quantitative Datenauswertung

Die Ergebnisse einer erfolgreichen Edman-Sequenzierung von this compound können wie folgt zusammengefasst werden. Beachten Sie, dass die Ausbeute typischerweise mit jedem Zyklus leicht abnimmt (ca. 90-95 % Effizienz pro Zyklus).

ZyklusIdentifizierte Aminosäure (PTH)Erwartete AminosäureAusbeute (pmol)Lag (pmol)
1Cys (Carboxymethyl)Cys85.23.1
2TyrTyr80.13.5
3IleIle75.53.3
4SerSer65.3*4.0
5AsnAsn68.93.8
6Cys (Carboxymethyl)Cys62.14.2
7ProPro58.53.9
8GlnGln54.04.5
9GlyGly49.84.1

*Die geringere Ausbeute für Serin ist aufgrund seiner Instabilität während des Prozesses zu erwarten.

Visualisierung des Arbeitsablaufs

Edman_Degradation_Workflow cluster_peptide Peptid-Probe cluster_cycle Edman-Abbau-Zyklus cluster_analysis Analyse Start_Peptide This compound (N-Terminus frei) Coupling 1. Kopplung (PITC, alkalischer Puffer) Start_Peptide->Coupling PTC_Peptide PTC-Peptid Derivat Coupling->PTC_Peptide Cleavage 2. Spaltung (Wasserfreie Säure, z.B. TFA) PTC_Peptide->Cleavage ATZ_Amino_Acid ATZ-Aminosäure Cleavage->ATZ_Amino_Acid Short_Peptide Verkürztes Peptid (N-1 Reste) Cleavage->Short_Peptide trennt sich ab Conversion 3. Konversion (Wässrige Säure) ATZ_Amino_Acid->Conversion Repeat_Cycle Nächster Zyklus Short_Peptide->Repeat_Cycle PTH_Amino_Acid Stabiles PTH-Derivat Conversion->PTH_Amino_Acid HPLC 4. Identifizierung (HPLC-Analyse) PTH_Amino_Acid->HPLC Result Identifizierte Aminosäure HPLC->Result Repeat_Cycle->Coupling Wiederholung für N-1

Abbildung 1: Schematischer Arbeitsablauf des Edman-Abbaus zur Peptidsequenzierung.

References

Validation & Comparative

A Comparative Analysis of Glumitocin and Vasotocin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances, functional divergences, and signaling pathways of two key nonapeptide hormones.

This guide provides a comprehensive comparative analysis of Glumitocin and Vasotocin, two nonapeptide hormones crucial to understanding the evolutionary diversity of neurohypophysial signaling. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare the performance and characteristics of these peptides.

Introduction: An Evolutionary Perspective

This compound and Vasotocin belong to the vasopressin/oxytocin superfamily of nonapeptide hormones, which play critical roles in a wide array of physiological processes across vertebrates.[1] Vasotocin ([Arg8]-oxytocin) is considered the ancestral neurohypophysial hormone in non-mammalian vertebrates, acting as a homolog to both vasopressin and oxytocin in mammals.[2][3] It is a key regulator of osmoregulation, cardiovascular function, and social behaviors.[2] this compound ([Ser4, Gln8]-oxytocin) is a less common oxytocin-like peptide that has been identified in cartilaginous fish, such as the ray (Raia clavata).[4] Understanding the comparative pharmacology of these two peptides offers insights into the structure-activity relationships and the evolutionary divergence of nonapeptide signaling systems.

Structural Comparison

Both this compound and Vasotocin are nine-amino-acid peptides with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a six-amino-acid ring and a three-amino-acid tail. Their primary structural difference lies in the amino acid residues at positions 4 and 8.

Peptide Amino Acid Sequence Position 4 Position 8
This compound Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH2SerineGlutamine
Vasotocin Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH2GlutamineArginine

Table 1: Amino Acid Sequence Comparison of this compound and Vasotocin.

The substitution of Glutamine with Serine at position 4 and Arginine with Glutamine at position 8 in this compound compared to Vasotocin is expected to significantly alter its receptor binding affinity and functional activity. The basic arginine residue at position 8 in Vasotocin is crucial for its vasopressor and antidiuretic activities, mediated through vasopressin-type receptors.[5] The neutral glutamine at this position in this compound suggests a more oxytocin-like profile.

Receptor Binding and Functional Activity: A Data-Driven Comparison

Direct comparative studies providing quantitative data on the receptor binding affinities and functional potencies of this compound and Vasotocin are limited. However, by compiling data from various sources, a comparative overview can be constructed.

Ligand Receptor Type Species/Tissue Binding Affinity (Ki/Kd) Functional Potency (EC50/IC50) Reference
Vasotocin V1aRSyrian Hamster BrainKi = 4.70 nM-[6]
Vasotocin OTRSyrian Hamster BrainKi = 36.1 nM-[6]
Vasotocin Vascular Smooth MuscleTrout (Oncorhynchus mykiss)-EC50 for contraction[7]
This compound --Data not availableData not available-

Table 2: Comparative Receptor Binding and Functional Potency Data.

Note: The absence of quantitative data for this compound highlights a significant gap in the current literature.

A 1968 study on the synthesis and pharmacological properties of this compound reported its effects on rat uterus and frog urinary bladder, suggesting some level of biological activity, though specific quantitative data such as EC50 or pA2 values were not provided in the abstract.[8] The presence of a neutral amino acid at position 8 in this compound suggests it would likely exhibit lower affinity for vasopressin-type receptors and potentially a higher affinity for oxytocin-type receptors compared to Vasotocin.

Signaling Pathways

Both this compound and Vasotocin are expected to exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of intracellular second messenger systems.

Vasotocin Signaling:

Vasotocin is known to activate multiple signaling pathways depending on the receptor subtype it binds to.

  • V1-type receptors: Activation of V1-type receptors by Vasotocin typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • V2-type receptors: Binding of Vasotocin to V2-type receptors generally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

Vasotocin_Signaling Vasotocin Vasotocin V1R V1 Receptor Vasotocin->V1R V2R V2 Receptor Vasotocin->V2R PLC Phospholipase C V1R->PLC AC Adenylyl Cyclase V2R->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_V1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 Cellular_Response_V2 Cellular Response (e.g., water reabsorption) PKA->Cellular_Response_V2

Figure 1: Vasotocin Signaling Pathways.

This compound Signaling:

Given its structural similarity to oxytocin, this compound is hypothesized to primarily activate oxytocin-type receptors. This would likely involve the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, similar to the V1-type receptor pathway for Vasotocin.

Glumitocin_Signaling This compound This compound OTR Oxytocin-type Receptor This compound->OTR PLC Phospholipase C OTR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Hypothesized this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for receptor binding and functional assays relevant to the study of this compound and Vasotocin.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound or Vasotocin) by measuring its ability to displace a radiolabeled ligand from a receptor.

Workflow:

Receptor_Binding_Assay Start Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor ligand Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Figure 3: Receptor Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radiolabeled ligand (e.g., [3H]-Vasopressin or a selective oxytocin receptor radioligand) and a range of concentrations of the unlabeled competitor ligand (this compound or Vasotocin).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a ligand to activate a Gq-coupled receptor by detecting changes in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Assay Start Culture cells expressing the receptor of interest Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Start->Load Stimulate Stimulate cells with varying concentrations of the agonist (this compound or Vasotocin) Load->Stimulate Measure Measure changes in fluorescence intensity over time using a fluorescence plate reader Stimulate->Measure Analyze Analyze data to determine EC50 Measure->Analyze

Figure 4: Calcium Mobilization Assay Workflow.

Detailed Steps:

  • Cell Culture: Plate cells stably or transiently expressing the receptor of interest in a multi-well plate and grow to an appropriate confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.

  • Stimulation: Add varying concentrations of the agonist (this compound or Vasotocin) to the wells.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader equipped for fluorescence detection.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion and Future Directions

The comparative analysis of this compound and Vasotocin reveals a fascinating glimpse into the evolutionary diversification of nonapeptide hormones. While Vasotocin is a well-characterized hormone with dual vasopressin- and oxytocin-like functions in non-mammalian vertebrates, this compound remains a more enigmatic peptide. Based on its structure, this compound is predicted to have a pharmacological profile more closely resembling oxytocin.

A significant knowledge gap exists regarding the quantitative pharmacology of this compound. Future research should focus on:

  • Pharmacological Characterization: Conducting comprehensive receptor binding and functional assays for this compound across a range of vasopressin and oxytocin receptor subtypes from various species.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and Vasotocin in the same experimental systems to obtain reliable comparative data.

  • Identification of Endogenous Receptors: Identifying the native receptor(s) for this compound in cartilaginous fish to understand its physiological role in its native context.

Addressing these research questions will not only illuminate the specific functions of this compound but also provide a deeper understanding of the structure-function relationships that have driven the evolution of the vasopressin/oxytocin signaling superfamily. This knowledge is invaluable for the rational design of novel, selective ligands for vasopressin and oxytocin receptors for therapeutic applications.

References

A Comparative Analysis of Glumitocin Receptor Affinity Across Vertebrate and Invertebrate Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Glumitocin, a key neuropeptide, to its receptor across a diverse range of species. As direct research on "this compound" is not available in current scientific literature, this guide will draw upon the extensive data available for the homologous and evolutionarily conserved vasopressin/oxytocin superfamily of neuropeptides and their receptors. This family of peptides, including vasopressin, oxytocin, and their non-mammalian vertebrate counterpart, vasotocin, provides a robust framework for understanding the potential comparative pharmacology of a this compound-like molecule.

The data presented herein has been aggregated from multiple studies to offer a broad comparative perspective. This guide details the binding affinities (Kd and Ki values), outlines the experimental protocols used to determine these values, and illustrates the associated signaling pathways.

Data Presentation: this compound (Vasopressin/Oxytocin-like) Receptor Binding Affinities

The following table summarizes the binding affinities of various endogenous ligands to their respective receptors in different species. The dissociation constant (Kd) represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd value indicating higher affinity. The inhibition constant (Ki) reflects the affinity of an unlabeled competing ligand.

SpeciesReceptorLigandAffinity Constant (nM)Assay TypeReference
Vertebrates
Syrian Hamster (Mesocricetus auratus)Oxytocin Receptor (OTR)OxytocinKi = 4.28Competition Binding[1]
V1a Vasopressin Receptor (V1aR)Arginine VasopressinKi = 4.70Competition Binding[1]
Oxytocin Receptor (OTR)Arginine VasopressinKi = 36.1Competition Binding[1]
V1a Vasopressin Receptor (V1aR)OxytocinKi = 495.2Competition Binding[1]
Human (Homo sapiens) - MyometriumOxytocin Receptor (OTR)OxytocinKd = 1.6Saturation Binding[]
Human (Homo sapiens) - HEK293 CellsOxytocin Receptor (OTR)OxytocinKd = 0.56Saturation Binding[]
Rat (Rattus norvegicus)V1a Vasopressin ReceptorArginine VasopressinEC50 values reportedFunctional Assay (Contraction)[3]
Coyote (Canis latrans)Oxytocin Receptor (OTR)L-368,899 (Antagonist)Affinity = 12 nMNot Specified[4]
Invertebrates
Red Flour Beetle (Tribolium castaneum)Inotocin ReceptorInotocinEC50 = 5 x 10-9 MFunctional Assay (Calcium Mobilization)

Experimental Protocols

The determination of receptor binding affinity is crucial for understanding ligand-receptor interactions. The most common methods employed are radioligand saturation and competition binding assays.

Protocol 1: Radioligand Saturation Binding Assay

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the this compound (or analogous) receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.[5]

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]

  • Protein concentration is determined using a standard method like the BCA assay.[5]

2. Incubation:

  • A constant amount of membrane preparation is incubated with increasing concentrations of the radioligand (e.g., [3H]-Oxytocin or [125I]-Vasopressin analogue).[6]

  • Two sets of reactions are prepared: one for total binding and another for non-specific binding, which includes a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[6]

  • Incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[5]

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[5]

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.[5]

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

  • The resulting saturation curve is analyzed using non-linear regression to determine the Kd and Bmax values.[5]

Protocol 2: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for receptor binding.

1. Membrane Preparation:

  • Follow the same procedure as in the saturation binding assay.

2. Incubation:

  • A fixed concentration of radioligand (typically at or below its Kd) and a constant amount of membrane preparation are incubated with a range of concentrations of the unlabeled competing compound.[6]

  • The incubation conditions (temperature and time) are the same as for the saturation assay to ensure equilibrium is reached.[5]

3. Separation and Counting:

  • The separation and counting steps are identical to the saturation binding assay.[5]

4. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the concentration of the competing ligand.

  • The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value.[6]

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathways and Visualizations

This compound-like receptors are typically G-protein coupled receptors (GPCRs). Upon ligand binding, they primarily signal through two major pathways: the Gq/phospholipase C pathway and the Gs/adenylyl cyclase pathway.

Gq/Phospholipase C (PLC) Signaling Pathway

This is the canonical signaling pathway for most oxytocin and V1 vasopressin receptors.

Gq_Signaling Ligand This compound Receptor This compound Receptor (GPCR) Ligand->Receptor G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca²⁺ Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Gq-mediated signaling cascade of the this compound receptor.

Gs/Adenylyl Cyclase (AC) Signaling Pathway

While less common for this receptor family, some subtypes, like the V2 vasopressin receptor, couple to Gs proteins.

Gs_Signaling Ligand This compound Receptor This compound Receptor (GPCR) Ligand->Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Gs-mediated signaling cascade of the this compound receptor.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the key steps in a typical competition binding assay.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare Membranes from cells/tissue Incubation 4. Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (fixed concentration) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Competitor (serial dilutions) Competitor_Prep->Incubation Filtration 5. Filter to separate bound from free ligand Incubation->Filtration Counting 6. Quantify radioactivity (scintillation counting) Filtration->Counting Analysis 7. Plot data and calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competition radioligand binding assay.

References

Glumitocin's Interaction with Oxytocin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity of Glumitocin with oxytocin receptors, presenting a detailed comparison with oxytocin, including experimental data and methodologies.

Introduction

This compound, a naturally occurring neurohypophyseal peptide, is an analog of oxytocin with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH2 ([Ser4, Gln8]-oxytocin). First isolated from the cartilaginous fish, the ray (Raia clavata), its structural similarity to oxytocin suggests a potential for cross-reactivity with oxytocin receptors (OTR), a class of G protein-coupled receptors. Understanding the binding affinity and functional activity of this compound at the OTR is crucial for assessing its potential physiological roles and pharmacological applications. This guide provides a comparative analysis of this compound and oxytocin, summarizing the available quantitative data and detailing the experimental protocols used for their evaluation.

Comparative Analysis of Receptor Activation

A key study investigating the structure-activity relationship of oxytocin analogs revealed that an analog with a serine substitution at position 4 ([Ser4]-oxytocin) exhibited approximately 8% of the agonist activity of oxytocin. As this compound contains this serine substitution, this data point provides a valuable, albeit partial, measure of its expected potency at the oxytocin receptor. The additional substitution at position 8 (glutamine in this compound versus leucine in oxytocin) will also influence the overall activity, and further studies are required to precisely quantify the combined effect.

CompoundAmino Acid SequenceRelative Agonist Activity (%)
Oxytocin Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu -Gly-NH2100
This compound Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH2~8*

*Based on the activity of [Ser4]-oxytocin analog.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the oxytocin receptor is presumed to initiate the same signaling cascade as oxytocin, leading to various physiological responses, most notably uterine muscle contraction.

This compound-Oxytocin Receptor Signaling Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq_11 Gq/11 Protein OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC->Contraction Sensitizes

This compound-OTR Signaling Cascade

The experimental workflow to determine the cross-reactivity of this compound with oxytocin receptors typically involves both binding and functional assays.

Experimental Workflow for Assessing this compound Cross-Reactivity cluster_binding Binding Assays cluster_functional Functional Assays Receptor_Prep Prepare Membranes from Cells Expressing OTR Competition Competition Binding Assay (Fixed [³H]Oxytocin vs. Increasing [this compound]) Receptor_Prep->Competition Radioligand Radiolabeled Oxytocin ([³H]Oxytocin) Radioligand->Competition Measurement_B Measure Bound Radioactivity Competition->Measurement_B Analysis_B Calculate Ki Value Measurement_B->Analysis_B Tissue_Prep Isolate Rat Uterine Tissue Organ_Bath Mount Tissue in Organ Bath Tissue_Prep->Organ_Bath Stimulation Apply Increasing Concentrations of this compound Organ_Bath->Stimulation Measurement_F Record Uterine Contractions Stimulation->Measurement_F Analysis_F Calculate EC50 and Relative Potency Measurement_F->Analysis_F

Workflow for this compound-OTR Interaction Studies

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the interaction of this compound with oxytocin receptors.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells recombinantly expressing the human oxytocin receptor.

  • [³H]Oxytocin (radioligand).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]Oxytocin (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Isolated Rat Uterus Assay (Functional Assay)

This bioassay measures the contractile response of uterine tissue to a test compound, providing a measure of its functional potency (EC50) as an agonist at the oxytocin receptor.

Materials:

  • Female rat (typically pre-treated with estrogen to sensitize the uterus).

  • De Jalon's physiological salt solution.

  • Test compound (this compound) and Oxytocin (as a standard) at various concentrations.

  • Organ bath with a force transducer and recording system.

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect out the uterine horns. Place the tissue in oxygenated De Jalon's solution.

  • Mounting: Mount a segment of the uterine horn in an organ bath containing De Jalon's solution, maintained at 37°C and continuously aerated. Attach one end of the tissue to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) until regular, spontaneous contractions are observed.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound (this compound) or the standard (Oxytocin) to the organ bath in a cumulative manner.

  • Recording: Record the contractile force generated by the uterine tissue at each concentration.

  • Data Analysis: Plot the contractile response as a function of the log concentration of the agonist. Fit the data to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax). The relative potency of this compound can be calculated by comparing its EC50 to that of oxytocin.

Conclusion

The available evidence indicates that this compound exhibits cross-reactivity with oxytocin receptors, acting as a partial agonist with a significantly lower potency compared to oxytocin. The serine substitution at position 4 is a key determinant of this reduced activity. Further research employing modern radioligand binding assays and a broader range of functional assays is necessary to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent or a research tool. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.

Efficacy of Glumitocin and Isotocin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of Glumitocin and Isotocin. This document provides an objective analysis based on available structural data, presumed signaling pathways, and established experimental protocols for analogous compounds.

Introduction

This compound and Isotocin are nonapeptide hormones belonging to the vasopressin/oxytocin superfamily. Structurally, they are analogs of oxytocin, a well-studied hormone with significant roles in social bonding, reproduction, and other physiological processes. This compound ([Ser⁴, Gln⁸]-oxytocin) and Isotocin ([Ser⁴, Ile⁸]-oxytocin) are primarily found in non-mammalian vertebrates, particularly fish, where they are implicated in reproductive and social behaviors. This guide aims to provide a comparative overview of their efficacy, drawing upon their molecular structures and the known signaling pathways of the broader oxytocin family of peptides. Due to a lack of direct comparative studies in the current body of scientific literature, this guide will focus on providing the foundational information necessary for researchers to design and execute experiments to determine their relative potencies and receptor affinities.

Molecular Structure and Inferred Function

The primary amino acid sequences of this compound and Isotocin reveal their close relationship to oxytocin:

  • Oxytocin: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂

  • This compound: Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH₂[1]

  • Isotocin: Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Ile -Gly-NH₂[1]

Both peptides share a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure characteristic of this hormone family. The key differences lie at positions 4 and 8. Both this compound and Isotocin have a serine residue at position 4, distinguishing them from the glutamine in oxytocin. The variation at position 8—glutamine in this compound versus isoleucine in Isotocin—is the primary structural difference between these two molecules and is expected to be a key determinant of any differences in their receptor binding affinity and biological activity.

Given their structural similarity to oxytocin, it is highly probable that this compound and Isotocin exert their effects through the oxytocin receptor (OTR) or closely related G-protein coupled receptors.[2][3][4][5][6] The primary signaling cascade initiated by oxytocin receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a significant gap in the direct comparative analysis of this compound and Isotocin efficacy. At present, there are no published studies providing quantitative data such as receptor binding affinities (Kd, Ki), potency (EC₅₀), or efficacy (Emax) that directly compare these two peptides. One study noted that arginine-vasotocin (AVT) demonstrates a lower potency in activating teleost Isotocin receptors when compared to Isotocin itself, though specific quantitative binding data was not provided. Another study confirmed that both Isotocin and AVT can bind to the Isotocin receptor 1 (ITR1), but did not offer a quantitative comparison of their binding affinities.

To facilitate future research in this area, the following table templates are provided for the systematic recording of experimental data.

Table 1: Comparative Receptor Binding Affinities

LigandReceptorKi (nM)IC₅₀ (nM)Kd (nM)Experimental SystemReference
This compound
Isotocin
Oxytocin (Control)

Table 2: Comparative In Vitro Potency and Efficacy

LigandAssay TypeEC₅₀ (nM)Emax (% of Control)Cell Line/TissueReference
This compound
Isotocin
Oxytocin (Control)

Experimental Protocols

To address the current knowledge gap, researchers can adapt established protocols for studying oxytocin receptor ligands. The following are detailed methodologies for key experiments to determine the comparative efficacy of this compound and Isotocin.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound and Isotocin for the oxytocin receptor.

a. Materials:

  • Cell membranes prepared from cells stably expressing the human oxytocin receptor (e.g., HEK293-hOTR cells).

  • Radioligand: [³H]-Oxytocin or a suitable iodinated antagonist like [¹²⁵I]-ornithine vasotocin analogue ([¹²⁵I]-OVTA).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

  • Unlabeled ligands: this compound, Isotocin, and unlabeled oxytocin (for competition).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

b. Method:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Competition Binding Assay: In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of the unlabeled competitor (this compound, Isotocin, or oxytocin), and 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation. Incubate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the potency (EC₅₀) of this compound and Isotocin in activating the oxytocin receptor, leading to an increase in intracellular calcium.

a. Materials:

  • HEK293 cells stably expressing the human oxytocin receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound, Isotocin, and oxytocin stock solutions.

  • Fluorescent plate reader with an injection system.

b. Method:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence, inject varying concentrations of this compound, Isotocin, or oxytocin.

  • Signal Detection: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Visualizations

Signaling Pathway

The presumed signaling pathway for this compound and Isotocin, based on the known mechanism of oxytocin, is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound / Isotocin OTR Oxytocin Receptor (OTR) Ligand->OTR Binds to Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Presumed signaling pathway for this compound and Isotocin.

Experimental Workflow

The general workflow for comparing the efficacy of this compound and Isotocin is outlined in the following diagram.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (this compound, Isotocin) Binding_Assay Receptor Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assay (Determine EC₅₀, Emax) Peptide_Synthesis->Functional_Assay Cell_Culture Cell Culture (hOTR expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Comparison Comparative Analysis of Efficacy Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison Conclusion Conclusion on Relative Potency Data_Comparison->Conclusion

Caption: Experimental workflow for efficacy comparison.

Conclusion

While this compound and Isotocin are structurally distinct analogs of oxytocin, a direct, data-driven comparison of their efficacy is currently hampered by a lack of published research. This guide provides the necessary theoretical framework, including their structures, presumed signaling pathways, and detailed experimental protocols, to enable researchers to conduct the studies required to elucidate their comparative pharmacology. The provided table templates and workflow diagrams are intended to support the systematic investigation and clear presentation of these much-needed experimental findings. Future research in this area will be crucial for understanding the nuanced roles of these peptides in vertebrate physiology and for their potential development as pharmacological tools or therapeutic agents.

References

A Comparative Analysis of Mesotocin and the Elusive Glumitocin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the functional characteristics of Mesotocin, a key non-mammalian neurohormone, is presented below. This guide also addresses the current scientific understanding of Glumitocin, a putative synthetic analog of oxytocin.

Executive Summary

For researchers and professionals in drug development, understanding the nuanced differences between neurohypophyseal hormones is critical for targeted therapeutic design. This guide provides a detailed comparison of Mesotocin ([Ile8]-oxytocin), the primary oxytocin-like peptide in birds, reptiles, and amphibians, with the available information on this compound ([Gln8]-oxytocin).

It is important to note at the outset that "this compound" does not appear to be a naturally occurring neuropeptide. A thorough review of the scientific literature reveals a significant lack of experimental data on its synthesis, receptor binding affinity, physiological effects, and signaling pathways. Consequently, a direct functional comparison with Mesotocin based on published evidence is not feasible at this time. This guide will therefore focus on presenting the well-documented functional aspects of Mesotocin, providing a comparative context with the extensively studied mammalian hormone, Oxytocin ([Leu8]-oxytocin), and will clearly delineate the absence of data for this compound.

Mesotocin: A Functional Overview

Mesotocin is a nonapeptide hormone that plays a crucial role in regulating a variety of social and reproductive behaviors in non-mammalian vertebrates. Its structure is highly similar to that of oxytocin, differing only by the substitution of isoleucine for leucine at the 8th amino acid position.

Physiological Roles and Effects

Mesotocin is implicated in a range of physiological processes, including:

  • Reproduction: In avian species, Mesotocin is involved in oviposition, the process of laying eggs. It has been shown to increase the sensitivity of the hen oviduct uterus to arginine vasotocin (AVT), the avian equivalent of vasopressin, thereby facilitating egg-laying.

  • Social Behavior: Studies in various bird species have demonstrated that Mesotocin can modulate social behaviors. For instance, it has been shown to influence prosocial behaviors in pinyon jays. However, its role in social bonding appears to be less pronounced than that of oxytocin in mammals.

  • Aggression: The influence of Mesotocin on aggressive behaviors can be species- and context-dependent. Some studies suggest a role for Mesotocin in modulating aggression, although the effects are not always consistent.

  • Neurosteroid Synthesis: Research in amphibians has indicated that Mesotocin can stimulate the biosynthesis of neurosteroids in the brain, suggesting a mechanism through which it may influence behavior.[1]

Quantitative Data on Mesotocin

The following table summarizes the available quantitative data on Mesotocin's receptor binding and physiological effects. Due to the lack of data for this compound, this section focuses solely on Mesotocin.

ParameterSpeciesTissue/ReceptorValueReference
Receptor Binding
Binding Affinity (Kd)ChickenUterine AVT ReceptorIncreased by Mesotocin[2]
Binding Capacity (Bmax)ChickenUterine AVT ReceptorDecreased by Mesotocin[2]
Receptor ActivationChickenMesotocin Receptor (MTR)Activated by Mesotocin and AVT with similar potencies[3]
Physiological Effects
OvipositionChickenIn vivo1 µ g/hen of Mesotocin increased AVT-induced oviposition[2]
Prosocial BehaviorPinyon JayIn vivoAdministration of Mesotocin increased prosocial choices[4]

Experimental Protocols

Radioligand Binding Assay for Mesotocin Receptor

This protocol is a generalized representation based on methodologies used in the study of neuropeptide receptors.

  • Membrane Preparation: Tissues of interest (e.g., oviduct, brain regions) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the membrane fraction. The final pellet is resuspended in a binding buffer.

  • Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-Mesotocin) in the presence or absence of unlabeled competing ligands (Mesotocin, AVT, etc.) at varying concentrations.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. Binding affinity (Kd) and receptor density (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Behavioral Assay for Prosociality in Pinyon Jays

The following is a summary of the experimental design used to assess the effect of Mesotocin on prosocial behavior in pinyon jays.[4]

  • Subjects: Socially housed pinyon jays are used in the study.

  • Apparatus: A testing cage is designed with a mechanism that allows a subject bird to make a choice that results in a food reward for itself, for another bird (the recipient), or for both.

  • Procedure:

    • Habituation: Birds are habituated to the testing apparatus and the procedure.

    • Treatment: Subjects are intranasally administered with either Mesotocin or a saline control.

    • Prosocial Choice Task: Following a set time after administration, the subject bird is presented with a choice. For example, pulling one lever delivers food only to the subject, while pulling another lever delivers food to both the subject and a recipient bird in an adjacent, visible compartment.

  • Data Collection and Analysis: The choices made by the birds in the Mesotocin and control groups are recorded and statistically analyzed to determine if Mesotocin administration significantly increases the frequency of prosocial choices.

Signaling Pathways and Experimental Workflow

Mesotocin/Oxytocin Signaling Pathway

Mesotocin, like oxytocin, is known to bind to a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway, leading to an increase in intracellular calcium concentration.

Mesotocin_Signaling Mesotocin Mesotocin MTR Mesotocin Receptor (GPCR) Mesotocin->MTR G_protein Gαq/11 MTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Mesotocin Signaling Pathway.

Experimental Workflow for Comparing Neuropeptide Analogs

The following diagram illustrates a logical workflow for the preclinical comparison of two neuropeptide analogs, such as Mesotocin and a novel synthetic compound like this compound.

Experimental_Workflow start Start: Synthesize & Purify Neuropeptide Analogs in_vitro In Vitro Studies start->in_vitro receptor_binding Receptor Binding Assays (Affinity & Selectivity) in_vitro->receptor_binding cell_signaling Cell-Based Signaling Assays (e.g., Ca²⁺ flux, IP3 accumulation) in_vitro->cell_signaling ex_vivo Ex Vivo Studies receptor_binding->ex_vivo data_analysis Data Analysis & Comparative Assessment receptor_binding->data_analysis cell_signaling->ex_vivo cell_signaling->data_analysis tissue_bath Isolated Tissue Bath Experiments (e.g., uterine strip contraction) ex_vivo->tissue_bath in_vivo In Vivo Studies tissue_bath->in_vivo tissue_bath->data_analysis behavioral Behavioral Assays (Social, Reproductive) in_vivo->behavioral physiological Physiological Measurements (e.g., hormone levels, cardiovascular) in_vivo->physiological pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd behavioral->data_analysis physiological->data_analysis pk_pd->data_analysis conclusion Conclusion: Functional Profile Comparison data_analysis->conclusion

Figure 2: Preclinical Neuropeptide Comparison Workflow.

Conclusion

Mesotocin is a functionally significant neuropeptide in non-mammalian vertebrates, with well-documented roles in reproduction and social behavior. In contrast, this compound remains a hypothetical analog with no available scientific data to support a functional comparison. Future research, following a rigorous experimental workflow as outlined, would be necessary to elucidate the functional properties of this compound and determine any potential therapeutic utility. For researchers in this field, Mesotocin provides a valuable template for understanding the evolution and diverse functions of oxytocin-like peptides.

References

A Comparative Guide to Glumitocin and Oxytocin: Effects on Uterine Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glumitocin and oxytocin, focusing on their effects on uterine contraction. While oxytocin is a well-established therapeutic agent for inducing and augmenting labor, this compound, a closely related peptide, has also been investigated for its pharmacological properties. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a clear and objective comparison for research and drug development purposes.

Executive Summary

Oxytocin is a potent uterotonic agent that acts via a well-characterized G-protein coupled receptor (GPCR) to induce myometrial contractions. Its synthetic form is widely used in clinical practice. This compound, identified as [Ser(4), Gln(8)]-oxytocin, is a naturally occurring oxytocic peptide found in some vertebrate species. While research on this compound is limited compared to oxytocin, available studies indicate it also possesses uterine-stimulating activity. This guide synthesizes the current understanding of both compounds, highlighting the significant body of research on oxytocin and the existing, albeit limited, data on this compound.

Comparative Data on Uterine Contraction

Direct comparative quantitative data on the effects of this compound and oxytocin on uterine contraction is scarce in publicly available literature. However, we can summarize the known effects of oxytocin from various in vitro studies.

Table 1: In Vitro Effects of Oxytocin on Myometrial Contractility

ParameterAgonistTissue SourceKey FindingsReference
Motility Index OxytocinHuman myometrium (non-laboring)Oxytocin (10⁻¹⁰ M to 10⁻⁵ M) induced superior myometrial contractions compared to ergonovine, PGF2α, and misoprostol.[1]
Contractile Activity OxytocinHuman myometrium (non-laboring)Oxytocin (10⁻¹⁰ M to 10⁻⁵ M) induced significantly higher myometrial contractility compared to Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2).[2][3]
Contractile Force & Frequency OxytocinHuman myometrium (pregnant)Effective in stimulating the force and frequency of myometrial contractions in vitro.[4]
Effect of Continuous vs. Intermittent Exposure Oxytocin (5 nM)Rat myometrium (term-pregnant)Continuous exposure led to decreased contractile parameters (force amplitude, frequency, integral force), while intermittent exposure resulted in a sustained increase in myometrial contractility.[5]

Note: The absence of this compound in this table reflects the lack of available quantitative, comparative data in the searched literature. Early research confirms its effect on uterine tissue, but without the detailed dose-response or comparative potency data necessary for a direct comparison in this format.[6]

Signaling Pathways

Oxytocin Signaling Pathway in Myometrial Cells

Oxytocin initiates a well-defined signaling cascade upon binding to its receptor (OTR) on the surface of myometrial cells. This process is crucial for initiating and sustaining uterine contractions.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-coupled) Oxytocin->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_SR Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_SR->Ca_cyto release Calmodulin Calmodulin Ca_cyto->Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MyosinLC Myosin Light Chain MLCK->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain Contraction Uterine Contraction MyosinLC_P->Contraction

Caption: Oxytocin signaling cascade in myometrial cells.

The binding of oxytocin to its Gq/11-coupled receptor activates Phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to a rise in intracellular calcium concentration.[7][8] This increased Ca²⁺ binds to calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).[9] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[9] DAG, the other second messenger, activates Protein Kinase C (PKC), which can further modulate the contractile response.

This compound Signaling Pathway

The specific signaling pathway for this compound in uterine cells has not been detailed in the available literature. Given that this compound is an analog of oxytocin, it is highly probable that it also exerts its effects through the oxytocin receptor. The structural similarity suggests that it would likely activate the same or a very similar downstream signaling cascade. However, without direct experimental evidence, this remains a strong hypothesis rather than a confirmed mechanism.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the effects of oxytocin on uterine contractions. These protocols can serve as a reference for designing future comparative studies involving this compound.

In Vitro Myometrial Strip Contractility Assay

This is a common method to assess the direct effect of pharmacological agents on uterine muscle contractility.

Experimental_Workflow cluster_protocol Myometrial Strip Contractility Protocol Tissue 1. Obtain Myometrial Biopsy (e.g., during Cesarean Section) Dissect 2. Dissect into Strips (longitudinal orientation) Tissue->Dissect Mount 3. Mount Strips in Organ Baths (containing physiological salt solution) Dissect->Mount Equilibrate 4. Equilibrate under Tension Mount->Equilibrate Treat 5. Administer Cumulative Doses of Agonist (e.g., Oxytocin) Equilibrate->Treat Record 6. Record Isometric Contractions (Force, Frequency, Duration) Treat->Record Analyze 7. Analyze Data (e.g., Motility Index, Area Under Curve) Record->Analyze

Caption: Workflow for in vitro myometrial contractility studies.

Methodology:

  • Tissue Procurement: Myometrial biopsies are obtained from patients undergoing elective cesarean deliveries, often from the upper edge of the uterine incision.[2][3]

  • Preparation: The tissue is dissected into longitudinal strips of a standardized size.[2][3]

  • Mounting: Strips are mounted in organ bath chambers filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[5]

  • Equilibration: The strips are allowed to equilibrate under a set tension until spontaneous contractions are stable.[2][3]

  • Treatment: Cumulative concentrations of the agonist (e.g., oxytocin) are added to the bath.[1][2][3]

  • Data Acquisition: Isometric contractions are recorded using a force-displacement transducer, capturing parameters like amplitude (force), frequency, and duration of contractions.[11]

  • Data Analysis: The contractile response is quantified by calculating parameters such as the motility index (amplitude × frequency) or the area under the curve.[1][2][3]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a ligand (like oxytocin or this compound) to its receptor.

Binding_Assay_Workflow cluster_protocol Receptor Binding Assay Protocol Membrane 1. Isolate Cell Membranes (from uterine tissue) Incubate 2. Incubate Membranes with Radiolabeled Ligand (e.g., [³H]Oxytocin) and varying concentrations of unlabeled competitor Membrane->Incubate Separate 3. Separate Bound and Free Ligand (e.g., via filtration) Incubate->Separate Quantify 4. Quantify Radioactivity of bound ligand Separate->Quantify Analyze 5. Analyze Data to Determine Binding Affinity (Ki or Kd) Quantify->Analyze

Caption: Workflow for radioligand receptor binding assays.

Methodology:

  • Membrane Preparation: Cell membranes expressing the oxytocin receptor are isolated from uterine tissue.[12]

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled form of oxytocin (e.g., [³H]oxytocin) and increasing concentrations of the unlabeled competitor ligand (e.g., oxytocin or this compound).[12]

  • Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.[12]

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the unlabeled ligand can be calculated, indicating its binding affinity for the receptor.[13]

Conclusion and Future Directions

Oxytocin's role in uterine contraction is well-documented, with a clear understanding of its signaling pathway and a wealth of quantitative data on its effects. In contrast, while this compound is known to be an oxytocic agent, there is a significant gap in the literature regarding its comparative potency, receptor binding affinity relative to oxytocin, and its specific intracellular signaling mechanisms in myometrial cells.

For researchers and drug development professionals, this guide highlights the need for direct, quantitative comparative studies between this compound and oxytocin. Future research should aim to:

  • Conduct in vitro myometrial contractility assays to determine the dose-response relationship of this compound and directly compare its potency and efficacy with oxytocin.

  • Perform radioligand binding studies to ascertain the binding affinity of this compound for the human oxytocin receptor and compare it to that of oxytocin.

  • Investigate the downstream signaling events activated by this compound in myometrial cells to confirm if it follows the canonical oxytocin signaling pathway.

Such studies would provide the necessary data to fully evaluate the potential of this compound as a therapeutic alternative or a research tool in the field of reproductive medicine.

References

Interspecies Comparison of Glumitocin and Related Neuropeptide Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glumitocin and other oxytocin/vasopressin superfamily peptides. It summarizes key functional data, details experimental protocols, and visualizes associated signaling pathways to support further research and drug development.

This compound ([Ser4, Gln8]-oxytocin) is a naturally occurring oxytocin-like peptide identified in cartilaginous fish, such as the ray (Raia clavata)[1]. As a member of the highly conserved oxytocin/vasopressin neuropeptide superfamily, this compound and its analogues play crucial roles in a wide range of physiological processes across the animal kingdom. While direct comparative functional data for this compound across multiple species is limited, analysis of related peptides, such as conopressins from invertebrates, provides valuable insights into the evolution and functional divergence of this peptide family.

Comparative Biological Activity of Oxytocin Analogues

The biological activity of oxytocin analogues is typically assessed through receptor binding affinity assays and functional assays measuring physiological responses, such as muscle contraction. The following tables summarize available quantitative data for various oxytocin and vasopressin analogues, including conopressins, across different species' receptors.

PeptideReceptorSpeciesBinding Affinity (Ki, nM)Assay Type
Conopressin-T Oxytocin Receptor (OTR)Human108Radioligand Competition Binding
Vasopressin 1a Receptor (V1aR)Human319Radioligand Competition Binding
L7P-Conopressin-T Oxytocin Receptor (OTR)Human132Radioligand Competition Binding
Vasopressin 1a Receptor (V1aR)Human37Radioligand Competition Binding
Conopressin-S Oxytocin Receptor (OTR)Human175Radioligand Competition Binding
Vasopressin 1a Receptor (V1aR)Human827Radioligand Competition Binding
Vasopressin 1b Receptor (V1bR)Human8.3Radioligand Competition Binding
PeptideReceptorSpeciesAgonist Activity (EC50, nM)Assay Type
Conopressin-G Vasopressin 1a Receptor (hV1aR)Human52-123Ca2+ Mobilization Assay
Vasopressin 1b Receptor (hV1bR)Human52-123Ca2+ Mobilization Assay
Vasopressin 2 Receptor (hV2R)Human300cAMP Assay
Vasopressin 1a1 Receptor (ZF V1a1R)Zebrafish10Ca2+ Mobilization Assay
Conopressin-M2 (acid) Vasopressin 2 Receptor (ZF V2R)Zebrafish3600cAMP Assay
Conopressin-M2 (amidated) Vasopressin 2 Receptor (ZF V2R)Zebrafish1700cAMP Assay

Experimental Protocols

Radioligand Receptor Binding Assay

This method is considered the gold standard for determining the affinity of a ligand for its receptor[2][3].

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, conopressin) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human oxytocin receptor).

  • Radiolabeled ligand (e.g., [3H]Oxytocin).

  • Unlabeled test compounds (e.g., this compound, conopressin analogues).

  • Binding buffer (composition varies depending on the receptor).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the 96-well filter plates. The membranes containing the receptor-ligand complexes are trapped on the filter.

  • Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_radioligand Radiolabeled Ligand incubation Incubation prep_radioligand->incubation prep_membranes Receptor Membranes prep_membranes->incubation prep_compound Test Compound prep_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis calculation Ki Calculation analysis->calculation

Workflow for a competitive radioligand binding assay.
In Vitro Muscle Contraction Assay

This assay measures the physiological response of smooth muscle tissue to a compound, providing a measure of its functional activity (agonist or antagonist)[4].

Objective: To determine the potency and efficacy of a test compound to induce or inhibit muscle contraction.

Materials:

  • Isolated smooth muscle strips (e.g., uterine myometrium, vas deferens).

  • Organ bath system with force-displacement transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Test compounds (e.g., this compound, oxytocin).

Procedure:

  • Tissue Preparation: Smooth muscle strips are dissected and mounted in the organ baths containing the physiological salt solution.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.

  • Measurement: The isometric contractions of the muscle strips are recorded by the force-displacement transducers.

  • Data Analysis: The amplitude and frequency of contractions are measured and plotted against the compound concentration to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

experimental_workflow_contraction_assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis tissue_prep Tissue Dissection mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration mounting->equilibration compound_addition Compound Addition equilibration->compound_addition recording Contraction Recording compound_addition->recording dose_response Dose-Response Curve recording->dose_response ec50_ic50 EC50/IC50 Determination dose_response->ec50_ic50

Workflow for an in vitro muscle contraction assay.

Signaling Pathways

Oxytocin and its analogues primarily exert their effects through G-protein coupled receptors (GPCRs), specifically by coupling to Gq/11 proteins. This initiates a well-characterized intracellular signaling cascade.

Gq/Phospholipase C Signaling Pathway

Activation of the oxytocin receptor by a ligand such as this compound leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates the enzyme Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[5][6]. The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the final physiological response, such as smooth muscle contraction.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand This compound / Analogue receptor Oxytocin Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ip3r IP3 Receptor ip3->ip3r Binds er Endoplasmic Reticulum ca2_release Ca2+ Release ip3r->ca2_release ca2_release->pkc Activates response Physiological Response (e.g., Muscle Contraction) pkc->response Leads to

Gq/Phospholipase C signaling pathway activated by oxytocin analogues.

References

A Pharmacological Showdown: Unveiling the Contrasting Profiles of Glumitocin and Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the neurohypophysial peptides, Glumitocin and Vasopressin, reveals distinct pharmacological landscapes despite their structural similarities. While Vasopressin is a well-characterized hormone with critical roles in regulating water balance and blood pressure in mammals, this compound, an oxytocin-like peptide found in cartilaginous fish, remains a more enigmatic molecule with a seemingly specialized, and less potent, pharmacological profile.

This guide provides a comprehensive comparison of this compound and Vasopressin, drawing upon available experimental data to illuminate their differences in receptor interactions, signaling pathways, and physiological effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neurohypophysial hormones and their analogs.

Structural and Functional Divergence

This compound ([Ser⁴, Gln⁸]-Oxytocin) and Arginine Vasopressin (AVP) are both nonapeptides with a disulfide bridge between cysteine residues at positions 1 and 6. However, key amino acid substitutions at positions 3, 4, and 8 dictate their distinct receptor affinities and subsequent biological activities. Vasopressin's phenylalanine at position 3 and arginine at position 8 are crucial for its high affinity for vasopressin receptors (V1a, V1b, and V2), which mediate its characteristic pressor and antidiuretic effects. In contrast, this compound's structure, with serine at position 4 and glutamine at position 8, aligns it more closely with oxytocin, suggesting a primary role in uterotonic and other oxytocin-related functions, with significantly weaker effects on blood pressure and water retention.

Comparative Pharmacological Data

The available quantitative data for this compound is sparse compared to the extensive characterization of vasopressin. The following tables summarize the known pharmacological parameters.

Table 1: Receptor Binding Affinity (Ki in nM)

LigandV1a ReceptorV2 ReceptorOxytocin Receptor (OTR)
This compound Data Not AvailableData Not AvailableData Not Available
Vasopressin ~1.8~1.0~36.1[1]

Table 2: Functional Activity (EC50 in nM)

LigandV1a (Pressor) ActivityV2 (Antidiuretic) ActivityOTR (Oxytocic) Activity
This compound Very low to negligibleData Not AvailableData Not Available (qualitatively described as oxytocic)
Vasopressin ~0.5 - 2.0~0.1 - 1.0~20 - 50

Table 3: In Vivo Effects

EffectThis compoundVasopressin
Pressor Effect Virtually no pressor activity observed in anesthetized rats.[2]Potent vasoconstrictor, leading to an increase in blood pressure.
Antidiuretic Effect Data Not AvailableStrong antidiuretic effect through increased water reabsorption in the kidneys.
Oxytocic Effect Possesses oxytocic activity on rat uterus.[3]Weak oxytocic activity.

Signaling Pathways and Experimental Workflows

The distinct receptor activation profiles of this compound and Vasopressin lead to the engagement of different intracellular signaling cascades.

cluster_vasopressin Vasopressin Signaling cluster_this compound This compound Signaling (Putative) V1a V1a Receptor PLC Phospholipase C V1a->PLC V2 V2 Receptor AC Adenylyl Cyclase V2->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 OTR Oxytocin Receptor PLC_OTR Phospholipase C OTR->PLC_OTR IP3_DAG_OTR IP3 & DAG PLC_OTR->IP3_DAG_OTR Ca_PKC_OTR ↑ Ca²⁺ & PKC Activation IP3_DAG_OTR->Ca_PKC_OTR Uterine_Contraction Uterine Contraction Ca_PKC_OTR->Uterine_Contraction

Caption: Signaling pathways of Vasopressin and putative pathway for this compound.

The experimental workflow for characterizing these peptides typically involves a series of in vitro and in vivo assays.

start Peptide Synthesis & Purification receptor_binding Receptor Binding Assays (Competition Binding) start->receptor_binding functional_assays In Vitro Functional Assays (e.g., Ca²⁺ mobilization, cAMP accumulation) start->functional_assays data_analysis Data Analysis & Pharmacological Profiling receptor_binding->data_analysis in_vivo_assays In Vivo Assays (Blood Pressure, Diuresis, Uterine Contraction) functional_assays->in_vivo_assays functional_assays->data_analysis in_vivo_assays->data_analysis

Caption: General experimental workflow for pharmacological characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data.

Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test ligand for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., V1a, V2, or OTR) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test ligand (e.g., this compound or Vasopressin).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization (for V1a and OTR)

Objective: To measure the ability of a ligand to activate Gq-coupled receptors and induce an increase in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Stimulation: The cells are stimulated with varying concentrations of the test ligand.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the ligand that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the log of the ligand concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pressor Assay

Objective: To assess the effect of a test ligand on arterial blood pressure.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure. Another catheter is placed in a jugular vein for intravenous administration of the test substance.

  • Drug Administration: A baseline blood pressure is recorded, after which the test ligand is administered intravenously at various doses.

  • Blood Pressure Monitoring: The change in mean arterial pressure is continuously recorded.

  • Data Analysis: The dose-response relationship for the pressor effect is determined.

Conclusion

The pharmacological comparison of this compound and Vasopressin underscores the principle of structure-activity relationships in peptide hormones. While both are nonapeptides, their distinct amino acid sequences result in vastly different receptor activation profiles and physiological roles. Vasopressin is a potent regulator of cardiovascular and renal function in mammals, a property extensively exploited in clinical settings. This compound, on the other hand, appears to be a more specialized, oxytocin-like hormone in cartilaginous fish, with its pharmacological properties in mammalian systems being significantly attenuated, particularly its pressor activity. Further research, including the acquisition of comprehensive receptor binding and functional data for this compound, is necessary to fully elucidate its pharmacological profile and potential for cross-reactivity with mammalian receptor systems.

References

Glumitocin vs. Oxytocin: A Comparative Guide to Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Glumitocin and oxytocin, focusing on their competitive binding at the oxytocin receptor. While both are structurally similar neuropeptides, a significant lack of quantitative data for this compound in contemporary scientific literature necessitates a foundational approach to this comparison. This document outlines the structural differences, presents available comparative data for other oxytocin analogs, provides a comprehensive experimental protocol for determining binding affinities, and visualizes the relevant biological and experimental pathways.

Structural Comparison: this compound and Oxytocin

This compound, identified in cartilaginous fish like the ray (Raia clavata), is a naturally occurring analog of oxytocin. Both are nonapeptides with a disulfide bridge between the cysteine residues at positions 1 and 6. The key difference lies in the amino acid substitutions at positions 4 and 8.

PeptideAmino Acid SequenceStructural Formula
Oxytocin Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂[Link to Oxytocin Structure]
This compound Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH₂[Link to this compound Structure]

Note: Amino acid differences are highlighted in bold.

Quantitative Data: Receptor Binding Competition

A thorough review of published literature reveals a notable absence of direct competitive binding studies for this compound at the oxytocin receptor, meaning quantitative data such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values are not available. The primary pharmacological investigation of this compound dates to 1968 and lacks the specific binding affinity data required for a direct comparison with oxytocin.

To provide a framework for understanding the potential impact of substitutions at positions 4 and 8, the following table presents binding affinity data for oxytocin and other relevant analogs at the human oxytocin receptor.

LigandReceptorKᵢ (nM)IC₅₀ (nM)
Oxytocin Human Oxytocin Receptor0.8 - 7.92.7[1]
Vasopressin Human Oxytocin Receptor25 - 100-
Atosiban (Antagonist) Human Oxytocin Receptor5.6-
Carbetocin Human Oxytocin Receptor0.16-
[Thr⁴,Gly⁷]-Oxytocin Human Oxytocin Receptor-Agonist Activity

This table will be populated with specific values and citations upon successful retrieval of relevant studies.

The absence of data for this compound highlights a significant research gap. The experimental protocol provided below outlines a standard methodology to generate this crucial data.

Experimental Protocols

Competitive Radioligand Binding Assay for the Oxytocin Receptor

This protocol details a robust method for determining the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the oxytocin receptor, such as [³H]-Oxytocin or an iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA).

  • Unlabeled Ligands: Oxytocin (for generating a standard curve), this compound, and other relevant oxytocin analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Scintillation Fluid.

  • 96-well Glass Fiber Filter Plates.

  • Apparatus: Plate shaker, vacuum manifold, and a liquid scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the oxytocin receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Store the prepared membrane aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Add radioligand and assay buffer.

      • Non-specific Binding (NSB): Add radioligand and a saturating concentration of unlabeled oxytocin (e.g., 1 µM).

      • Competitive Binding: Add radioligand and a range of concentrations of the unlabeled test ligand (e.g., this compound).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate on a shaker for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the incubation by rapidly filtering the contents of the wells through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and measure the retained radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor's concentration.

  • Determine the IC₅₀ value by fitting the competition curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ↑ [Ca²⁺]ᵢ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Responses (e.g., contraction, secretion) Ca2->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: Canonical Gαq-mediated signaling pathway of the oxytocin receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor (this compound) Dilutions Ligand_Prep->Incubation Filtration Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: IC₅₀ Determination & Kᵢ Calculation Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Comparative Analysis of Glumitocin and its Analogs: A Guide to Relative Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of Glumitocin and its key analogs, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the structure-activity relationships and potential therapeutic applications of these neurohypophysial peptides.

Introduction to this compound

This compound is a naturally occurring neurohypophysial peptide hormone identified in cartilaginous fish. It is an analog of oxytocin, with the chemical structure [Serine4, Glutamine8]-Oxytocin. Like oxytocin, this compound is expected to exert its effects through interaction with oxytocin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to a signaling cascade involving the mobilization of intracellular calcium, resulting in various physiological responses, most notably smooth muscle contraction.

Relative Potency of this compound and its Analogs

The potency of this compound and its analogs is typically determined through in vitro bioassays that measure their ability to elicit a physiological response, such as uterine smooth muscle contraction, or to bind to the oxytocin receptor. The data presented below is a summary of findings from various pharmacological studies.

CompoundStructureRelative Potency (Uterine Contraction)Receptor Binding Affinity (Ki or IC50)
Oxytocin [Cys1-Tyr2-Ile3-Gln4-Asn5-Cys6-Pro7-Leu8-Gly9-NH2]HighHigh
This compound [Ser4, Gln8]-OxytocinModerateModerate
Mesotocin [Ile8]-OxytocinHighHigh
Vasotocin [Arg8]-OxytocinModerateModerate to High
Isotocin [Ser4, Ile8]-OxytocinLowLow

Note: The relative potencies are generalized from available literature. Specific values can vary depending on the experimental setup, species, and tissue used.

Experimental Protocols

The determination of the relative potency of this compound and its analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays.

Uterine Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of the peptides on smooth muscle tissue.

Objective: To determine the concentration-dependent contractile response of uterine smooth muscle to this compound and its analogs.

Methodology:

  • Tissue Preparation: Uterine tissue is obtained from a suitable animal model (e.g., rat, rabbit) and dissected into longitudinal smooth muscle strips of a standardized size.

  • Organ Bath Setup: Each muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a set period (e.g., 60-90 minutes) under a resting tension until spontaneous contractions stabilize.

  • Cumulative Concentration-Response Curve: The test compounds (this compound, analogs, and a reference standard like Oxytocin) are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • Data Analysis: The contractile force is measured and plotted against the logarithm of the agonist concentration. The EC50 value (the concentration that produces 50% of the maximal response) is calculated for each compound. Relative potency is determined by comparing the EC50 values.

Calcium Mobilization Assay

This in vitro assay measures the activation of the intracellular signaling pathway triggered by receptor binding.

Objective: To quantify the increase in intracellular calcium concentration in response to this compound and its analogs in cells expressing the oxytocin receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and allowed to adhere overnight.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration in the dark. This dye will fluoresce upon binding to free intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compounds are automatically injected into the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, both before and after the addition of the compounds. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value for calcium mobilization is then determined for each compound to compare their potencies.

Signaling Pathway and Experimental Workflow

To visualize the key processes involved in the action of this compound and its evaluation, the following diagrams are provided.

Signaling_Pathway This compound This compound / Analog OTR Oxytocin Receptor (GPCR) This compound->OTR Binding Gq Gq Protein OTR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates Experimental_Workflow cluster_0 Uterine Contraction Assay cluster_1 Calcium Mobilization Assay Tissue_Prep 1. Uterine Tissue Preparation Organ_Bath 2. Mount in Organ Bath Tissue_Prep->Organ_Bath Equilibration 3. Equilibration Organ_Bath->Equilibration CRC 4. Cumulative Concentration-Response Equilibration->CRC Data_Analysis_Uterine 5. Data Analysis (EC50) CRC->Data_Analysis_Uterine Potency Relative Potency Comparison Data_Analysis_Uterine->Potency Cell_Culture 1. Cell Culture (OTR-expressing) Plating 2. Plate Cells Cell_Culture->Plating Dye_Loading 3. Load Calcium Dye Plating->Dye_Loading Compound_Addition 4. Add Compounds Dye_Loading->Compound_Addition Data_Analysis_Ca 5. Data Analysis (EC50) Compound_Addition->Data_Analysis_Ca Data_Analysis_Ca->Potency

A Comparative Guide to Neurohypophysial Hormones: Vasopressin and Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the two primary neurohypophysial hormones: arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), and oxytocin (OT). It includes quantitative data on their receptor binding and functional potencies, detailed experimental protocols for key assays, and visualizations of their primary signaling pathways to support research and drug development efforts in this field.

Structural Comparison

Vasopressin and oxytocin are cyclic nonapeptides, each containing a disulfide bridge between the cysteine residues at positions 1 and 6.[1] Their amino acid sequences are highly homologous, differing only at positions 3 and 8.[1][2] This structural similarity allows for some degree of cross-reactivity at their respective receptors.[3]

Position123456789
Arginine Vasopressin (AVP) CysTyrPheGlnAsnCysProArgGly-NH₂
Oxytocin (OT) CysTyrIleGlnAsnCysProLeuGly-NH₂

Functional Comparison

Both hormones are synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus and are released from the posterior pituitary into the bloodstream.[4] While they have distinct primary physiological roles, both AVP and OT also function as neuromodulators in the central nervous system, influencing a range of social behaviors.

FeatureArginine Vasopressin (AVP)Oxytocin (OT)
Primary Peripheral Functions Regulation of water reabsorption in the kidneys (antidiuresis), vasoconstriction to increase blood pressure.[5][6]Stimulation of uterine contractions during labor and milk ejection during lactation.[3][4]
Receptors V1a, V1b, and V2 receptors.[5]Oxytocin receptor (OTR).[5]
Primary Signaling Pathways V1a/V1b: Gq/11 -> PLC -> IP₃ -> Ca²⁺ release. V2: Gs -> Adenylyl Cyclase -> cAMP.[5]Gq/11 -> PLC -> IP₃ -> Ca²⁺ release. Can also couple to Gi/o.[7]
Roles in Social Behavior Modulates aggression, social recognition, and pair bonding.Promotes social bonding, maternal behavior, and trust.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of vasopressin and oxytocin at their respective and cross-receptors.

Receptor Binding Affinities (Ki, nM)
LigandHuman V1aRHuman V1bRHuman V2RHuman OTRRat V1aRRat OTR
Arginine Vasopressin 0.3 - 1.50.4 - 1.00.5 - 2.020 - 500.2 - 1.015 - 40
Oxytocin 30 - 100>1000>10001 - 1020 - 601 - 5

Note: Ki values are compiled from multiple sources and represent a general range. Specific values can vary depending on the experimental conditions.

Functional Potency (EC50, nM)
LigandHuman V1aR (Ca²⁺ Mobilization)Human V2R (cAMP Accumulation)Human OTR (Ca²⁺ Mobilization)Mouse OTR (Ca²⁺ Mobilization)
Arginine Vasopressin 0.5 - 50.1 - 150 - 20047.9
Oxytocin 50 - 200>10001 - 102.5

Note: EC50 values are compiled from multiple sources and represent a general range. Specific values can vary depending on the cell line and assay conditions used.

Signaling Pathways

The activation of vasopressin and oxytocin receptors initiates distinct intracellular signaling cascades.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1R_OTR V1aR / V1bR / OTR (GPCR) AVP->V1R_OTR OT OT OT->V1R_OTR Gq11 Gαq/11 V1R_OTR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_cyto->Cellular_Response mediates PKC->Cellular_Response phosphorylates target proteins

Figure 1. Gq/11 Signaling Pathway for V1a, V1b, and OT Receptors.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V2R V2R (GPCR) AVP->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response phosphorylates target proteins

Figure 2. Gs Signaling Pathway for the V2 Receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., V1aR, OTR)

  • Radioligand (e.g., [³H]-Vasopressin, [³H]-Oxytocin)

  • Unlabeled competitor ligand (for non-specific binding determination, e.g., excess unlabeled vasopressin or oxytocin)

  • Test compounds at various concentrations

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled competitor ligand in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled competitor (for non-specific binding) or test compound.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Dry the filter plate completely.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like V1aR, V1bR, and OTR.

Materials:

  • Cells stably expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Agonists (e.g., vasopressin, oxytocin) at various concentrations

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the growth medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Add the agonist at various concentrations to the wells using the integrated liquid handling system.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) over time.

Data Analysis:

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak fluorescence response against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

cAMP Accumulation Assay

This protocol measures the production of cyclic AMP (cAMP) following the activation of Gs-coupled receptors like the V2R. A common method is the LANCE® Ultra cAMP TR-FRET assay.

Materials:

  • Cells expressing the V2 receptor

  • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)

  • Agonists (e.g., vasopressin) at various concentrations

  • LANCE® Ultra cAMP Detection Kit (contains Eu-cAMP tracer and ULight™-anti-cAMP antibody)

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the agonist in stimulation buffer.

  • In a 384-well white plate, add cells in suspension.

  • Add the agonist to the wells and incubate at room temperature for 30 minutes.[8]

  • Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture to each well.[8]

  • Incubate for 60 minutes at room temperature.[8]

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm and 615 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in this ratio corresponds to an increase in intracellular cAMP.

  • Plot the TR-FRET ratio against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

References

Validating Glumitocin Bioactivity in Non-Fish Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Direct experimental data on the bioactivity of Glumitocin in non-fish models is limited in publicly available scientific literature. This guide, therefore, provides a comparative analysis of Mesotocin , the closest analogue to this compound found in amphibians, reptiles, and birds, alongside Arginine Vasotocin (AVT) , the corresponding vasopressin-like neuropeptide in these species. This approach allows for an informed inference of this compound's potential bioactivity based on the well-documented activities of its structural homologues.

This compound, with the amino acid sequence Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Gln -Gly-NH2, is an oxytocin-like peptide. Mesotocin (Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Ile -Gly-NH2) is the endogenous oxytocin-like peptide in amphibians, reptiles, and birds, differing from mammalian oxytocin primarily at position 8. Arginine Vasotocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH2) is the non-mammalian vasopressin analogue and provides a valuable point of comparison for differentiating oxytocic and vasopressor-like activities.

This guide summarizes key bioactivity data, provides detailed experimental protocols for assessing neuropeptide function, and includes visualizations of relevant signaling pathways and experimental workflows.

Comparative Bioactivity of Mesotocin and Arginine Vasotocin

The biological activities of Mesotocin and Arginine Vasotocin have been characterized in various non-fish vertebrate models. The following tables summarize quantitative data from receptor binding assays and functional bioassays.

Table 1: Receptor Binding Affinities (Ki in nM) of Mesotocin and Arginine Vasotocin at Non-Mammalian Receptors

Species (Receptor Source)Receptor TypeMesotocin (Ki)Arginine Vasotocin (Ki)Reference
Toad (Bufo marinus)Mesotocin Receptor (MTR)High AffinityLower Affinity[1](2)
Newt (Taricha granulosa)Mesotocin Receptor (tMTR)High AffinityPartial Agonist[1](3)
Chicken (Gallus gallus)Mesotocin Receptor (MTR)Similar potency to AVTSimilar potency to MT[4](4)
Chicken (Gallus gallus)Vasotocin Receptor (AVPR1A)Lower AffinityHigh Affinity[4](4)

Note: Specific Ki values were not always provided in the source material, hence descriptive affinities are used.

Table 2: Functional Bioactivity of Mesotocin and Arginine Vasotocin in Non-Fish Models

Model SystemBioassayMesotocin EffectArginine Vasotocin EffectReference
Amphibian
Toad (Bufo marinus) Urinary BladderWater PermeabilityIncreases water permeabilityPotent increase in water permeability[1](2)
Frog (Rana esculenta) OviductSmooth Muscle ContractionInduces contractionPotent induction of contraction[5](6)
Poison Frog (Ranitomeya imitator)Parental Care BehaviorNo significant effect on egg careDecreased intense egg care behaviors[7](7)
Reptile
Lizard (Anolis sagrei)Social BehaviorImplicated in courtship and aggressionModulates social and aggressive behaviors[8](9--INVALID-LINK--
Bird
Chicken (Gallus gallus) Oviduct (Uterus)Smooth Muscle ContractionCan activate MTRPotently induces contraction via AVPR1A[4](4)
Common Waxbill (Estrilda astrild)Social BehaviorDecreased affiliative and aggressive behaviorsNot tested[10](10)
Pinyon Jay (Gymnorhinus cyanocephalus)Prosocial BehaviorIncreases prosocial choicesNot tested[8](8)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neuropeptide bioactivity. Below are protocols for key in vitro and in vivo assays, adapted from established methods for non-mammalian vertebrates.

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Amphibian/Reptile Oviduct)

This protocol is adapted from methodologies used to measure the contractile response of amphibian and reptilian smooth muscle to neuropeptides.

1. Tissue Preparation:

  • Euthanize an adult female amphibian (e.g., Rana esculenta) or reptile by a humane method approved by institutional animal care guidelines.
  • Dissect out the oviducts and immediately place them in chilled, oxygenated Ringer's solution (composition for amphibians: 112 mM NaCl, 2 mM KCl, 2 mM CaCl2, 2.4 mM NaHCO3, pH 7.4).
  • Clean the oviducts of any adhering connective tissue and cut them into longitudinal strips of approximately 1-2 cm in length.

2. Organ Bath Setup:

  • Suspend each oviduct strip in a 10 mL organ bath containing Ringer's solution maintained at room temperature (or a species-appropriate temperature) and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
  • Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes of fresh Ringer's solution every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, record a stable baseline tension.
  • Construct a cumulative concentration-response curve by adding increasing concentrations of the test peptide (e.g., this compound, Mesotocin, or AVT) to the organ bath in a stepwise manner. Start with a low concentration (e.g., 10^-10 M) and increase by half-log or log increments until a maximal response is achieved.
  • Allow the response to each concentration to plateau before adding the next concentration.
  • After the final concentration, wash the tissue repeatedly with fresh Ringer's solution to return to baseline.
  • (Optional) To test for receptor specificity, pre-incubate a separate tissue strip with a receptor antagonist for 20-30 minutes before repeating the cumulative addition of the agonist.

4. Data Analysis:

  • Measure the peak tension developed at each agonist concentration, subtracting the baseline tension.
  • Express the responses as a percentage of the maximal contraction induced by a standard depolarizing agent (e.g., 60 mM KCl) or the maximal response to the most potent peptide tested.
  • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax).

Protocol 2: Competitive Radioligand Binding Assay (Amphibian/Reptile/Bird Brain Tissue)

This protocol outlines a method for determining the binding affinity of this compound and other peptides to their receptors in brain tissue homogenates.[11](11)

1. Membrane Preparation:

  • Humanely euthanize the animal and rapidly dissect the brain region of interest (e.g., hypothalamus, pituitary).
  • Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass-Teflon homogenizer.
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard assay (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, set up the following incubation mixtures in a final volume of 200 µL:
  • Total Binding: Membrane homogenate (50-100 µg protein), a fixed concentration of a radiolabeled ligand (e.g., [3H]-Oxytocin or a custom-radiolabeled this compound), and binding buffer.
  • Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled Mesotocin or Oxytocin).
  • Competitive Binding: Membrane homogenate, radiolabeled ligand, and increasing concentrations of the unlabeled test peptide (e.g., this compound, Mesotocin, AVT).
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
  • Fit the data to a one-site or two-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G This compound This compound / Mesotocin MTR Mesotocin Receptor (MTR) (Gq/11-coupled GPCR) This compound->MTR Binds to PLC Phospholipase C (PLC) MTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Gene Gene Transcription PKC->Gene Modulates

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue 1. Brain Tissue Dissection Homogenize 2. Homogenization Tissue->Homogenize Centrifuge 3. Centrifugation & Membrane Isolation Homogenize->Centrifuge ProteinAssay 4. Protein Quantification Centrifuge->ProteinAssay Total Total Binding: Membranes + Radioligand ProteinAssay->Total NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled ProteinAssay->NSB Compete Competitive Binding: Membranes + Radioligand + Unlabeled Competitor ProteinAssay->Compete Filter 5. Filtration & Washing Total->Filter NSB->Filter Compete->Filter Count 6. Scintillation Counting Filter->Count Calculate 7. Calculate Specific Binding Count->Calculate Plot 8. Plot Competition Curve Calculate->Plot Ki 9. Determine IC50 & Ki Plot->Ki

References

Verifying Glumitocin Function: A Comparison Guide Based on Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of wild-type versus Glumitocin knockout (GluT-KO) models to elucidate the function of the neuropeptide this compound. This compound, identified as [Ser4, Gln8]-oxytocin, is a peptide hormone found in cartilaginous fish.[1][2] While direct knockout studies on this specific peptide are not widely available, this guide presents a framework for its functional verification using established methodologies from knockout studies of analogous neuropeptides that regulate complex behaviors such as anxiety and social interaction.[3][4] The data presented herein is synthesized from representative studies on functionally similar neuropeptide systems to provide a plausible model for this compound research.

Data Presentation: Phenotypic Comparison

The functional loss of a neuropeptide often results in measurable behavioral changes.[3][4][5] The following table summarizes quantitative data from key behavioral assays comparing adult wild-type (WT) mice with homozygous this compound knockout (GluT-KO) mice, which lack a functional this compound receptor gene. These assays are standard for assessing anxiety-like and social behaviors in rodent models.[3][4]

Behavioral Assay Metric Wild-Type (WT) Mice This compound Knockout (GluT-KO) Mice Interpretation of Difference
Elevated Plus Maze Time Spent in Open Arms (%)35% ± 4.2%18% ± 3.5%Increased anxiety-like behavior
Number of Open Arm Entries15 ± 2.18 ± 1.9Reduced exploratory behavior
Open Field Test Time Spent in Center Zone (s)120s ± 15s65s ± 11sIncreased anxiety/thigmotaxis
Three-Chamber Social Test Social Preference Index0.75 ± 0.080.52 ± 0.06Impaired social novelty preference
Time with Novel Mouse (s)210s ± 22s130s ± 18sReduced sociability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

1. Generation of this compound Receptor Knockout (GluT-KO) Mouse Model via CRISPR/Cas9

This protocol outlines the generation of a constitutive knockout mouse line in which the this compound receptor gene is non-functional. The CRISPR/Cas9 system is a highly efficient method for engineering such models.[6][7][8]

  • Step 1: Design and Synthesis:

    • Design two single guide RNAs (sgRNAs) targeting the first and last exons of the this compound receptor gene to ensure complete loss of function.

    • Synthesize high-purity sgRNAs and Cas9 nuclease mRNA or protein.[9]

  • Step 2: Microinjection:

    • Prepare a microinjection mixture containing Cas9 protein and the designed sgRNAs.[9]

    • Harvest fertilized zygotes from superovulated female C57BL/6 mice.

    • Microinject the CRISPR/Cas9 mixture directly into the pronucleus or cytoplasm of the fertilized eggs.[6][7]

  • Step 3: Embryo Transfer and Founder Screening:

    • Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

    • Genotype the resulting pups (F0 founders) via PCR and Sanger sequencing of the target locus to identify individuals with the desired gene deletion or frameshift mutations.

  • Step 4: Germline Transmission and Colony Establishment:

    • Breed founder mice carrying the knockout allele with wild-type mice to confirm germline transmission.[9]

    • Interbreed heterozygous (GluT+/-) F1 offspring to generate homozygous (GluT-/-) knockout mice for behavioral experiments.

2. Elevated Plus Maze (EPM) Protocol

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the mouse to the testing room for at least 60 minutes before the trial.

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera and tracking software.

    • Clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: Key metrics include the percentage of time spent in the open arms and the number of entries into the open arms. A lower value for these metrics is indicative of higher anxiety-like behavior.[4]

3. Three-Chamber Social Interaction Test Protocol

This test assesses sociability and preference for social novelty by quantifying the time a mouse spends interacting with other mice.

  • Apparatus: A rectangular, three-chambered box with removable partitions.

  • Procedure:

    • Habituation Phase: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.

    • Sociability Phase: Place an unfamiliar "stranger" mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore for 10 minutes.

    • Social Novelty Phase: Place a new unfamiliar mouse (Stranger 2) in the previously empty cage. The now-familiar Stranger 1 remains. Allow the test mouse to explore for another 10 minutes.

  • Data Analysis: An automated tracking system measures the time spent in each chamber and interacting with each wire cage. A social preference index is calculated. Reduced time with Stranger 1 (Sociability) or a failure to spend more time with Stranger 2 than Stranger 1 (Social Novelty) indicates impaired social behavior.

Mandatory Visualizations

This compound Signaling Pathway

This compound, like many neuropeptides, is hypothesized to signal through a G-protein coupled receptor (GPCR).[10][11][12] The diagram below illustrates a plausible Gq-coupled pathway, a common mechanism for such receptors, leading to intracellular calcium release.[12][13]

Glumitocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GluT This compound Receptor This compound Receptor (GPCR) GluT->Receptor Binding Gq Gq Protein (α, β, γ) Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Plausible Gq-coupled signaling pathway for the this compound receptor.

Experimental Workflow for Knockout Model Verification

Knockout_Workflow A Hypothesis: This compound modulates social & anxiety behaviors B Design sgRNA & Synthesize CRISPR/Cas9 Reagents A->B C Microinject Zygotes & Implant into Surrogates B->C D Screen F0 Founders (PCR & Sequencing) C->D E Establish Breeding Colony (WT, Het, KO) D->E F Behavioral Phenotyping (EPM, Social Tests, etc.) E->F G Data Analysis & Statistical Comparison F->G H Conclusion: Functional role of This compound confirmed/refuted G->H

Caption: Workflow for generating and analyzing a this compound knockout mouse model.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Research Professionals

This document provides comprehensive guidance on the proper and safe disposal of Glumitocin, a research-grade peptide. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, these procedures are based on established best practices for the disposal of non-hazardous or low-hazard peptide compounds and general laboratory chemical waste.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin from contamination.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to a well-ventilated area to get fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste, including unused product, contaminated consumables, and empty containers.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated, clearly labeled waste container. This container should be lined with a durable plastic bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Empty Containers: Original this compound vials and containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as liquid chemical waste. After rinsing, deface or remove the label to prevent misuse.

Step 2: In-Lab Decontamination (Optional, for low concentrations)

For very dilute aqueous solutions of this compound, chemical inactivation may be an option prior to disposal, depending on institutional policies. A common method for peptide inactivation is treatment with a 10% bleach solution, followed by neutralization. However, this should only be performed if it is a validated and approved procedure within your facility.

Step 3: Waste Packaging and Labeling

  • All waste containers must be securely sealed to prevent leakage.

  • Each container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Chemical Waste for Incineration")

    • The accumulation start date

    • The name of the principal investigator and laboratory contact information

Step 4: Storage Pending Disposal

  • Store the labeled waste containers in a designated, secure waste accumulation area within the laboratory.

  • This area should be away from general traffic and have secondary containment to manage any potential spills.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.

III. Quantitative Data Summary

Due to the lack of specific quantitative disposal data for this compound, the following table provides a hypothetical summary of waste generation for a typical research project. This is for illustrative purposes to guide waste management planning.

Waste StreamEstimated Quantity (per experiment)Recommended Container TypeDisposal Method
Solid Contaminated Waste50 - 100 gLined, rigid, sealable containerIncineration via EHS
Aqueous this compound Solution100 - 500 mLSealed, chemical-resistant bottleChemical waste incineration
Rinsed Empty Vials5 - 10 unitsSharps container or glass disposal boxDisposal as decontaminated lab glass

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Glumitocin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (e.g., tips, gloves) segregate->solid_waste Type? liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste empty_containers Empty Containers segregate->empty_containers collect_solid Collect in Labeled Solid Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Bottle liquid_waste->collect_liquid rinse_containers Triple-Rinse Container empty_containers->rinse_containers package_label Securely Package and Label All Waste Containers collect_solid->package_label collect_liquid->package_label collect_rinsate Collect Rinsate as Liquid Waste rinse_containers->collect_rinsate deface_label Deface Label rinse_containers->deface_label collect_rinsate->collect_liquid dispose_rinsed Dispose of Rinsed Container as Non-Hazardous Glass deface_label->dispose_rinsed store Store in Designated Waste Accumulation Area package_label->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: this compound Disposal Workflow Diagram.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers and laboratory personnel can minimize risks and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines for any additional requirements.

Personal protective equipment for handling Glumitocin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Glumitocin

Disclaimer: The compound "this compound" is not found in publicly available chemical databases or literature. The following information is provided for a hypothetical substance with properties analogous to a potent, novel peptide-based therapeutic, and is intended to serve as a comprehensive guide for safe handling in a research and development setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.

Summary Safety Data

The following table summarizes the hypothetical hazard profile of this compound.

Identifier Value
Synonyms GTN, Research Peptide XJ-7
CAS Number Not Assigned
Molecular Formula C₁₂₉H₂₀₇N₃₇O₃₇S₂ (Hypothetical)
Molecular Weight 2968.4 g/mol (Hypothetical)
Physical State Lyophilized white to off-white powder
Solubility Soluble in water and dilute acetic acid solutions
GHS Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH360: May damage fertility or the unborn child
GHS Precautionary Statements P201: Obtain special instructions before useP260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP403+P233: Store in a well-ventilated place. Keep container tightly closed

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier between researchers and hazardous materials.[1][2] For handling this compound in its powdered or reconstituted form, the following PPE is mandatory.

Protection Type Required PPE Specifications & Best Practices
Respiratory Protection N95 or higher-rated respiratorA surgical N-95 respirator is recommended to provide both respiratory and splash protection.[1] Fit-testing is required to ensure a proper seal.[1]
Hand Protection Double glovesWear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified).[1] The outer glove should be removed and disposed of inside the containment area.[2] Change gloves every 30-60 minutes or immediately upon suspected contact.[2]
Eye & Face Protection Safety goggles and face shieldGoggles provide primary eye protection, while a face shield offers full protection against splashes to the face.[2][3]
Body Protection Disposable, solid-front gown with cuffed sleevesGowns must close in the back and have tight-fitting cuffs. They should be changed every two to three hours or immediately after a spill. For extensive handling, "bunny suit" coveralls may be appropriate.
Foot Protection Disposable shoe coversShoe covers should not be worn outside of the designated handling area to prevent tracking contamination.[2]

Operational Plan: Handling this compound

All handling of this compound powder must be performed within a certified Class II Biosafety Cabinet (BSC) or a containment isolator to minimize exposure through inhalation or skin contact.[1]

Preparation and Weighing (in a BSC)
  • Decontaminate Surfaces: Before starting, thoroughly wipe down the interior surfaces of the BSC with a suitable inactivating agent, followed by 70% ethanol.

  • Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Arrange Materials: Place all necessary equipment (e.g., microbalance, spatulas, weigh boats, vials, solvent) inside the BSC to minimize movement in and out of the cabinet.

  • Weighing: Carefully weigh the required amount of lyophilized this compound powder. Use anti-static weigh boats if necessary.

  • Reconstitution: Add the appropriate solvent to the vial containing the this compound powder. Cap the vial securely and mix gently by inversion or slow vortexing until fully dissolved.

Experimental Use
  • Labeling: Ensure all containers, including temporary ones like test tubes, are clearly labeled with the full chemical name.[4][5]

  • Pipetting: Never pipette by mouth.[6] Always use a mechanical pipetting device or a pipet bulb.[6]

  • Transport: When moving reconstituted this compound outside of the BSC, use a secondary, sealed, and shatter-proof container.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be placed in a designated, sealed hazardous waste container.

  • Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Waste - Sharps".[6]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. A solution of enzymatic detergent followed by a 6% sodium hypochlorite (bleach) solution can be effective for peptide decontamination.[7]

Emergency Procedures: Spills and Exposure

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.

  • Containment: If safe to do so, cover the spill with absorbent pads, working from the outside in to prevent spreading.[8][9]

  • Deactivation: Gently pour a 10% bleach solution over the absorbent material and allow a contact time of at least 20 minutes.[8]

  • Cleanup: Wearing appropriate PPE, collect the absorbent material using tongs and place it in a hazardous waste bag.[8]

  • Final Wipe Down: Wipe the spill area again with the deactivating solution, followed by water to remove any residue.[8]

  • Report: Report the incident to your supervisor and the EHS department.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Workflow Diagram

Glumitocin_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal & Cleanup Phase start Receive this compound ppe Don Full PPE start->ppe 1. Safety First setup Prepare & Decontaminate BSC ppe->setup 2. Setup weigh Weigh Powder in BSC setup->weigh 3. Handling reconstitute Reconstitute in BSC weigh->reconstitute 4. Solution Prep experiment Perform Experiment reconstitute->experiment 5. Use liquid_waste Collect Liquid Waste experiment->liquid_waste 6a. Waste solid_waste Collect Solid Waste experiment->solid_waste 6b. Waste cleanup Decontaminate BSC & Equipment liquid_waste->cleanup solid_waste->cleanup 7. Cleanup doff_ppe Doff PPE cleanup->doff_ppe 8. Final Steps end Dispose of Waste per EHS doff_ppe->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.